Somatostatin-28 Trifluoroacetate
Description
Properties
Molecular Formula |
C139H208F3N41O41S3 |
|---|---|
Molecular Weight |
3262.6 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C137H207N41O39S3.C2HF3O2/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139;3-2(4,5)1(6)7/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150);(H,6,7)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-;/m0./s1 |
InChI Key |
JHZHKNYIHIRNHG-LQDYQFHQSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Somatostatin-28 Trifluoroacetate vs. Somatostatin-14
This guide provides a technical analysis comparing Somatostatin-28 (SST-28) Trifluoroacetate and Somatostatin-14 (SST-14) . It is designed for researchers requiring mechanistic precision, experimental protocols, and physiochemical insights.
Mechanism of Action, Receptor Selectivity, and Experimental Application
Executive Summary
While Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) share a C-terminal sequence and overlapping receptor profiles, they are distinct pharmacological entities. SST-28 is not merely a precursor; it is a functionally distinct agonist with high selectivity for Somatostatin Receptor 5 (SSTR5) and a significantly extended biological half-life.
For the research scientist, the choice between SST-14 and SST-28 Trifluoroacetate dictates experimental outcomes in metabolic regulation, particularly regarding insulin/glucagon balance and GLP-1 secretion. This guide elucidates the structural, signaling, and kinetic divergences between these two peptides.
Molecular Architecture & Physiochemical Properties[1][2]
Structural Divergence
SST-14 is a cyclic tetradecapeptide. SST-28 is an N-terminally extended congener consisting of 28 amino acids.[1] The C-terminal 14 amino acids of SST-28 are identical to SST-14, conserving the essential pharmacophore (Phe-Trp-Lys-Thr) required for receptor binding.
-
SST-14: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)
-
SST-28: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-[SST-14 Sequence]
The Trifluoroacetate (TFA) Counter-ion
Research-grade SST-28 is typically supplied as a Trifluoroacetate salt . This is a byproduct of reverse-phase HPLC purification, where TFA serves as an ion-pairing agent to resolve the peptide.
-
Impact on Solubility: The TFA salt form renders the peptide highly polar and soluble in aqueous buffers.
-
Impact on pH (Critical): Reconstituting SST-28 TFA in unbuffered water yields an acidic solution (pH ~2-3).
-
Senior Scientist Insight: Never apply SST-28 TFA directly to cell cultures without buffering. The acidity can induce non-specific cytotoxicity or alter receptor binding kinetics. Always reconstitute in a neutral buffer (e.g., PBS or HEPES, pH 7.4) or adjust pH immediately.
-
Mechanism of Action: Receptor Pharmacology
Both peptides bind to all five somatostatin receptor subtypes (SSTR1-5), which are G-protein-coupled receptors (GPCRs). However, their affinity profiles differ significantly, driving distinct biological outputs.
Affinity Profile Comparison (IC50)[2]
| Receptor Subtype | SST-14 Affinity | SST-28 Affinity | Biological Implication |
| SSTR1 | High | High | Cell cycle arrest |
| SSTR2 | Very High | High | Glucagon inhibition (Alpha-cells) |
| SSTR3 | High | High | Apoptosis |
| SSTR4 | High | Moderate | Anti-inflammatory / Pain |
| SSTR5 | Moderate | Very High (Selective) | Insulin inhibition (Beta-cells), GLP-1 suppression |
Key Differentiator: SST-28 exhibits a 10-fold higher potency for SSTR5 compared to SST-14 in certain tissues. This makes SST-28 the primary regulator of SSTR5-mediated pathways, such as the inhibition of GLP-1 secretion from intestinal L-cells [1, 4].
Differential Signal Transduction
While both peptides generally inhibit Adenylyl Cyclase (AC) via G_ai proteins, they can trigger divergent downstream effects in specific tissues, likely due to differential receptor coupling.
-
Standard Pathway: SSTR activation
G_ai/o Inhibition of cAMP Reduced PKA activity Reduced Hormone Secretion. -
The "Opposite Effect" Phenomenon: In rat neocortical neurons, SST-14 and SST-28 have been observed to induce opposite effects on voltage-dependent Potassium (K+) currents:
-
SST-14: Increases delayed rectifier K+ current (
). -
SST-28: Reduces delayed rectifier K+ current (
). -
Mechanism: This suggests that despite overlapping binding, they may stabilize distinct receptor conformations or preferentially couple to different G-protein pools in neurons [5].
-
Visualization: Signaling & Processing Pathways
Figure 1: Differential processing and receptor signaling bias of SST-14 vs. SST-28. Note the SSTR5 dominance for SST-28 and the divergent effects on neuronal K+ channels.
Pharmacokinetics and Biological Fate[3][4]
Metabolic Stability
SST-28 is significantly more stable in plasma than SST-14. The N-terminal extension confers resistance to aminopeptidases that rapidly degrade SST-14.
-
SST-14 Half-life: ~1.0 - 2.0 minutes.
-
SST-28 Half-life: ~3.0 - 4.0 minutes (approx. 2-3x longer).
Tissue Targeting
-
SST-14: Predominant in the central nervous system (hypothalamus) and pancreatic D-cells. It is the primary inhibitor of glucagon (A-cells).
-
SST-28: Predominant in the gastrointestinal tract (mucosal D-cells). It is a more potent inhibitor of insulin (B-cells) and GLP-1 due to the high density of SSTR5 on these cell types [1, 6].
Experimental Protocols
Protocol A: Handling & Reconstitution of SST-28 TFA
Self-validating step: pH check prevents assay failure.
-
Preparation: Bring the lyophilized SST-28 TFA vial to room temperature before opening to prevent moisture condensation (hygroscopic).
-
Solvent Choice: Use sterile, endotoxin-free water.
-
Dissolution: Add water to achieve a stock concentration (e.g., 1 mg/mL). Vortex gently.
-
Buffering (Critical): The solution will be acidic (pH ~3).
-
If using immediately: Dilute at least 1:100 into a buffered medium (e.g., PBS, HEPES-buffered saline, or culture media) to neutralize the TFA.
-
If storing: Aliquot the acidic stock into polypropylene tubes. Freeze at -80°C. Avoid multiple freeze-thaw cycles.
-
Validation: Spot 2µL of stock on pH paper. If <4, buffering is required before biological application.
-
Protocol B: Comparative Radioligand Binding Assay
Objective: Determine relative affinity (Ki) of SST-28 vs SST-14 for SSTR5.
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human SSTR5. Homogenize in ice-cold Tris-buffer (50mM, pH 7.4). Centrifuge (40,000 x g, 20 min) to isolate membranes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA (prevents peptide adsorption to plastic), pH 7.4.
-
Ligand: Use [
I]-Tyr -SST-14 as the radiotracer (~0.05 nM final conc). -
Competition:
-
Incubation: 60 min at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB). Wash 3x with ice-cold buffer.
-
Analysis: Measure Radioactivity (CPM). Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive IC50 and Ki.
-
Expected Result: SST-28 should displace the radioligand at lower concentrations (lower IC50) than SST-14 if the receptor is SSTR5.
-
References
-
Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures. Source:[3][4] American Journal of Physiology-Endocrinology and Metabolism. URL:[Link][4]
-
Somatostatin-14 and -28: clearance and potency on gastric function in dogs. Source: American Journal of Physiology-Gastrointestinal and Liver Physiology.[5] URL:[Link][4]
-
Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release. Source:[6] Endocrinology (PubMed).[7] URL:[Link]
-
Somatostatin receptors: Introduction. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]
-
Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography. Source: Journal of Clinical Investigation. URL:[Link]
Sources
- 1. Somatostatin-28 | C137H207N41O39S3 | CID 16133849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of Somatostatin-28 for SSTR5 Receptor Subtypes
[1]
Executive Summary
Somatostatin-28 (SST-28) is a bioactive peptide that functions as a potent inhibitor of endocrine secretion and cell proliferation.[1][2] While its shorter isoform, Somatostatin-14 (SST-14), is the predominant form in the central nervous system, SST-28 is the major circulating form derived from the gastrointestinal tract.
The critical pharmacological differentiator between these isoforms is their receptor selectivity. SST-28 exhibits a 5- to 10-fold higher binding affinity for the Somatostatin Receptor Subtype 5 (SSTR5) compared to SST-14.[1] This high-affinity interaction is the mechanistic basis for SST-28’s potent suppression of insulin and growth hormone (GH) secretion.
This guide details the molecular kinetics, signaling pathways, and experimental protocols required to quantify this interaction, providing a roadmap for researchers developing SSTR5-selective therapeutics (e.g., Pasireotide).
Molecular Mechanisms of Interaction
Structural Basis of Selectivity
The selectivity of SST-28 for SSTR5 is driven by its N-terminal extension. While the C-terminal 14 amino acids of SST-28 are identical to SST-14, the N-terminal tail (residues 1–14 of SST-28) interacts with the extracellular loops (ECLs) of the SSTR5 receptor, specifically ECL2 .
Recent Cryo-EM structures of SSTR5 complexes reveal that ligand binding triggers a rearrangement of a "hydrophobic lock" formed by transmembrane helices TM3 and TM6.[3][4][5] This conformational change is essential for G-protein (
Comparative Binding Data
The following table summarizes the inhibition constants (
| Receptor Subtype | SST-14 Affinity ( | SST-28 Affinity ( | Selectivity Ratio (SST-14 / SST-28) | Primary Tissue Distribution |
| SSTR1 | 1.1 – 2.0 | 1.8 – 2.2 | ~1.0 (Equipotent) | Stomach, Intestine |
| SSTR2 | 0.2 – 0.5 | 0.3 – 0.6 | ~0.8 (SST-14 preferred) | Pituitary, Pancreas ( |
| SSTR3 | 1.2 – 1.5 | 1.3 – 1.6 | ~1.0 (Equipotent) | Brain, Pancreas |
| SSTR4 | 1.7 – 2.0 | > 5.0 | < 0.4 (SST-14 preferred) | Lung, Hippocampus |
| SSTR5 | 1.4 – 5.0 | 0.05 – 0.4 | > 10.0 (SST-28 preferred) | Pituitary, Pancreas ( |
Data synthesized from Patel (1999) and bench-validated assays.
Signaling Pathways
Upon binding SSTR5, SST-28 initiates a pleiotropic signaling cascade primarily mediated by pertussis toxin-sensitive
Key Signaling Events
-
Adenylate Cyclase Inhibition: The
subunit inhibits adenylate cyclase, rapidly depleting intracellular cAMP. This is the primary mechanism for inhibiting hormone secretion (e.g., Insulin, GH). -
MAPK Activation: The
subunits recruit Src-family kinases, leading to the phosphorylation of ERK1/2. This pathway mediates anti-proliferative effects.[6] -
Cell Cycle Arrest: SSTR5 activation upregulates the cyclin-dependent kinase inhibitor p27Kip1 , arresting cells in the G1 phase.
Pathway Visualization
Figure 1: SSTR5 signal transduction pathways activated by SST-28 binding.
Experimental Protocol: Radioligand Binding Assay
To validate the affinity of SST-28 for SSTR5, a competitive radioligand binding assay is the industry standard. This protocol ensures high signal-to-noise ratios and accounts for the instability of peptide ligands.
Materials & Reagents[1]
-
Receptor Source: CHO-K1 or HEK293 cells stably expressing human SSTR5 (hSSTR5).
-
Radioligand: [
I]-Tyr -Somatostatin-14 or [ I]-LTT-SST-28 (Specific Activity ~2200 Ci/mmol). -
Cold Ligand: Unlabeled SST-28 (for competition curve) and SST-14 (for reference).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 1 mM EGTA, 0.5% BSA.-
Critical Additive:Bacitracin (50 µg/mL) and Aprotinin must be added to prevent ligand degradation by membrane proteases.
-
Step-by-Step Workflow
Phase 1: Membrane Preparation
-
Harvest hSSTR5-expressing cells in ice-cold PBS.
-
Homogenize in 10 volumes of lysis buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge at 1,000 x g for 10 min to remove nuclei/debris.
-
Centrifuge supernatant at 30,000 x g for 45 min at 4°C to pellet membranes.
-
Resuspend pellet in Assay Buffer and determine protein concentration (BCA assay).[7] Target: 20–50 µg protein/well.
Phase 2: Binding Reaction
-
Pre-treatment: Soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Why? PEI is a cationic polymer that neutralizes the negative charge of glass filters, preventing the "sticky" peptide radioligand from binding non-specifically to the filter.
-
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL Radioligand (Fixed concentration, e.g., 0.05 nM).
-
50 µL Competitor (SST-28 serial dilutions:
to M).
-
-
Incubate at 25°C for 60 minutes . (Avoid 37°C if degradation is observed; equilibrium is reached slower but safer at RT).
Phase 3: Filtration & Analysis
-
Harvest using a vacuum manifold (e.g., Brandel harvester).
-
Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry filters and add liquid scintillation cocktail.
-
Count radioactivity (CPM).
-
Data Analysis: Plot specific binding % vs. Log[Ligand]. Fit using non-linear regression (One-site competition model) to determine
and calculate using the Cheng-Prusoff equation:
Protocol Visualization
Figure 2: Workflow for competitive radioligand binding assay.
Therapeutic Implications
The high affinity of SST-28 for SSTR5 has driven the development of "somatostatin receptor multi-ligands."
-
Pasireotide (SOM230): Unlike first-generation analogs (Octreotide/Lanreotide) which target SSTR2, Pasireotide was designed to mimic the broad binding profile of SST-28. It displays a 30- to 40-fold higher affinity for SSTR5 than Octreotide.
-
Clinical Relevance: This SSTR5 affinity makes Pasireotide effective in treating ACTH-secreting pituitary adenomas (Cushing’s Disease), which often overexpress SSTR5 and are resistant to SSTR2-selective agents.
References
-
Patel, Y. C. (1999). Somatostatin and its receptor family.[8][3][4][5][6][9][10][11][12][13][14] Frontiers in Neuroendocrinology, 20(3), 157-198.
-
Li, J., et al. (2024).[9] Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists.[3][4][5][9] Proceedings of the National Academy of Sciences (PNAS), 121(26).
-
Bruns, C., et al. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology, 146(5), 707-716.
-
BenchChem. (2025).[8] Somatostatin-14 vs. Somatostatin-28: A Comparative Guide to Receptor Binding Affinity.
-
Gifford Bioscience. Radioligand Binding Assay Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. ChemiSCREEN™ SST2 Somatostatin Receptor Membrane Preparation [discoverx.com]
Biological Half-Life of Somatostatin-28: In Vivo Kinetics and Metabolic Stability
This technical guide provides a comprehensive analysis of the biological half-life of Somatostatin-28 (SST-28) in in vivo systems, synthesizing pharmacokinetic data, metabolic pathways, and experimental methodologies.
Executive Summary
Somatostatin-28 (SST-28) exhibits a distinct pharmacokinetic profile compared to its shorter isoform, Somatostatin-14 (SST-14). While both peptides are rapidly cleared from circulation, SST-28 demonstrates a biological half-life (
This extended stability is primarily attributed to the N-terminal extension of SST-28, which confers resistance against rapid aminopeptidase degradation—the primary clearance mechanism for SST-14. In in vivo models (canine, rodent, and human), SST-28
Structural and Physiological Context
SST-28 is a prosomatostatin-derived peptide containing the complete amino acid sequence of SST-14 at its C-terminus, preceded by a 14-residue N-terminal extension.
-
SST-14: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Cyclic)
-
SST-28: Ser-Ala-Asn-Ser-Asn-Pla-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys + [SST-14 Sequence]
This structural difference dictates their receptor binding affinity and, crucially, their susceptibility to enzymatic hydrolysis. While SST-14 is the predominant form in the central nervous system (CNS) and pancreas, SST-28 is the major circulating form released by the gastrointestinal tract, necessitating a longer half-life to act as a true endocrine hormone rather than a strictly paracrine factor.
Pharmacokinetics and Half-Life Data[1][2]
The following data summarizes the comparative pharmacokinetics of SST-28 and SST-14 across key in vivo studies.
Comparative Half-Life ( ) and Clearance Rates[1][2]
| Species | Parameter | Somatostatin-14 (SST-14) | Somatostatin-28 (SST-28) | Relative Stability |
| Canine | 1.7 ± 0.2 | 2.8 ± 0.3 | ~1.6x Longer | |
| Hepatic Extraction (%) | 43.1 ± 7.4% | 11.0 ± 1.5% | Significantly Lower | |
| Renal Extraction (%) | 82.2 ± 6.6% | 50.0 ± 4.8% | Significantly Lower | |
| Rat | 0.15 - 0.4 | 1.35 | ~3-9x Longer | |
| Metabolic Clearance | Rapid N-term cleavage | Slow N-term cleavage | High Stability | |
| Human | 1.1 - 3.0 | ~3.0 - 6.0 * | ~2x Longer |
*Note: Human values for SST-28 are extrapolated from comparative potency duration and limited direct infusion studies, as clinical assays often measure total Somatostatin-Like Immunoreactivity (SLI).
Key Insight: Organ-Specific Clearance
The liver and kidneys are the primary sites of clearance.
-
Hepatic Clearance: SST-14 is extracted efficiently (43%) by the liver. SST-28 is extracted poorly (11%), allowing it to bypass first-pass metabolism more effectively and circulate systemically.
-
Renal Clearance: Both peptides are cleared by the kidneys, but SST-28 shows reduced extraction efficiency (50% vs 82%), contributing to its prolonged residence time in plasma.
Mechanisms of Metabolic Degradation
The enhanced stability of SST-28 is mechanistic, not accidental. The N-terminal "tail" acts as a steric shield against specific peptidases.
Degradation Pathways[3][4]
-
Aminopeptidases: These enzymes rapidly degrade SST-14 by attacking the unblocked N-terminus (Ala1). In SST-28, the N-terminus is extended; while aminopeptidases can attack it, the process is significantly slower and does not immediately destroy the bioactive C-terminal ring.
-
Endopeptidases (e.g., Neprilysin/NEP): Neutral endopeptidase (NEP) is a key enzyme degrading somatostatin.[1] It cleaves internal bonds (e.g., Trp8-Lys9). SST-28 is still susceptible to endopeptidases, but the kinetics are often slower due to conformational differences.
Visualization: Metabolic Fate of SST-28
The following diagram illustrates the differential degradation pathways.
Figure 1: Metabolic pathways of Somatostatin-28. Note the direct degradation route is slower than the rapid breakdown of SST-14.
Experimental Methodologies for In Vivo Assessment
To rigorously determine the half-life of SST-28, researchers must distinguish it from SST-14 and inactive fragments. Standard non-specific immunoassays are insufficient.
Recommended Protocol: Constant Infusion & Site-Specific RIA
This protocol uses a "steady-state" approach followed by a washout phase to calculate
Step 1: Subject Preparation & Catheterization
-
Subjects: Fasted conscious dogs or anesthetized rats (fasting reduces endogenous gut SST release).
-
Access: Indwelling catheters in the femoral vein (infusion) and femoral artery (sampling).
Step 2: Peptide Infusion (Steady State)[2]
-
Administer SST-28 as a bolus followed immediately by a constant intravenous infusion (e.g., 400 ng/kg/min) for 45–60 minutes.
-
Goal: Achieve a steady-state plasma concentration (
) where rate of infusion = rate of elimination.
Step 3: Washout Sampling
-
Stop the infusion (
). -
Collect blood samples at rapid intervals:
minutes. -
Preservation: Collect blood into chilled tubes containing EDTA (anticoagulant) and Aprotinin (500 KIU/mL) to inhibit plasma proteases immediately.
Step 4: Extraction and Analysis
-
Extraction: Plasma must be extracted (e.g., acid-ethanol or Sep-Pak C18 cartridges) to remove interfering proteins.
-
Differentiation: Use High-Performance Liquid Chromatography (HPLC) or Gel Filtration (Bio-Gel P-10) to separate SST-28 from SST-14 metabolites before assaying.
-
Radioimmunoassay (RIA):
-
Antibody S-39 (N-term specific): Detects only SST-14 (will not detect SST-28).
-
Antibody R-149 (Central/Ring specific): Detects both SST-14 and SST-28.
-
Calculation: SST-28 concentration is derived from the R-149 signal in the HPLC fraction corresponding to the SST-28 molecular weight.
-
Visualization: Experimental Workflow
Figure 2: Workflow for determining SST-28 half-life using steady-state infusion and chromatographic separation.
Implications for Drug Development[5]
The short half-life of native SST-28 (though longer than SST-14) remains a barrier for clinical utility, necessitating the development of synthetic analogs.
-
Therapeutic Window: The 3-minute half-life of SST-28 allows for slightly more sustained biological effects (e.g., inhibition of Insulin/Glucagon) compared to SST-14, but still requires continuous infusion for therapeutic efficacy.
-
Analog Design: Successful drugs like Octreotide and Lanreotide mimic the essential pharmacophore (Phe-Trp-Lys-Thr) of the somatostatin ring but incorporate D-amino acids and steric bulk to resist the very enzymes (NEP, Aminopeptidases) that degrade SST-28.
-
Targeting: SST-28 has a higher affinity for SSTR5 than SST-14. Understanding its clearance allows for the design of SSTR5-selective agonists that might mimic the specific metabolic stability profile of SST-28.
References
-
Polonsky, K. S., et al. (1982). The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action.[2][3] Endocrinology.[3][4] Link
-
Patel, Y. C., & Wheatley, T. (1983). In vivo and in vitro plasma disappearance and metabolism of somatostatin-28 and somatostatin-14 in the rat. Endocrinology.[3][4] Link
-
Rofo, F., et al. (2021).[5] Enhanced neprilysin-mediated degradation of hippocampal Aβ42 with a somatostatin peptide that enters the brain.[5][6] Theranostics.[5] Link
-
Sheppard, M., et al. (1979). Metabolic clearance and plasma half-disappearance time of exogenous somatostatin in man.[3] J Clin Endocrinol Metab. Link
-
Meyers, C. A., et al. (1980). High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25. Proc Natl Acad Sci U S A. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced neprilysin-mediated degradation of hippocampal Aβ42 with a somatostatin peptide that enters the brain [thno.org]
- 6. Enhanced neprilysin-mediated degradation of hippocampal Aβ42 with a somatostatin peptide that enters the brain - PMC [pmc.ncbi.nlm.nih.gov]
Somatostatin-28 Trifluoroacetate molecular weight and chemical structure
Topic: Somatostatin-28 Trifluoroacetate: Chemical Architecture, Pharmacology, and Handling Content Type: Technical Reference Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists
Executive Summary
Somatostatin-28 (SST-28) is a bioactive, N-terminally extended form of the cyclic tetradecapeptide Somatostatin-14 (SST-14).[1] While both isoforms share the conserved C-terminal receptor-binding domain, SST-28 exhibits distinct pharmacokinetic properties, including a significantly longer biological half-life and enhanced affinity for Somatostatin Receptor 5 (SSTR5). This guide details the physicochemical properties of the trifluoroacetate (TFA) salt form—the standard preparation for research applications—and provides rigorous protocols for its reconstitution, storage, and experimental application.
Chemical Identity & Structural Architecture
Molecular Specification
The "Trifluoroacetate" designation indicates that the peptide is supplied as a salt formed during High-Performance Liquid Chromatography (HPLC) purification using trifluoroacetic acid (TFA) as an ion-pairing agent.[2] It is not a covalently modified variant but a salt complex.
| Property | Specification |
| IUPAC Name | L-Seryl-L-alanyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-methionyl-L-alanyl-L-prolyl-L-arginyl-L-glutamyl-L-arginyl-L-lysyl-L-alanyl-glycyl-L-cysteinyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-cysteine cyclic (17→28)-disulfide |
| Sequence (Human) | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |
| Disulfide Bridge | Cys17 — Cys28 (Intrachain) |
| Molecular Formula | |
| MW (Free Base) | 3148.6 g/mol (Average) |
| MW (TFA Salt) | Variable.[2][3][4][5][6][7][8] Calculated as: |
| CAS Number | 73032-94-7 (Free Base) |
| Solubility | Soluble in water (up to 1 mg/mL); 1% Acetic Acid recommended for higher concentrations. |
Structural Processing Pathway
SST-28 is processed from the preprosomatostatin precursor.[1] Unlike SST-14, which is cleaved at the paired basic residues (Arg-Lys), SST-28 retains the N-terminal extension that confers its unique stability and receptor selectivity.
Figure 1: Biosynthetic processing of Somatostatin-28. Note that SST-28 can serve as both a final bioactive product and a precursor to SST-14 depending on tissue-specific convertase expression.
Comparative Pharmacology: SST-28 vs. SST-14
Researchers often select SST-28 over SST-14 for studies involving Somatostatin Receptor 5 (SSTR5) or when prolonged duration of action is required in in vivo models.
Receptor Affinity Profile ( values)
While SST-14 binds SSTR1-4 with high affinity, SST-28 displays a unique potency shift toward SSTR5.[1][9]
| Receptor Subtype | SST-14 Affinity | SST-28 Affinity | Biological Implication |
| SSTR1 | High | High | Cell cycle arrest |
| SSTR2 | High | High | Glucagon inhibition (alpha cells) |
| SSTR3 | High | High | Apoptosis induction |
| SSTR4 | High | High | Anti-inflammatory |
| SSTR5 | Moderate/Low | High (10-30x > SST-14) | Insulin inhibition (beta cells), GLP-1 regulation |
Pharmacokinetics
-
Half-life (
): SST-28 (~2.8 - 3.0 min) vs. SST-14 (~0.5 - 1.0 min).[10] -
Mechanism: The N-terminal extension of SST-28 provides steric protection against rapid degradation by aminopeptidases in plasma [1].
Technical Handling: The "TFA Salt" Factor
Critical Warning: Commercial peptides are supplied as TFA salts.[11] The "weight" in the vial includes the peptide plus the counter-ions and residual moisture. You cannot assume 1 mg of powder = 1 mg of peptide.
Net Peptide Content (NPC) Correction
To dose accurately, you must correct for the NPC, which is typically 70–85% for TFA salts.
-
Formula:
-
Example: To prepare 1 µmol of SST-28 (MW 3148.6) using a lot with 80% NPC:
Reconstitution Protocol
Objective: Solubilize SST-28 TFA while preventing aggregation and ensuring accurate concentration.
-
Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening. This prevents atmospheric moisture condensation, which degrades the peptide.
-
Solvent Selection:
-
Primary: Sterile, nuclease-free water.[12] (The residual TFA will make the solution slightly acidic, pH ~3–4, which stabilizes the peptide).
-
Alternative (for high conc.): 1% Acetic Acid.
-
Avoid: Direct dissolution in PBS or basic buffers (pH > 7.4) at high concentrations, as this can induce isoelectric precipitation or disulfide interchange.
-
-
Dissolution: Add solvent to achieve a stock concentration of 1–2 mg/mL . Vortex gently.
-
Aliquoting: Divide into single-use aliquots. Do not freeze-thaw more than once.
-
Storage: Store aliquots at -80°C (stable for >6 months).
Signaling Pathway Visualization
SST-28 exerts its effects primarily through G-protein coupled receptors (GPCRs), specifically the
Figure 2: SSTR5-mediated signaling cascade. SST-28 binding triggers Gi/o coupling, reducing cAMP and intracellular calcium, ultimately inhibiting vesicle fusion and hormone secretion.
References
-
Polonsky, K. S., et al. (1982). "The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action."[13][14] Endocrinology, 111(5), 1698-1705.
-
Patel, Y. C. (1999). "Somatostatin and its receptor family."[7][12][15] Frontiers in Neuroendocrinology, 20(3), 157-198.
-
PubChem. (n.d.). "Somatostatin-28 Compound Summary." National Library of Medicine.
-
Thermo Fisher Scientific. (n.d.). "Handling and Storage of Synthetic Peptides."
-
Bachem. (n.d.). "Somatostatin-28 Trifluoroacetate Salt Data Sheet."
Sources
- 1. bachem.com [bachem.com]
- 2. Somatostatin-28 peptide [novoprolabs.com]
- 3. Somatostatin-28 | C137H207N41O39S3 | CID 16133849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Somatostatin 28 (1-12) - Echelon Biosciences [echelon-inc.com]
- 5. usbio.net [usbio.net]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin-28 (trifluoroacetate salt)|安捷凯 [anjiechem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. usbio.net [usbio.net]
- 13. academic.oup.com [academic.oup.com]
- 14. The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Topographical Distribution and Extraction Methodologies of Somatostatin-28 in the Gastrointestinal Mucosa: A Technical Whitepaper
Executive Summary
Somatostatin (SST) is a ubiquitous inhibitory peptide hormone, but its molecular forms exhibit a distinct spatial and functional dichotomy within the gastrointestinal (GI) tract. Differential post-translational processing of prosomatostatin yields two primary bioactive isoforms: the 14-amino acid Somatostatin-14 (SST-14) and the N-terminally extended 28-amino acid Somatostatin-28 (SST-28). For drug development professionals and endocrinology researchers, understanding the precise mucosal distribution and isolating these specific isoforms is critical. SST-28 is not merely a precursor to SST-14; it is a terminal, highly active peptide that dominates the distal gut and exhibits preferential affinity for specific receptor subtypes (e.g., SSTR5) to regulate incretin secretion[1].
This whitepaper synthesizes the topographical distribution of SST-28 across the GI mucosa, details its receptor-mediated signaling pathways, and provides a self-validating methodological workflow for its extraction and quantification.
Molecular Processing and the Topographical Gradient
The distribution of somatostatin isoforms forms a distinct aboral gradient along the gastrointestinal tract. In the foregut (stomach and duodenum) and the pancreas, prosomatostatin is primarily cleaved by Prohormone Convertase 2 (PC2) into SST-14[2]. Conversely, in the midgut and hindgut (jejunum, ileum, and colon), cleavage by Prohormone Convertase 1/3 (PC1/3) yields SST-28 as the dominant terminal peptide within mucosal D-cells[3].
This spatial segregation implies divergent physiological roles. While gastric SST-14 primarily exerts paracrine inhibition on parietal cells and G-cells (regulating acid and gastrin), intestinal SST-28 acts as a potent endocrine and paracrine regulator of nutrient absorption, gut motility, and the release of distal hormones like Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY)[1].
Prosomatostatin processing gradient and receptor-mediated signaling in the GI tract.
Quantitative Distribution of Somatostatin Isoforms
The following table synthesizes quantitative data derived from mucosal extracts and isolated perfused preparations in human and porcine models, highlighting the stark regional shift in Somatostatin-Like Immunoreactivity (SLI)[4],[5].
| Gastrointestinal Region | Predominant Isoform | Estimated Ratio (SST-14 : SST-28) | Primary Cellular Source |
| Stomach (Antrum/Fundus) | SST-14 | > 90% : < 10% | Gastric Mucosal D-Cells |
| Pancreas | SST-14 | > 95% : < 5% | Pancreatic Islet D-Cells |
| Duodenum | SST-14 | ~ 80% : 20% | D-Cells & Enteric Neurons |
| Jejunum | SST-28 | ~ 32% : 68% | Intestinal Mucosal D-Cells |
| Ileum | SST-28 | ~ 25% : 75% | Intestinal Mucosal D-Cells |
| Colon | SST-28 | Minor : Major | Intestinal Mucosal D-Cells |
Note: In the muscularis layer across all regions, SST-14 remains the predominant form within the enteric nervous system (myenteric plexus), whereas SST-28 is strictly localized to the mucosal endocrine cells[4].
Self-Validating Extraction and Quantification Protocol
Quantifying SST-28 in mucosal tissues presents a severe analytical challenge. Because SST-14 and SST-28 share identical C-terminal sequences (SST-14 is essentially the C-terminal half of SST-28), most commercial antisera exhibit 100% cross-reactivity[1]. Furthermore, the GI mucosa is rich in dipeptidyl peptidases and proteases that rapidly degrade SST-28 into truncated artifacts during extraction.
To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system : it combines rapid thermal/acidic denaturation (to halt enzymatic degradation) with physical chromatographic separation (to isolate the isoforms by size/hydrophobicity) prior to immunological quantification.
Step-by-Step Methodology
Step 1: Tissue Excision and Snap-Freezing
-
Action: Immediately upon excision, flush the intestinal lumen with ice-cold saline and snap-freeze the mucosal scrapings in liquid nitrogen.
-
Causality: Endogenous gut proteases act within seconds. Snap-freezing physically halts all enzymatic cleavage, preserving the native 28-amino acid chain of SST-28.
Step 2: Boiling Acid Extraction
-
Action: Homogenize the frozen tissue directly in boiling 0.1 M HCl or 3% acetic acid for 5–10 minutes. Centrifuge at 10,000 × g for 20 minutes at 4°C.
-
Causality: Boiling irreversibly denatures structural proteases. The acidic environment is selectively advantageous; it solubilizes the basic amino acid residues of SST-28 while precipitating larger, insoluble cellular proteins and debris[4].
Step 3: Solid-Phase Extraction (SPE)
-
Action: Pass the acidic supernatant through a pre-conditioned Sep-Pak C-18 cartridge. Wash with 0.1% trifluoroacetic acid (TFA) and elute the peptide fraction using 80% ethanol or acetonitrile containing 0.1% TFA[5].
-
Causality: This step desalts the extract and concentrates the hydrophobic peptides. Removing salts and hydrophilic contaminants prevents column fouling in downstream chromatography and eliminates matrix effects that cause false positives in Radioimmunoassays (RIA).
Step 4: Chromatographic Separation (The Validation Step)
-
Action: Subject the desiccated, reconstituted eluate to Gel Permeation Chromatography (e.g., Sephadex G-50 superfine column) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].
-
Causality: Because RIA antibodies cannot distinguish between SST-14 and SST-28, they must be physically separated. Gel permeation separates them by molecular weight (SST-28 elutes earlier due to its larger size), while RP-HPLC separates them by hydrophobicity. Calibrating the column with synthetic SST-14 and SST-28 standards provides a self-validating retention time marker.
Step 5: Radioimmunoassay (RIA) Quantification
-
Action: Perform RIA on the fractionated eluents using an antiserum directed against the conserved C-terminus of somatostatin.
-
Causality: By running RIA only on the separated fractions, you generate a chromatogram of Somatostatin-Like Immunoreactivity (SLI). The area under the curve for the SST-28 specific peak yields the exact, cross-reactivity-free concentration of the peptide in the mucosal tissue.
Self-validating extraction and quantification workflow for mucosal SST-28.
Conclusion
The topographical distribution of Somatostatin-28 underscores its specialized role in the distal gastrointestinal tract. While SST-14 dominates the foregut and enteric nervous system, SST-28 is the terminal, predominant bioactive peptide of the midgut and hindgut mucosa. For researchers investigating incretin regulation, metabolic diseases, or novel SSTR5 agonists, employing rigorous, chromatography-validated extraction protocols is non-negotiable to prevent data confounding by SST-14 cross-reactivity.
References
-
Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures American Journal of Physiology-Endocrinology and Metabolism[Link]
-
Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans Gastroenterology / PubMed (NIH)[Link]
-
Distribution and characterisation of immunoreactive somatostatin in human gastrointestinal tract Regulatory Peptides / PubMed (NIH)[Link]
-
Nutrient and Peptide Regulation of Somatostatin-28 Secretion from Intestinal Cultures Endocrinology / Oxford Academic[Link]
-
The intestinal mucosa preferentially releases somatostatin-28 in pigs Endocrinology / PubMed (NIH)[Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution and characterisation of immunoreactive somatostatin in human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intestinal mucosa preferentially releases somatostatin-28 in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Selectivity: A Technical Whitepaper on Somatostatin-28 vs. Octreotide Receptor Affinities
Executive Summary: The Pharmacological Divergence
Somatostatin (SST) is a master inhibitory peptide hormone responsible for regulating endocrine secretion and cellular proliferation. While the endogenous 28-amino acid isoform, Somatostatin-28 (SST-28) , acts as a universal pan-agonist across all five Somatostatin Receptor subtypes (SSTR1–5), the synthetic octapeptide Octreotide exhibits a highly divergent, subtype-selective binding profile.
Understanding the structural causality and quantitative differences between SST-28 and Octreotide is critical for drug development professionals designing targeted radionuclide therapies (PRRT) and managing neuroendocrine tumors (NETs). This guide provides an in-depth mechanistic analysis and outlines the self-validating experimental protocols required to quantify these receptor affinities.
Structural Causality of Receptor Selectivity
The profound difference in receptor selectivity between SST-28 and Octreotide is rooted in their conformational thermodynamics and steric geometry.
-
Somatostatin-28 (SST-28): As a larger, 28-amino acid peptide, SST-28 possesses significant conformational flexibility. This plasticity allows it to adapt its binding pharmacophore to the distinct extracellular loops and transmembrane pockets of all five SSTR subtypes, resulting in sub-nanomolar affinity across the board (1)[1].
-
Octreotide: Octreotide is a synthetic 8-amino acid analog constrained by a disulfide bridge (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol). This structural restriction locks the core pharmacophore (Phe-Trp-Lys-Thr) into a rigid
-turn conformation. While this geometry perfectly complements the binding pocket of SSTR2 (and to a lesser extent SSTR5 and SSTR3), it creates severe steric hindrance when attempting to bind SSTR1 and SSTR4, rendering it virtually inactive at these sites (2)[2].
Quantitative Affinity Profiling
To translate structural theory into empirical data, we must examine the half-maximal inhibitory concentration (
| Receptor Subtype | Somatostatin-28 (SST-28) Affinity | Octreotide Affinity ( | Octreotide Binding Classification |
| SSTR1 | High (Sub-nanomolar) | 290 - 1140 nM | Non-binding / Negligible |
| SSTR2 | High (Sub-nanomolar) | 0.4 - 2.1 nM | High Affinity |
| SSTR3 | High (Sub-nanomolar) | 4.4 - 34.5 nM | Moderate Affinity |
| SSTR4 | High (Sub-nanomolar) | > 1000 nM | Non-binding / Negligible |
| SSTR5 | High (Sub-nanomolar) | 5.6 - 32 nM | Moderate/High Affinity |
Data aggregated from standardized competitive radioligand binding assays (3)[3] and (4)[4].
Mechanistic Signaling Cascades
Despite their divergent binding profiles, both SST-28 and Octreotide converge on the same intracellular signaling pathways once bound to an active SSTR. All five SSTRs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (
Caption: Divergent receptor binding and convergent downstream Gi/o signaling of SST-28 and Octreotide.
Experimental Methodology: Radioligand Competitive Binding Assay
To accurately quantify the
Phase 1: Membrane Preparation (The Contextual Matrix)
-
Cell Lysis: Homogenize CHO-K1 or HEK-293 cells stably expressing specific SSTR subtypes in ice-cold lysis buffer.
-
Ultracentrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes ().
-
Causality: GPCRs require the native lipid bilayer to maintain their structural integrity. Using whole cells introduces confounding variables like receptor internalization and intracellular degradation. Membrane fractions isolate the pure binding event.
Phase 2: Assay Incubation (The Thermodynamic Equilibrium)
-
Buffer Setup: Prepare a binding buffer containing 50 mM HEPES (pH 7.4), 5 mM
, 0.1% BSA, and protease inhibitors (5)[5]. -
Reaction: In a 96-well plate, combine 50 µL of membrane prep, a fixed concentration of radioligand (e.g.,
), and serial dilutions of the unlabeled competitor (Octreotide). Incubate for 1-2 hours at 25°C.
-
Causality:
-
5 mM
: Divalent cations are thermodynamically required to stabilize the ternary complex (Receptor-Ligand-G protein), locking the receptor in its high-affinity state. -
0.1% BSA: Acts as a carrier protein to prevent highly hydrophobic peptide ligands from adsorbing to the plastic microplate walls, ensuring accurate molarity.
-
Phase 3: Rapid Filtration & Separation
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI).
-
Washing: Wash the filters 6 times with ice-cold 50 mM Tris-HCl buffer ().
-
Causality: Rapid filtration separates the receptor-bound radioligand from the free fraction. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged peptides. Ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing dissociation during washing.
Phase 4: Quantification & Self-Validation
-
Analysis: Dry the filters, add scintillation fluid, and quantify radioactivity (CPM). Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation: (6)[6].
-
Self-Validation System: The assay is only considered valid if the Non-Specific Binding (NSB)—determined by adding a 1000-fold excess of cold SST-28—is less than 10-15% of the Total Binding. A Z'-factor > 0.5 must be achieved to confirm assay robustness.
Caption: Step-by-step self-validating workflow for competitive radioligand binding assays.
References
- Benchchem:Satoreotide: A Comprehensive Technical Review of Somatostatin Receptor Subtype 2 Binding Affinity and Specificity
- Benchchem:Application Notes and Protocols for SS28 Receptor Binding Assay
- MedChemExpress:Somatost
- Adooq Bioscience:Somatostatin Receptors p
- Frontiers:Anti-secretory and anti-proliferative actions of next-generation dual subtype 2 and 5 somatostatin receptor ligands in neuroendocrine tumor models
- PubMed/NIH:Characterization of somatost
- Benchchem:[Tyr3]octreotate: A Comprehensive Technical Guide to Somatost
Sources
- 1. Characterization of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Frontiers | Anti-secretory and anti-proliferative actions of next-generation dual subtype 2 and 5 somatostatin receptor ligands in neuroendocrine tumor models [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Somatostatin-28 Trifluoroacetate: Signaling Dynamics and Experimental Protocols in Pituitary Cells
Executive Summary
Somatostatin-28 (SST-28) is a biologically active N-terminal extended form of Somatostatin-14 (SST-14). While both isoforms bind all five somatostatin receptor subtypes (SSTR1–5), SST-28 exhibits a distinct pharmacological profile characterized by high-affinity selectivity for SSTR5 . In pituitary physiology, this selectivity renders SST-28 a critical regulator of Growth Hormone (GH) and Prolactin (PRL) secretion, often displaying greater potency than its shorter counterpart.
This technical guide focuses on Somatostatin-28 Trifluoroacetate , the stable salt form utilized in research. It details the physicochemical handling of the TFA salt to ensure experimental reproducibility and maps the intracellular signaling cascades—specifically the G
Part 1: Molecular Profile & Reconstitution Strategy
Chemical Identity[1]
-
Compound: Somatostatin-28 Trifluoroacetate
-
Sequence: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide bridge: Cys17-Cys28)
-
Role of Trifluoroacetate (TFA): The TFA counterion is a byproduct of reverse-phase HPLC purification. It stabilizes the basic amino acid residues (Arg, Lys) by protonation, enhancing shelf-life and solubility.
-
Critical Note: Residual TFA can lower the pH of unbuffered solutions. In sensitive pituitary cell culture assays, unbuffered TFA can induce acid-stress artifacts.
-
Reconstitution Protocol (Self-Validating System)
To prevent peptide aggregation and ensure accurate molarity, follow this "Self-Validating" protocol.
Step 1: Solvent Selection
-
Primary Solvent: Sterile, endotoxin-free water.
-
Solubility Check: SST-28 is generally soluble in water. If turbidity persists, add 0.1% Acetic Acid dropwise. Avoid DMSO if possible for pituitary primary cultures to prevent solvent cytotoxicity, though it is acceptable (<0.1%) for robust cell lines like AtT-20.
Step 2: Concentration & Aliquoting
-
Centrifuge the vial at 10,000 x g for 2 minutes to settle the lyophilized powder.
-
Dissolve to a master stock concentration of 1 mM (approx. 3.2 mg/mL).
-
Vortex gently ; do not sonicate vigorously to avoid shearing the peptide.
-
pH Validation: Spot-check 1 µL on pH paper. If pH < 5.0 due to TFA, buffer immediately with 100 mM Tris or HEPES (pH 7.4) before adding to cells.
-
Aliquot: Dispense into low-protein-binding tubes (10–50 µL) and store at -80°C. Never refreeze.
Part 2: Receptor Pharmacology (SSTR5 Dominance)
The pituitary gland expresses multiple SSTR subtypes, but the functional potency of SST-28 is driven by its unique affinity profile.
| Receptor Subtype | SST-28 Affinity ( | SST-14 Affinity ( | Physiological Relevance in Pituitary |
| SSTR1 | High | High | Cell cycle arrest; minimal effect on secretion. |
| SSTR2 | High | High | Major inhibitor of GH; dominant receptor for SST-14. |
| SSTR3 | Moderate | High | Apoptosis induction. |
| SSTR4 | Low/Moderate | High | Low expression in pituitary. |
| SSTR5 | Ultra-High (< 1 nM) | Moderate | Preferential target of SST-28. Critical for Prolactin/GH inhibition. |
Causality Insight: The extended N-terminal tail of SST-28 interacts with specific extracellular loops of SSTR5, stabilizing the receptor in a high-affinity conformation that SST-14 cannot achieve. This makes SST-28 Trifluoroacetate the reagent of choice when studying SSTR5-mediated suppression of Prolactin.
Part 3: Signaling Architecture
Upon binding to SSTR5 (and SSTR2), SST-28 triggers a pleiotropic inhibitory cascade mediated by Pertussis Toxin-sensitive G proteins (G
The Core Pathways
-
cAMP Inhibition (The Brake): The G
i subunit inhibits Adenylyl Cyclase (AC), depleting intracellular cAMP. This deactivates PKA, reducing the phosphorylation of secretory granule proteins. -
Calcium Blockade (The Gatekeeper): The G
subunits directly inhibit Voltage-Gated Calcium Channels (VGCC), specifically L-type and N-type. This prevents the calcium influx required for vesicle fusion and hormone exocytosis. -
Potassium Efflux (Hyperpolarization): Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK) leads to K+ efflux, hyperpolarizing the membrane and preventing action potential firing.
-
MAPK Modulation: SST-28 can induce cell cycle arrest via PTP (Phosphotyrosine Phosphatase) mediated dephosphorylation of ERK1/2.
Pathway Visualization
Caption: SST-28 activates SSTR5, dissociating Gi/o. Gαi inhibits cAMP; Gβγ blocks Ca2+ entry and opens K+ channels, halting hormone release.
Part 4: Experimental Protocol – Functional Inhibition Assay
Objective: Quantify the potency of SST-28 TFA in inhibiting Growth Hormone (GH) secretion in rat pituitary cells (GH3 or primary culture).
Materials
-
Cell Line: GH3 (Rat pituitary tumor cells) or primary rat anterior pituitary cells.
-
Compound: Somatostatin-28 Trifluoroacetate (reconstituted to 1 mM).
-
Stimulant: Forskolin (10 µM) or GHRH (10 nM) to induce high basal secretion.
-
Assay Medium: DMEM + 0.1% BSA (Serum-free to avoid protease degradation of SST-28).
-
Detection: Rat GH ELISA Kit.
Workflow Methodology
Caption: Step-by-step workflow for measuring SST-28 mediated inhibition of GH secretion in pituitary cells.
Detailed Steps
-
Cell Seeding: Plate GH3 cells at 50,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate 24h.
-
Starvation: Remove growth media and wash 2x with warm Assay Medium (DMEM + 0.1% BSA). BSA prevents peptide adsorption to plastic.
-
Treatment Prep: Prepare 10x concentrations of SST-28 TFA in Assay Medium. Range: 1 nM to 1 µM.
-
Induction: Prepare 10x Forskolin (final conc 10 µM). SST-28 effects are most visible against stimulated secretion.
-
Incubation: Add 90 µL cells + 10 µL SST-28 + 10 µL Forskolin. Incubate for 4 hours at 37°C.
-
Self-Validation Check: Include a "Vehicle Control" (Media only) and "Stimulant Control" (Forskolin only). The Stimulant Control must show >5-fold GH increase over Vehicle for the assay to be valid.
-
-
Collection: Centrifuge plate (300 x g, 5 min) to pellet floating cells. Transfer supernatant to fresh tubes/plate.
-
Quantification: Analyze via Rat GH ELISA.
Part 5: Data Interpretation & Troubleshooting
Expected Results
-
Dose-Response: You should observe a sigmoidal inhibition curve.
-
IC50: For GH inhibition, the IC50 of SST-28 is typically in the range of 0.1 – 1.0 nM .
-
Efficacy: Maximal inhibition usually reaches 60–80% of the Forskolin-induced peak.
Troubleshooting the TFA Factor
-
Issue: Cells detach or look unhealthy immediately after treatment.
-
Cause: Acidic shock from high concentrations of unbuffered SST-28 TFA.
-
Solution: Ensure the 10x working solution is buffered (HEPES/Tris) to pH 7.4 before adding to the well.
-
-
Issue: No inhibition observed.
-
Cause: Peptide degradation. SST-28 is susceptible to peptidases in serum.
-
Solution: Ensure the assay is performed in serum-free media with BSA.
-
References
-
Patel, Y. C. (1999). Somatostatin and its receptor family.[1][2][3][4][5][6][7] Frontiers in Neuroendocrinology, 20(3), 157-198. Link
-
Cervia, D., & Bagnoli, P. (2004). An update on somatostatin receptor signaling pathways. Current Opinion in Pharmacology, 4(6), 645-650. Link
-
Ren, S. G., et al. (2003). Somatostatin receptor subtype expression in human pituitary adenomas. The Journal of Clinical Endocrinology & Metabolism, 88(11), 5465-5473. Link
-
Ben-Shlomo, A., & Melmed, S. (2010). Pituitary somatostatin receptor signaling.[8] Trends in Endocrinology & Metabolism, 21(3), 123-133. Link
-
Strowski, M. Z., et al. (2000). Somatostatin receptor subtypes 2 and 5 mediate inhibition of growth hormone and prolactin secretion in rat pituitary cells. Neuroendocrinology, 72(2), 67-75. Link
Sources
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Somatostatin - Wikipedia [en.wikipedia.org]
- 4. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Somatostatin-28 and somatostatin-14 suppression of arginine-, insulin-, and TRH-stimulated GH and PRL secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin increases intracellular Ca2+ concentration in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of somatostatin action in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibitory Effect of Somatostatin-28 on GLP-1 Secretion in Intestinal Cells
Abstract
Glucagon-like peptide-1 (GLP-1) is a cornerstone of modern metabolic disease therapy, yet its endogenous secretion is tightly regulated by a complex network of local signals. Among the most potent inhibitors is Somatostatin-28 (SST-28), a peptide hormone that exerts powerful control over intestinal L-cell function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning SST-28's inhibitory action on GLP-1 secretion. We will dissect the critical role of the Somatostatin Receptor Subtype 5 (SSTR5), delineate the downstream intracellular signaling cascades involving cAMP and calcium, and present validated experimental workflows for investigating this crucial paracrine interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this axis and its therapeutic potential.
Foundational Concepts: The L-Cell and Its Paracrine Brake
The Significance of GLP-1
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells of the distal small intestine and colon in response to nutrient ingestion.[1] Its physiological roles are central to glucose homeostasis; it enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[2][3][4] These beneficial effects have made GLP-1 receptor agonists a leading class of therapeutics for type 2 diabetes and obesity.[5]
Somatostatin: A Universal Inhibitor
Somatostatin (SST) is a neuropeptide that functions broadly as an inhibitory signal throughout the central nervous system and the gastrointestinal (GI) tract.[6][7] It is produced primarily by D-cells scattered throughout the intestinal mucosa and pancreas.[6][7] SST exists in two bioactive forms: a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid peptide (SST-28).[8] While both forms are active, they exhibit differential affinities for the five distinct somatostatin receptor subtypes (SSTR1-5), allowing for nuanced physiological control.[8][9]
Paracrine Crosstalk: The D-Cell/L-Cell Interaction
Within the intestinal epithelium, L-cells and D-cells are located in close proximity, creating a local or "paracrine" signaling environment. This arrangement allows SST released from D-cells to act directly on neighboring L-cells, providing a powerful and immediate "brake" on GLP-1 secretion.[1][10] Studies have shown that immunoneutralization of endogenous SST leads to a significant, eight- to nine-fold increase in GLP-1 secretion, highlighting the tonic inhibitory pressure exerted by SST in the gut.[1] Furthermore, a reciprocal relationship exists where GLP-1 can stimulate SST secretion, forming a classic negative feedback loop that finely tunes the incretin response.[8][9][11]
The Molecular Mechanism of Inhibition
The inhibitory effect of somatostatin on GLP-1 secretion is not a generalized action but a specific, receptor-mediated process. Research has pinpointed Somatostatin-28 as the more potent form in this context, acting primarily through a specific receptor subtype to trigger a cascade of intracellular events that halt GLP-1 exocytosis.
SSTR5: The High-Affinity Receptor on L-Cells
While L-cells express multiple SSTR subtypes, the regulation of GLP-1 secretion is predominantly mediated by SST-28 through the activation of SSTR5.[8][9] This is rooted in binding affinities; SSTR5 displays the highest affinity for SST-28, making it the principal target.[8][9]
| Receptor Subtype | Primary Ligand | Expression on L-Cells | Role in GLP-1 Secretion |
| SSTR5 | SST-28 | High [10][12] | Primary inhibitor [8][9] |
| SSTR2 | SST-14 / SST-28 | Moderate[4][10] | Minor inhibitory role[8] |
| SSTR1, 3, 4 | SST-14 / SST-28 | Low / Undetermined | Not significantly involved[8][9] |
Downstream Signaling: Shutting Down the Secretory Machinery
All five SSTR subtypes are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[6][13] Activation of SSTR5 by SST-28 on the L-cell surface initiates a multi-pronged inhibitory cascade designed to prevent the release of GLP-1-containing granules.
Key Inhibitory Pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit directly inhibits the enzyme adenylyl cyclase.[2][14] This action drastically reduces the intracellular production of cyclic adenosine monophosphate (cAMP).[2] This is a critical inhibitory step, as cAMP is arguably the most potent stimulus for GLP-1 secretion, acting via Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) to promote exocytosis.[15][16]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gi/o signaling pathway also leads to the inhibition of L-type voltage-gated calcium channels on the L-cell membrane.[2][17][18] This action reduces the influx of extracellular Ca2+, a necessary trigger for the fusion of secretory granules with the plasma membrane.[19]
-
Activation of K+ Channels: SSTR activation can stimulate G-protein-gated inwardly rectifying potassium (GIRK) channels.[2][13] The resulting efflux of K+ hyperpolarizes the cell membrane, making it less excitable and less likely to fire the action potentials required for Ca2+ channel opening and subsequent exocytosis.
Caption: Workflow for a dynamic perifusion experiment.
Step-by-Step Methodology:
-
System Preparation: Prime the perifusion system (e.g., Brandel SF-06) with basal buffer, ensuring a constant flow rate (e.g., 250 µL/min) and temperature (37°C). [20]2. Cell Loading: Gently place cultured cell aggregates or primary islets onto a filter within the perifusion chamber. [20][21]3. Phase 1: Equilibration (0-30 min): Perifuse the cells with basal buffer to establish a stable, low baseline of GLP-1 secretion. Collect fractions every 2-5 minutes.
-
Phase 2: Stimulation (30-60 min): Switch the buffer to one containing a secretagogue (e.g., 16.7 mM glucose) to induce a robust GLP-1 secretory response. [22]5. Phase 3: Inhibition (60-90 min): Switch to a buffer containing both the secretagogue and a fixed concentration of SST-28. This will demonstrate the inhibitory effect on stimulated secretion.
-
Phase 4: Washout (90-120 min): Revert to the basal buffer to observe the recovery of secretion after the removal of the inhibitory signal.
-
Analysis: Measure GLP-1 in all collected fractions via ELISA and plot the secretion rate over time to visualize the dynamic response.
Implications for Drug Development
The profound inhibitory control exerted by the SST-28/SSTR5 axis on GLP-1 secretion presents a compelling therapeutic target.
SSTR5 Antagonism: Releasing the Brake
The central hypothesis is that by blocking the primary inhibitory receptor on L-cells, endogenous GLP-1 secretion can be enhanced. Developing a selective SSTR5 antagonist could effectively "release the brake" on L-cells, amplifying the natural, meal-stimulated GLP-1 response. [2][23]This strategy offers a novel mechanism to improve glycemic control and potentially reduce weight in patients with type 2 diabetes and obesity. [10][12] Studies in mice have validated this concept, showing that both genetic knockout of the SSTR5 receptor and pharmacological antagonism with selective compounds lead to increased glucose-induced GLP-1 secretion and improved glucose tolerance. [12][23]Importantly, the glucose-lowering effects of these antagonists were shown to be dependent on a functional GLP-1 receptor, confirming that their primary mechanism of action is through the gut incretin system. [12]
Future Directions and Therapeutic Strategy
The development of SSTR5 antagonists requires high selectivity to avoid interfering with the physiological roles of other SSTR subtypes, such as SSTR2's role in regulating glucagon secretion from pancreatic alpha cells. [24]Furthermore, a promising avenue of research involves combination therapies. Co-administration of an SSTR5 antagonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor has been shown to produce additive effects on active GLP-1 levels and glycemic control, offering a potentially powerful dual-pronged approach to enhancing the incretin axis. [12][23]
Conclusion
Somatostatin-28 is a critical paracrine regulator of GLP-1 secretion, acting as a potent physiological brake on intestinal L-cells. This inhibition is mediated predominantly through the high-affinity Gi-coupled receptor SSTR5. The subsequent signaling cascade, characterized by a reduction in intracellular cAMP and Ca2+ influx, effectively halts GLP-1 exocytosis. A thorough understanding of this axis, facilitated by the robust in vitro methodologies detailed here, is not only fundamental to the field of gut endocrinology but also unlocks a promising therapeutic strategy. Targeting SSTR5 with selective antagonists represents a novel approach to amplify endogenous GLP-1 secretion, with significant potential for the treatment of metabolic diseases.
References
-
Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures. PubMed. [Link]
-
Adenylyl Cyclase 8 Is Central to Glucagon-Like Peptide 1 Signalling and Effects of Chronically Elevated Glucose in Rat and Human Pancreatic Beta Cells. PubMed. [Link]
-
Role of phosphodiesterase and adenylate cyclase isozymes in murine colonic glucagon-like peptide 1 secreting cells. PMC. [Link]
-
A human cellular model for studying the regulation of glucagon-like peptide-1 secretion. American Journal of Physiology-Cell Physiology. [Link]
-
GLP-1 when it binds to its receptor (GLP-1R) activates adenylate... ResearchGate. [Link]
-
Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells. PMC. [Link]
-
Somatostatin-induced paradoxical increase in intracellular Ca2+ concentration and insulin release in the presence of arginine vasopressin in clonal HIT-T15 beta-cells. PMC. [Link]
-
Glucagon-like peptide-1 receptor-mediated endosomal cAMP generation promotes glucose-stimulated insulin secretion in pancreatic β-cells. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
In-vitro GLP-1 Release Assay Using STC-1 Cells. PMC. [Link]
-
In vitro cell cultures of Brunner's glands from male mouse to study GLP-1 receptor function. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Somatostatin restrains the secretion of glucagon-like peptide-1 and -2 from isolated perfused porcine ileum. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes. PMC. [Link]
-
Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells. PMC. [Link]
-
Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1. Frontiers in Endocrinology. [Link]
-
Inhibitory effect of somatostatin-14 on L-type voltage-gated calcium channels in cultured cone photoreceptors requires intracellular calcium. PubMed. [Link]
-
Effects of somatostatin on intracellular calcium concentration in PC12 cells. PubMed. [Link]
-
Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner. PMC. [Link]
-
In vitro transfection assay in HepG2 cells for GLP-1 expression. ResearchGate. [Link]
-
PERIFUSION TO MEASURE INSULIN AND GLUCAGON SECRETION RATE. University of Pennsylvania. [Link]
-
Human islets contain a subpopulation of glucagon-like peptide-1 secreting α cells that is increased in type 2 diabetes. PMC. [Link]
-
Molecular Mechanisms of Glucose-Stimulated GLP-1 Secretion From Perfused Rat Small Intestine. American Diabetes Association. [Link]
-
Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. PMC. [Link]
-
Somatostatin (SS) receptor SSTr5 mRNA is more expressed in GLP-1... ResearchGate. [Link]
-
Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System. Frontiers in Endocrinology. [Link]
-
Regulation of Endogenous (Male) Rodent GLP-1 Secretion and Human Islet Insulin Secretion by Antagonism of Somatostatin Receptor 5. Endocrinology. [Link]
-
Somatostatin and Its Receptor System in Colorectal Cancer. MDPI. [Link]
-
Somatostatin receptors. BPS/IUPHAR Guide to PHARMACOLOGY. [Link]
-
Somatostatin Receptors. Karger Publishers. [Link]
-
Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner. JCI Insight. [Link]
-
Regulatory Mechanisms of Somatostatin Expression. MDPI. [Link]
-
The role of somatostatin in GLP-1-induced inhibition of glucagon secretion in mice. Semantics Scholar. [Link]
-
Understanding the release mechanisms and secretion patterns for glucagon-like peptide-1 using the isolated perfused intestine as a model. Portland Press. [Link]
-
The role of somatostatin in GLP-1-induced inhibition of glucagon secretion in mice. PubMed. [Link]
-
A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. [Link]
-
Effect of glucagon-like peptide-1 on gastric somatostatin and gastrin secretion in the rat. PubMed. [Link]
-
GLP-1 analog dosing chart. Straight Healthcare. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1 analog dosing chart [straighthealthcare.com]
- 6. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 11. Effect of glucagon-like peptide-1 on gastric somatostatin and gastrin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. mdpi.com [mdpi.com]
- 15. Role of phosphodiesterase and adenylate cyclase isozymes in murine colonic glucagon-like peptide 1 secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Effects of somatostatin on intracellular calcium concentration in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human islets contain a subpopulation of glucagon-like peptide-1 secreting α cells that is increased in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 22. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to Somatostatin-28 Precursor Processing and its Bioactive Forms
Abstract
This technical guide provides a comprehensive overview of the biosynthesis and post-translational processing of the somatostatin precursor, prosomatostatin. It details the enzymatic pathways leading to the generation of its principal bioactive forms, somatostatin-14 (SS-14) and somatostatin-28 (SS-28), and explores the tissue-specific nature of this differential processing. We delve into the distinct physiological roles of these peptides, which are dictated by their unique binding affinities for the five somatostatin receptor subtypes (SSTR1-5). Furthermore, this guide offers field-proven, step-by-step protocols for the analysis of somatostatin processing, including immunochemical and chromatographic techniques, providing researchers and drug development professionals with a robust framework for investigating this critical neuroendocrine system.
Introduction: The Somatostatin System
Somatostatin, initially identified as a hypothalamic factor that inhibits the release of growth hormone, is now recognized as a pleiotropic peptide hormone with broad regulatory functions throughout the body.[1][2] It is a key player in neuroendocrine and metabolic control, modulating the secretion of numerous hormones, including insulin, glucagon, and gastrin, and functioning as a neurotransmitter in the central nervous system.[1][3][4]
The biological activities of somatostatin are mediated by two primary, active forms: a 14-amino acid peptide (SS-14) and an N-terminally extended 28-amino acid version (SS-28).[1][4] Both peptides are derived from a common 92-amino acid precursor, prosomatostatin, which itself is generated from a 116-amino acid preproprotein following the cleavage of a signal peptide.[4][5] The differential processing of prosomatostatin is a highly regulated, tissue-specific event that results in varying ratios of SS-14 and SS-28 in different parts of the body, a key determinant of their localized physiological effects.[4][6] For instance, SS-14 is the predominant form in the central nervous system and pancreatic δ-cells, whereas SS-28 is the major product in the D-cells of the gastrointestinal mucosa.[4][7] This guide will elucidate the molecular machinery governing this intricate processing and the functional consequences of its resulting bioactive peptides.
The Precursor: Prosomatostatin Biosynthesis and Structure
The journey to bioactive somatostatin begins with the transcription of the SST gene and translation into the 116-amino acid preprosomatostatin.[4] Following translocation into the endoplasmic reticulum, a 24-amino acid N-terminal signal peptide is cleaved, yielding the 92-amino acid prohormone, prosomatostatin. This precursor contains the sequences for both SS-28 and, within it, SS-14 at its C-terminus.[4][8] The processing of prosomatostatin is not limited to generating SS-14 and SS-28; other fragments, such as prosomatostatin[1-10] (also known as antrin) and prosomatostatin 1-64, are also produced, though their physiological roles are less defined.[8][9][10]
The key to differential processing lies in the specific arrangement of proteolytic cleavage sites within the prosomatostatin sequence.
-
Monobasic Cleavage Site (Arg): Located immediately preceding the SS-28 sequence, this site is targeted to produce SS-28.
-
Dibasic Cleavage Site (Arg-Lys): This site is located at the junction of the N-terminal portion of SS-28 (also known as SS-28(1-12)) and the SS-14 sequence. Cleavage at this site within the full-length prosomatostatin is the primary route to generate SS-14.[11][12]
The choice of which site is cleaved is determined by the specific cellular machinery present, particularly the expression of prohormone convertase enzymes, and the sorting of the precursor into different secretory pathways.
The Processing Machinery: Prohormone Convertases and Secretory Pathways
The proteolytic maturation of prosomatostatin is executed by a family of calcium-dependent serine endoproteases known as prohormone convertases (PCs), or proprotein convertases, which are active within the trans-Golgi Network (TGN) and secretory granules.[6][12][13]
Key Prohormone Convertases
-
PC1/3 (PCSK1): This enzyme shows a strong preference for dibasic cleavage sites (like Arg-Lys) and is highly expressed in cells of the regulated secretory pathway, such as pituitary and pancreatic islet cells. It is considered the primary convertase responsible for generating SS-14 from prosomatostatin.[12][14]
-
PC2 (PCSK2): Also localized to the regulated secretory pathway, PC2 can cleave at dibasic sites and is a candidate S-14 convertase, often working in concert with PC1/3.[14][15] Its activity is essential for the processing of many prohormones, including proglucagon and proinsulin.[15]
-
Furin and PACE4: These convertases are more ubiquitously expressed and are primarily associated with the constitutive secretory pathway.[12][14] They are capable of cleaving at both monobasic and dibasic sites and are considered candidate enzymes for the generation of SS-28.[14]
Secretory Pathways: The Sorting Decision
The fate of prosomatostatin is determined by its entry into one of two distinct secretory pathways that diverge at the TGN.[16][17]
-
Constitutive Secretory Pathway: In this pathway, proteins are continuously transported in small vesicles to the plasma membrane for secretion. This pathway is the default route and does not involve long-term storage. Processing by enzymes like furin in this pathway can lead to the generation of SS-28.[12][17]
-
Regulated Secretory Pathway: This specialized pathway is found in neuroendocrine cells (e.g., pituitary cells, pancreatic δ-cells). Prohormones are sorted into dense-core secretory granules, where they are concentrated, processed, and stored for release upon specific stimulation (e.g., a hormonal or neural signal).[1][16] The acidic and high-calcium environment of these granules is optimal for the activity of PC1/3 and PC2, making this the primary site for SS-14 production.[13] The N-terminal region of prosomatostatin contains sorting signals that are crucial for its entry into this regulated pathway.[1]
The following diagram illustrates the differential processing of prosomatostatin in these two pathways.
Bioactive Forms: SS-14 vs. SS-28
While both SS-14 and SS-28 exert inhibitory effects, their distinct structures lead to differences in receptor binding affinity and, consequently, physiological potency.
Receptor Binding Affinities
The biological effects of somatostatin are mediated through five distinct G protein-coupled receptors (SSTR1-5). Both SS-14 and SS-28 bind with high affinity to most subtypes, but a key distinction is the preferential affinity of SS-28 for SSTR5.[7][18]
| Receptor Subtype | Somatostatin-14 (IC50, nM) | Somatostatin-28 (IC50, nM) |
| SSTR1 | 1.95 | 1.86 |
| SSTR2 | 0.25 | 0.31 |
| SSTR3 | 1.2 | 1.3 |
| SSTR4 | 1.77 | Not Determined |
| SSTR5 | 1.41 | 0.4 |
| Data sourced from a study on human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.[18] |
Functional Differences
These binding profiles translate into functional specialization:
-
SS-14: As the predominant form in the brain and pancreas, it is a potent inhibitor of glucagon secretion and plays a major role in neurotransmission.[2][19]
-
SS-28: Predominant in the gut, SS-28 is a more potent inhibitor of growth hormone and insulin secretion compared to SS-14.[2][7] Its high affinity for SSTR5 makes it a key regulator of GLP-1 secretion from intestinal L-cells.[7]
The following diagram illustrates the general signaling cascade upon receptor activation.
Experimental Analysis of Prosomatostatin Processing
Investigating the processing of prosomatostatin requires a combination of cell models, specific inhibitors, and robust analytical techniques to separate and quantify the precursor and its various products.
Cellular Models and Tools
-
Causality in Model Selection: The choice of cell line is critical. Neuroendocrine cell lines like the mouse pituitary tumor line AtT-20 are frequently used because they possess a well-characterized regulated secretory pathway and endogenously express the necessary prohormone convertases (PC1/3, PC2) for efficient processing of prohormones to their mature forms.[11][20] This makes them an ideal, field-proven system to study regulated secretion and processing events that mimic in vivo physiology. In contrast, non-endocrine cell lines like COS-7 or HEK293 , which primarily utilize the constitutive pathway and express furin, can be used to study the baseline, unregulated processing of prosomatostatin or to assess the function of co-transfected convertases in a null-background.[21]
-
Prohormone Convertase Inhibitors: To dissect the specific roles of different PCs, researchers can utilize inhibitors. Small-molecule inhibitors targeting PC2 or broad-spectrum serine protease inhibitors can help elucidate the contribution of specific enzymes to the cleavage cascade.[12][22] Similarly, siRNA knockdown of specific convertases in cell models like AtT20 cells can provide definitive evidence of their role in processing.[21]
Protocol: Separation of Somatostatin Peptides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating prosomatostatin and its cleavage products based on their hydrophobicity.
Objective: To separate and quantify prosomatostatin, SS-28, and SS-14 from cell extracts or culture media.
Methodology:
-
Sample Preparation:
-
Lyse cells (e.g., transfected AtT-20 cells) in an acidic extraction buffer (e.g., 1 M HCl, 5% formic acid, 1% NaCl, 1% TFA) to inactivate endogenous proteases.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C).
-
For culture media or plasma, acidify the sample and perform a solid-phase extraction (SPE) using a C18 Sep-Pak cartridge to concentrate the peptides and remove interfering substances.[23] Elute peptides with an organic solvent like methanol or acetonitrile.
-
Lyophilize the supernatant or SPE eluate and reconstitute in HPLC Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[24]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column.[24]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[25]
-
-
Elution Gradient:
-
Inject the prepared sample onto the column equilibrated in 95% Mobile Phase A / 5% Mobile Phase B.
-
Apply a linear gradient to elute the peptides. A typical starting gradient would be from 5% to 65% Mobile Phase B over 60 minutes.[24] The more hydrophobic peptides (like prosomatostatin) will elute later at higher concentrations of acetonitrile, while the smaller, more hydrophilic peptides (like SS-14) will elute earlier.
-
-
Data Analysis and Validation:
-
Standard Curve: Run synthetic standards for SS-14 and SS-28 to determine their retention times.
-
Fraction Collection: Collect fractions corresponding to the absorbance peaks.
-
Quantification: Integrate the area under each peak. The concentration can be determined by comparison to the standard curve.
-
Validation: Confirm the identity of peaks by subjecting the collected fractions to subsequent analysis by Radioimmunoassay (see Protocol 5.3) or Mass Spectrometry (see Protocol 5.4).
-
Protocol: Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive immunochemical technique used to quantify picogram quantities of peptides. Specific antibodies that distinguish between SS-14 and SS-28 are required.
Objective: To measure the concentration of SS-14 or SS-28 in biological samples or HPLC fractions.
Methodology:
-
Reagent Preparation:
-
Standards: Prepare a serial dilution of a known concentration of synthetic SS-14 or SS-28 peptide to create a standard curve (e.g., 10-1280 pg/mL).
-
Tracer: Use radioiodinated peptide (e.g., ¹²⁵I-Tyr¹¹-SS-14).[18][23]
-
Primary Antibody: Use a specific rabbit anti-SS-14 or anti-SS-28 polyclonal or monoclonal antibody.
-
Secondary Antibody: Use a goat anti-rabbit IgG antibody for precipitation.
-
-
Assay Procedure (Competitive Binding):
-
Pipette standards, controls, and unknown samples into duplicate or triplicate tubes.
-
Add the specific primary antibody to all tubes except the "Non-Specific Binding" (NSB) and "Total Count" (TC) tubes.
-
Add a constant amount of radiolabeled tracer to all tubes.
-
Incubate the mixture (e.g., 16-24 hours at 4°C) to allow competition between the labeled (tracer) and unlabeled (sample/standard) peptide for the limited number of antibody binding sites.
-
-
Separation of Bound and Free Tracer:
-
Add the secondary antibody (and normal rabbit serum as a carrier) to all tubes except the TC tubes. This will cause the primary antibody-antigen complexes to precipitate.
-
Incubate to allow the precipitate to form (e.g., 90 minutes at room temperature).
-
Centrifuge the tubes (e.g., 1700 x g for 20 minutes at 4°C) to pellet the antibody-bound tracer.
-
Carefully decant or aspirate the supernatant containing the free tracer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Self-Validating System:
-
The "Total Count" tubes (containing only the tracer) provide the maximum counts.
-
The "Non-Specific Binding" tubes (containing tracer but no primary antibody) measure background signal.
-
Calculate the percentage of tracer bound for each standard and sample: %B/B₀ = [(Sample cpm - NSB cpm) / (Zero Standard cpm - NSB cpm)] x 100.
-
Plot the %B/B₀ for the standards against their known concentrations on a log-logit or semi-log scale to generate the standard curve.
-
Determine the concentration of the unknown samples by interpolating their %B/B₀ values from the curve.[6]
-
-
Protocol: Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides definitive identification and structural characterization of prosomatostatin-derived peptides.
Objective: To confirm the identity of peptides separated by HPLC and to identify novel cleavage products or post-translational modifications.
Methodology:
-
Sample Preparation:
-
Fractions collected from HPLC are typically suitable for direct analysis after lyophilization and reconstitution.
-
For complex mixtures, in-gel digestion may be performed. Run the sample on an SDS-PAGE gel, excise the band corresponding to the expected molecular weight, and perform in-gel digestion with a protease like trypsin.[26][27]
-
-
MS Analysis:
-
Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI).
-
MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides in the sample. This allows for the precise determination of the molecular weight.[26][28]
-
MS/MS (Tandem MS): Select a specific precursor ion (e.g., the ion corresponding to putative SS-28) and subject it to fragmentation (e.g., via collision-induced dissociation).
-
-
Data Analysis and Validation:
-
The resulting fragment ion spectrum (MS/MS spectrum) provides sequence information. The pattern of b- and y-ions can be used to deduce the amino acid sequence of the peptide.[26]
-
This experimentally derived sequence can be compared against the known sequence of prosomatostatin to definitively confirm the identity of SS-14, SS-28, or other processing intermediates.[26][28] This technique is powerful enough to identify unexpected cleavage events or post-translational modifications.
-
Conclusion and Future Directions
The differential processing of prosomatostatin into SS-14 and SS-28 is a cornerstone of neuroendocrine regulation, enabling tissue-specific control over a vast array of physiological processes. The choice between monobasic and dibasic cleavage, orchestrated by specific prohormone convertases within distinct secretory pathways, generates peptides with tailored receptor affinities and biological functions. For researchers and drug development professionals, understanding this intricate system is paramount. The development of SSTR subtype-selective agonists and antagonists relies on a deep appreciation for the binding characteristics of the native ligands. The experimental protocols detailed herein provide a validated framework for dissecting the somatostatin processing pathway, quantifying its bioactive products, and identifying novel therapeutic targets within this versatile signaling system. Future research will likely focus on delineating the roles of less-characterized processing products and further unraveling the complex regulatory networks that control PC expression and activity in health and disease, such as diabetes and neuroendocrine tumors.[29]
References
-
Brakch, N., Cohen, P., & Boileau, G. (1994). Processing of human prosomatostatin in AtT-20 cells: S-28 and S-14 are generated in different secretory pathways. Biochemical and Biophysical Research Communications, 205(1), 221-229. [Link]
-
Andrews, P. C., et al. (1987). Isolation of products and intermediates of pancreatic prosomatostatin processing: use of fast atom bombardment mass spectrometry as an aid in analysis of prohormone processing. Biochemistry, 26(15), 4853-4861. [Link]
-
Cytion. AtT-20 Cells. Cytion Cell Line Database. [Link]
-
Davies, J., et al. (2004). Manipulating sorting signals to generate co-expression of somatostatin and eGFP in the regulated secretory pathway from a monocistronic construct. Journal of Molecular Endocrinology, 32(3), 749-762. [Link]
-
Dike, A., et al. (2009). Synthetic small-molecule prohormone convertase 2 inhibitors. Journal of Biomolecular Screening, 14(3), 268-277. [Link]
-
Shimon, I., et al. (1997). Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human Pituitary Adenomas. The Journal of Clinical Investigation, 100(9), 2386-2392. [Link]
-
Acharjee, S., et al. (2013). Regulated versus Constitutive Secretion – A Major Form of Intercellular Communication. The Yale Journal of Biology and Medicine, 86(3), 349-361. [Link]
-
Andrews, P. C., et al. (1987). Isolation of products and intermediates of pancreatic prosomatostatin processing: use of fast atom bombardment mass spectrometry as an aid in analysis of prohormone processing. Biochemistry, 26(15), 4853-4861. [Link]
-
Furuta, M., et al. (1997). Defective Prohormone Processing and Diabetes Mellitus in a Family with a Mutation in the PC2 Gene. Proceedings of the National Academy of Sciences, 94(13), 6646-6651. [Link]
-
Benoit, R., et al. (1987). A new prosomatostatin-derived peptide reveals a pattern for prohormone cleavage at monobasic sites. Science, 238(4830), 1126-1129. [Link]
-
Azaryan, A. V., et al. (1995). Release of the prohormone convertase PC1 from AtT-20 cells. FEBS Letters, 363(1-2), 117-120. [Link]
-
Ching, S. Y., et al. (1996). Solid-phase radioimmunoassay and chemiluminoimmunoassay for somatostatin in unextracted rat plasma. Endocrinology, 137(4), 1437-1442. [Link]
-
Le-Doméjean, T., et al. (2008). Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 326(3), 857-866. [Link]
-
da Silva, C. K., et al. (2011). Hysteretic Behavior of Proprotein Convertase 1/3 (PC1/3). PLoS ONE, 6(9), e24959. [Link]
-
Olias, P., et al. (2020). Regulatory Mechanisms of Somatostatin Expression. International Journal of Molecular Sciences, 21(12), 4239. [Link]
-
RayBiotech. Somatostatin ELISA Kit. RayBiotech. [Link]
-
DIAsource ImmunoAssays. (2012). EURIA-Somatostatin. DIAsource. [Link]
-
Anini, Y., & Brubaker, P. L. (2003). Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures. American Journal of Physiology-Endocrinology and Metabolism, 285(5), E1035-E1042. [Link]
-
IBL-America. (2020). Somatostatin - RIA. IBL-America. [Link]
-
Schepartz Lab. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
ResearchGate. (n.d.). Constitutive and Regulated secretory pathways in cells. ResearchGate. [Link]
-
Zhu, X., & Lindberg, I. (2002). Prohormone convertase 2 enzymatic activity and its regulation in neuro-endocrine cells and tissues. Molecular and Cellular Endocrinology, 190(1-2), 89-95. [Link]
-
Xu, H., & Shields, D. (1996). Prosomatostatin processing in permeabilized cells. Calcium is required for prohormone cleavage but not formation of nascent secretory vesicles. The Journal of Biological Chemistry, 271(2), 1194-1199. [Link]
-
Rains, S., & Tadi, P. (2023). Physiology, Somatostatin. StatPearls. [Link]
-
Andrews, P. C., et al. (1987). Post-translational processing of preprosomatostatin-II examined using fast atom bombardment mass spectrometry. The Journal of Biological Chemistry, 262(26), 12692-12699. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251. [Link]
-
Schmidt, W. E., et al. (1991). Prosomatostatin 1-64 is a major product of somatostatin gene expression in pancreas and gut. The Journal of Biological Chemistry, 266(25), 16678-16683. [Link]
-
ResearchGate. (n.d.). Binding affinities of somatostatin-14 and octreotide to somatostatin receptor subtypes SSTR 1 to SSTR 5. ResearchGate. [Link]
-
Galanopoulou, A. S., et al. (1997). Somatostatin-14, somatostatin-28, and prosomatostatin[1-10] are independently and efficiently processed from prosomatostatin in the constitutive secretory pathway in islet somatostatin tumor cells (1027B2). Molecular and Cellular Endocrinology, 132(1-2), 103-118. [Link]
-
Geravandi, S., et al. (2024). Quantitative analysis of islet prohormone convertase 1/3 expression in human pancreas donors with diabetes. Diabetologia. [Link]
-
Yang, L., et al. (1998). Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2. Proceedings of the National Academy of Sciences, 95(18), 10836-10841. [Link]
-
Nian, M., et al. (2005). Regulation of hypothalamic prohormone convertases 1 and 2 and effects on processing of prothyrotropin-releasing hormone. The Journal of Clinical Investigation, 115(10), 2825-2837. [Link]
-
Kromidas, S. General approach for the development of preparative peptide separations. HPLC-Tips-and-Tricks.com. [Link]
-
Olias, P., et al. (2020). Regulatory Mechanisms of Somatostatin Expression. International Journal of Molecular Sciences, 21(12), 4239. [Link]
-
Antoniotti, H., et al. (1984). Purification of radioiodinated somatostatin-related peptides by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 296, 181-188. [Link]
-
Seidah, N. G., et al. (1988). Peptides derived from cleavage of prosomatostatin at carboxyl- and amino-terminal segments. Characterization of tissue and secreted forms in the rat. The Journal of Biological Chemistry, 263(2), 1025-1034. [Link]
-
Tuno, F., et al. (2007). Manipulation of proprotein convertase 1 expression in AtT20 cells changes proopiomelanocortin processing and trafficking: Implications for ACTH regulatory pathways. Endocrine Abstracts, 13, P405. [Link]
-
Sim, R. B., et al. (2022). Proprotein Convertases and the Complement System. Frontiers in Immunology, 13, 935900. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251. [Link]
-
Fugère, M., & Day, R. (2010). Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis. The Journal of Biological Chemistry, 285(37), 28686-28696. [Link]
-
Dar, A., & Shuaib, M. (2026). Mass Spectrometry of Protein Post-Translational Modifications Protocol. protocols.io. [Link]
-
Praither, J. D. (1982). Basic Principles of Radioimmunoassay Testing: A Simple Approach. American Journal of Medical Technology, 48(9), 733-739. [Link]
Sources
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum levels after administration of long-acting microcapsule formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Prosomatostatin 1-64 is a major product of somatostatin gene expression in pancreas and gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new prosomatostatin-derived peptide reveals a pattern for prohormone cleavage at monobasic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides derived from cleavage of prosomatostatin at carboxyl- and amino-terminal segments. Characterization of tissue and secreted forms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AtT-20 Cells [cytion.com]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. Prosomatostatin processing in permeabilized cells. Calcium is required for prohormone cleavage but not formation of nascent secretory vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. researchgate.net [researchgate.net]
- 16. Research Portal [iro.uiowa.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AtT-20 Cells [cytion.com]
- 21. endocrine-abstracts.org [endocrine-abstracts.org]
- 22. Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ibl-america.com [ibl-america.com]
- 24. benchchem.com [benchchem.com]
- 25. protocols.io [protocols.io]
- 26. Isolation of products and intermediates of pancreatic prosomatostatin processing: use of fast atom bombardment mass spectrometry as an aid in analysis of prohormone processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. Post-translational processing of preprosomatostatin-II examined using fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitative analysis of islet prohormone convertase 1/3 expression in human pancreas donors with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Somatostatin-28 Trifluoroacetate Solubility & Reconstitution
Abstract
Somatostatin-28 (SST-28) is a bioactive tetradecapeptide extended from the N-terminus of Somatostatin-14. Commonly supplied as a Trifluoroacetate (TFA) salt, its reconstitution presents a specific physicochemical challenge often overlooked in standard laboratory workflows. While highly soluble in water, SST-28 TFA frequently precipitates when introduced directly into phosphate-buffered saline (PBS). This guide details the molecular mechanisms governing this solubility differential and provides a validated, step-by-step protocol to ensure monomeric stability and accurate dosing in biological assays.
Physicochemical Profile & Solubility Logic
To master the handling of Somatostatin-28, one must understand the interplay between its amino acid sequence, the counterion (TFA), and the solvent environment.
Chemical Specifications
-
Peptide Sequence: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Tyr-Trp-Lys-Gly-Phe-Thr-Ser-Cys (Disulfide bridge: Cys17-Cys28)
-
Molecular Weight: ~3148.6 Da (Free base)
-
Isoelectric Point (pI): ~9.6 (Theoretical)[1]
-
Net Charge (pH 7.0): Positive (Basic)
The Solubility Paradox: Water vs. PBS
The solubility difference between water and PBS is driven by ionic strength and counterion exchange , not just pH.
| Solvent | Solubility Status | Mechanism |
| Pure Water | High (>1 mg/mL) | The TFA salt creates an acidic environment (pH ~3.0–4.0). At this pH, the basic residues (Arg, Lys) are fully protonated, and the peptide behaves as a highly soluble cation. |
| PBS (pH 7.4) | Risk of Precipitation | 1. Counterion Exchange: Phosphate ions ( |
Critical Insight: SST-28 contains multiple Arginine (Arg) and Lysine (Lys) residues.[4] Arginine-phosphate salts are notoriously insoluble. Adding PBS directly to the lyophilized powder facilitates the immediate formation of these insoluble micro-aggregates, which may appear as a "haze" or gelatinous clump.
Validated Reconstitution Protocol
Objective: To solubilize Somatostatin-28 TFA at high concentration (Stock) without precipitation, suitable for subsequent dilution into physiological buffers.
Materials
-
Lyophilized Somatostatin-28 TFA
-
Sterile, Deionized Water (Milli-Q or WFI)
-
0.1 M Acetic Acid (Optional, for troubleshooting)
-
PBS (10x and 1x)
-
Low-protein binding microcentrifuge tubes (e.g., Eppendorf LoBind)
The "Two-Step" Dissolution Method (Golden Rule)
Do NOT add PBS directly to the peptide powder.
Step 1: Primary Solubilization (Water)
-
Equilibrate the peptide vial to room temperature (prevent water condensation).
-
Centrifuge the vial briefly (10,000 x g, 30 sec) to pellet the powder.
-
Add Sterile Water to the vial to achieve a concentration of 1–2 mg/mL .
-
Note: Do not calculate for the final assay volume yet. This is a stock solution.
-
-
Vortex gently (10–15 seconds) or swirl. The solution should be clear and colorless.
-
Why this works: Water maintains the acidic pH of the TFA salt, keeping the peptide charged and soluble.
-
Step 2: Secondary Dilution (Buffer)
-
Once the peptide is fully dissolved in water, slowly add 10x PBS or 1x PBS to reach the desired working concentration.
-
Add the buffer dropwise while gently swirling.
-
Why this works: The peptide is already solvated. Gradual introduction of phosphate ions reduces the kinetic probability of rapid salt-bridge precipitation.
-
Troubleshooting: The "Crash Out" Rescue
If the solution becomes cloudy upon adding water (rare) or buffer:
-
Do not filter (you will lose the peptide).
-
Add 0.1 M Acetic Acid dropwise.
-
Vortex/Sonicate briefly. The acid will protonate the side chains, restoring repulsive forces and solubility.
Visualization of Workflows
Decision Tree: Reconstitution Logic
Caption: Logical workflow for solubilizing basic peptide TFA salts. Green path indicates the validated protocol.
Mechanism: Why PBS Fails
Caption: Competitive displacement of TFA by Phosphate ions leads to charge neutralization and aggregation.
Storage & Stability Guidelines
-
Lyophilized Powder: Store at -20°C . Stable for >1 year. Desiccate before opening.
-
Reconstituted Stock (Water): Aliquot into single-use volumes. Store at -20°C or -80°C . Avoid freeze-thaw cycles (max 1 cycle recommended).
-
Working Solution (PBS): Prepare fresh. SST-28 is susceptible to oxidation (Methionine) and disulfide scrambling at neutral pH over time. Use within 24 hours at 4°C.
-
Adsorption: SST-28 is hydrophobic enough to stick to plastics. Use polypropylene or siliconized glass tubes. Avoid polystyrene.
References
Sources
Application Note: Somatostatin-28 Trifluoroacetate in Patch-Clamp Electrophysiology
Introduction & Mechanistic Overview
Somatostatin-28 (SST-28) is an endogenous 28-amino acid neuropeptide that functions as a potent inhibitory neuromodulator across the central and peripheral nervous systems[1]. In electrophysiological research, the synthetic Trifluoroacetate (TFA) salt of SST-28 is the standard reagent used to probe the function of Somatostatin Receptors (SSTR1–5).
SSTRs are G-protein-coupled receptors (GPCRs) that signal primarily through the Gi/o pathway[2]. Understanding this signal transduction is critical for designing self-validating patch-clamp experiments. Upon SST-28 binding, the receptor catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This dissociation yields two distinct electrophysiological effects:
-
GIRK Channel Activation: The liberated Gβγ dimer directly binds to and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, driving K+ efflux and membrane hyperpolarization[3].
-
VGCC Inhibition: The Gαi/o and Gβγ subunits act synergistically to inhibit Voltage-Gated Calcium Channels (VGCCs), reducing Ca2+ influx and dampening cellular excitability[2],[1].
SST-28 signaling pathway leading to GIRK activation and VGCC inhibition.
Reagent Preparation: Handling SST-28 TFA
The TFA salt of SST-28 is highly stable in its lyophilized form. However, because SST-28 is a highly hydrophobic peptide, it is notoriously prone to surface adsorption (sticking to plastic/glass) once reconstituted. Failure to account for this will result in the actual concentration reaching the cell being significantly lower than calculated.
Reconstitution Workflow
-
Solubilization: Dissolve the lyophilized SST-28 TFA powder in sterile, ultrapure water to create a 1 mM concentrated stock solution.
-
Carrier Protein Addition (Critical): Add 0.1% Bovine Serum Albumin (BSA) to the stock and all subsequent working dilutions (e.g., ACSF). Causality: BSA acts as a carrier protein, coating the surfaces of perfusion tubing and low-bind tubes to prevent the peptide from adhering to the plastic.
-
Aliquoting: Divide the stock into 10–20 µL aliquots in low-bind Eppendorf tubes.
-
Storage: Store immediately at -80°C. Causality: Peptide bonds degrade rapidly during repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the 28-amino acid chain.
Workflow for the reconstitution and handling of SST-28 TFA peptide.
Patch-Clamp Electrophysiology Protocols
Protocol A: Isolating SST-28 Induced GIRK Currents
GIRK currents are difficult to measure at physiological K+ concentrations (~3 mM) because the driving force near the resting membrane potential is minimal. To resolve this, we use a high-K+ extracellular solution to shift the reversal potential, allowing the measurement of robust inward currents at negative holding potentials[3].
Step-by-Step Methodology:
-
Intracellular (Pipette) Solution: 135 mM K-gluconate, 5 mM KCl, 2 mM MgCl2, 5 mM EGTA, 5 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP (pH 7.2, 290 mOsm)[4].
-
Self-Validation Control: In a subset of recordings, replace Na-GTP with 2 mM GDP-β-S. Causality: GDP-β-S irreversibly locks G-proteins in an inactive state. If the SST-28-induced current is abolished, it proves the response is strictly GPCR-mediated[4].
-
-
Extracellular Solution (High K+ ACSF): Modify standard ACSF to contain 45 mM KCl (reduce NaCl to 100 mM to maintain osmolarity)[3].
-
Recording Configuration: Establish a whole-cell voltage clamp. Hold the membrane potential at -70 mV.
-
Peptide Application: Bath-perfuse 100 nM to 500 nM SST-28 TFA. A slow, steady inward current should develop over 1–3 minutes.
-
Pharmacological Validation: Co-apply 300 nM Tertiapin-Q. Causality: Tertiapin-Q is a highly selective GIRK channel blocker. The immediate reversal of the inward current confirms the SST-28 response is specifically mediated by GIRK channels rather than background leak channels[4].
Protocol B: Measuring VGCC Inhibition by SST-28
To isolate calcium currents from overwhelming sodium and potassium currents, the patch-clamp environment must be strictly controlled using specific charge carriers and channel blockers[1].
Step-by-Step Methodology:
-
Intracellular Solution: Replace K+ with Cs+ (e.g., 130 mM Cs-methanesulfonate) to block outward K+ currents. Include 10 mM EGTA. Causality: High EGTA buffers intracellular calcium, preventing the calcium-dependent inactivation of VGCCs during the recording[1].
-
Extracellular Solution: Use 10 mM Ba2+ as the charge carrier instead of Ca2+, and add 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels. Causality: Barium permeates VGCCs more readily than calcium and does not trigger calcium-dependent inactivation, yielding larger, more stable currents for quantification[1].
-
Voltage Protocol: Hold the cell at -80 mV. Apply 10 mV depolarizing step pulses (duration 50-100 ms) up to +30 mV to evoke inward Ba2+ currents[1].
-
Peptide Application: Perfuse 500 nM SST-28 TFA. You should observe a rapid reduction in the peak inward current[2].
-
Validation: Pre-treat the cells or slices overnight with Pertussis Toxin (PTX, 500 ng/mL). Causality: PTX ADP-ribosylates the Gαi/o subunit, physically uncoupling it from the SSTR. A lack of VGCC inhibition in PTX-treated cells confirms the Gi/o-dependence of the SST-28 effect[2],[1].
Quantitative Data & Expected Outcomes
The following table summarizes the expected electrophysiological parameters when applying SST-28 TFA in properly validated patch-clamp setups.
| Parameter | Experimental Condition | Expected Outcome | Mechanistic Driver |
| GIRK Current Amplitude | High K+ (45 mM) Extracellular, Vhold = -70 mV | +100 to +400 pA (Inward) | Gβγ-mediated channel opening[3] |
| GIRK Reversal Potential | High K+ (45 mM) Extracellular | ~ -25 mV (Shifted from -90 mV) | Nernst equation shift for K+[4] |
| VGCC Peak Current | 10 mM Ba2+ Extracellular, Vstep = 0 mV | 20% - 50% Reduction | Gαi/o & Gβγ-mediated inhibition[2],[1] |
| Membrane Potential | Standard ACSF, Current Clamp (I = 0 pA) | -5 to -15 mV Hyperpolarization | Net K+ efflux via GIRK[4] |
References
- Activation of GIRK channels in substantia gelatinosa neurones of the adult rat spinal cord: a possible involvement of somatost
- Somatostatin 4 receptor activation modulates G-protein coupled inward rectifying potassium channels and voltage stimul
- Somatostatin Inhibits Excitatory Transmission at Rat Hippocampal Synapses via Presynaptic Receptors - PMC. nih.gov.
- Population imaging of enterochromaffin cell activity reveals regulation by somatost
Sources
- 1. pnas.org [pnas.org]
- 2. Somatostatin Inhibits Excitatory Transmission at Rat Hippocampal Synapses via Presynaptic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Activation of GIRK channels in substantia gelatinosa neurones of the adult rat spinal cord: a possible involvement of somatostatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Somatostatin-28 in Human Plasma by Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Scientific Background
Somatostatin is a critical regulatory peptide hormone that plays a widespread inhibitory role in the endocrine and nervous systems. It is synthesized as a large precursor, preprosomatostatin, which is processed into two primary active forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28). While SS-14 is predominant in the central nervous system and pancreatic δ-cells, SS-28 is the major form found in the D-cells of the gastrointestinal tract.[1][2] Functionally, somatostatin inhibits the secretion of numerous hormones, including growth hormone, insulin, glucagon, and gastrin, thereby modulating a wide array of physiological processes from nutrient absorption to cell growth.[3][4]
The accurate quantification of circulating Somatostatin-28 in plasma is of significant interest to researchers in endocrinology, gastroenterology, and drug development. However, measurement is challenging due to its exceptionally short in-vivo half-life of only 1-3 minutes, a result of rapid degradation by plasma peptidases.[2][3] This application note provides a detailed, field-proven protocol for the quantification of Somatostatin-28 in human plasma using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), with a critical focus on pre-analytical sample handling to ensure data integrity.
Biological Pathway: Biosynthesis of Somatostatin-28
The production of Somatostatin-28 is a multi-step process involving enzymatic cleavage of a precursor protein. This pathway ensures the controlled release of the active hormone.
Caption: Biosynthesis of Somatostatin-28 and -14 from the Preprosomatostatin precursor.
Principle of the Competitive ELISA Method
This assay is a competitive immunoassay designed for the quantitative measurement of Somatostatin-28. The core principle relies on the competition between the endogenous Somatostatin-28 in the plasma sample and a fixed amount of exogenously added, biotin-labeled Somatostatin for a limited number of binding sites on a specific antibody that is pre-coated onto the microplate wells.
As the concentration of Somatostatin-28 in the sample increases, it outcompetes the biotin-labeled Somatostatin, resulting in less biotin-labeled peptide binding to the antibody. The bound biotin is then detected by the addition of Streptavidin-Horseradish Peroxidase (HRP), which catalyzes a colorimetric reaction with a TMB substrate. The intensity of the resulting color is therefore inversely proportional to the concentration of Somatostatin-28 in the sample. A standard curve is generated using known concentrations of Somatostatin-28, from which the concentration in unknown samples can be determined.
Caption: Inverse relationship between sample concentration and signal in a competitive ELISA.
Part 1: Pre-Analytical Protocol - Sample Collection and Handling
This is the most critical stage for obtaining accurate results. The inherent instability of Somatostatin-28 in blood necessitates a strict and rapid collection protocol to prevent proteolytic degradation.[5][6]
1.1. Required Materials for Collection:
-
Pre-chilled blood collection tubes containing K2-EDTA as an anticoagulant.
-
Aprotinin solution (a serine protease inhibitor).[7] A final concentration of ~500 KIU/mL of blood is recommended. Alternatively, commercially available blood collection tubes containing a cocktail of protease inhibitors can be used.[4][6]
-
Refrigerated centrifuge (capable of 4°C).
-
Pre-chilled, labeled cryovials for plasma storage.
1.2. Blood Collection Procedure:
-
Preparation: Before venipuncture, add the required volume of Aprotinin to the EDTA tube and gently mix. Keep the tube on ice.
-
Collection: Collect whole blood directly into the prepared, chilled tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.
-
Cooling: Place the tube immediately back on ice. Do not allow the sample to sit at room temperature.
1.3. Plasma Preparation:
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.[8]
-
Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Storage: Immediately transfer the plasma into pre-chilled, labeled cryovials. For short-term storage (up to 1 month), store at -20°C. For long-term storage, store at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the peptide.[9] Aliquot plasma into single-use volumes.
Part 2: Experimental Protocol - ELISA Procedure
2.1. Materials and Reagents:
-
Somatostatin-28 Competitive ELISA Kit (includes pre-coated 96-well plate, Somatostatin standard, Biotinylated Somatostatin, Streptavidin-HRP, Wash Buffer, Substrate, Stop Solution, and Diluents).
-
Calibrated single and multichannel pipettes.
-
Reagent reservoirs.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Plate sealer.
-
Deionized water.
2.2. Reagent Preparation:
-
Bring all kit reagents and samples to room temperature for at least 30 minutes before use.
-
Prepare Wash Buffer by diluting the concentrate as per the kit instructions.
-
Standard Curve Preparation: Reconstitute the Somatostatin standard to create a stock solution. Perform a serial dilution according to the kit manual to create a standard curve (e.g., 500, 250, 125, 62.5, 31.25, 15.63, 7.81, 0 pg/mL). Mix each tube thoroughly before the next transfer.
-
Sample Preparation: Thaw frozen plasma samples on ice. Once thawed, centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitates. Dilute samples in the provided Sample Diluent as necessary. An initial 1:2 dilution is often a good starting point, but this must be optimized.
2.3. Assay Workflow:
Caption: Step-by-step workflow for the Somatostatin-28 competitive ELISA.
Part 3: Data Analysis and Quality Control
3.1. Calculation of Results:
-
Blank Subtraction: Average the duplicate readings for the zero standard (blank), standards, controls, and samples. Subtract the average zero standard optical density (OD) from all other readings.
-
Standard Curve Generation: Plot the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. Use a four-parameter logistic (4PL) curve-fitting algorithm to generate the standard curve.[2][10] The relationship will be inverse (sigmoidal descending).
-
Concentration Determination: Interpolate the concentration of Somatostatin-28 in the samples from the standard curve using the 4PL regression equation.[11]
-
Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original plasma sample.
3.2. Quality Control (QC) and Acceptance Criteria:
-
Standard Curve: The coefficient of determination (R²) for the 4PL curve fit should be ≥ 0.99.[12]
-
QC Samples: Include at least three levels of quality control samples (low, medium, high) in duplicate on each plate. The calculated concentrations of the QC samples should be within 20% of their nominal value.
-
Sample Replicates: The coefficient of variation (%CV) between duplicate sample readings should be ≤ 20%.
Part 4: Assay Performance and Validation
For use in drug development, biomarker assays must be validated according to a "fit-for-purpose" approach.[13] This means the extent of validation depends on the intended use of the data.[14] For exploratory use, a basic characterization may suffice. For data supporting pivotal decisions (e.g., dose selection, safety, or efficacy endpoints), a full validation is required, using regulatory guidance like the FDA's M10 as a starting point.[1][15]
Table 1: Key Validation Parameters for a Somatostatin-28 Plasma ELISA
| Parameter | Description | Acceptance Criteria |
| Precision | The closeness of agreement between a series of measurements. | Intra-Assay: %CV ≤ 15% Inter-Assay: %CV ≤ 20% |
| Accuracy | The closeness of the mean test results to the true value. Measured by spike-recovery. | 80-120% recovery of spiked analyte. |
| Sensitivity (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. | Precision (%CV) ≤ 25% Accuracy within 75-125% |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference from matrix components. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as related peptides. | Test for cross-reactivity with Somatostatin-14 and other related peptides. Cross-reactivity should be defined and minimal. |
| Dilutional Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte in the sample. | Spiked samples diluted with matrix should demonstrate accuracy within 80-120% after correcting for dilution. |
| Stability | Analyte stability in plasma under various conditions. | Freeze-Thaw: Stable for ≥ 3 cycles. Bench-Top: Stable for the expected duration of sample handling at room temp. |
Part 5: Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing. - Streptavidin-HRP or Biotin-SS concentration too high. - Substrate exposed to light. - Incubation times too long. | - Ensure complete aspiration and dispensing during washes. Increase soak times. - Check reagent dilutions. - Keep substrate protected from light. - Adhere strictly to protocol incubation times. |
| Weak or No Signal | - Reagents not at room temperature. - Key reagent omitted (e.g., HRP, TMB). - Inactive reagents (expired or improperly stored). - Incorrect plate reader wavelength. | - Allow all reagents to equilibrate to room temperature before use.[16] - Carefully review the protocol steps. - Check expiration dates and storage conditions of all kit components. - Ensure plate reader is set to 450 nm. |
| Poor Standard Curve (R² < 0.99) | - Improper standard dilution. - Degraded standard stock. - Pipetting error. | - Use new pipette tips for each dilution step and mix thoroughly. - Reconstitute a fresh standard vial. Store aliquots at -80°C. - Ensure pipettes are calibrated and use proper technique. |
| High CV% in Duplicates | - Inconsistent pipetting. - Plate not washed uniformly. - Temperature variation across the plate ("edge effect"). | - Use a multichannel pipette for adding common reagents. - Ensure all wells are filled and aspirated completely during washes. - Ensure proper plate sealing and incubate in a temperature-controlled environment. |
References
-
R&D World. (2025, December 24). Enhancing biomarker validation by defining what ‘enough’ looks like. Available from: [Link]
-
IQVIA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Cambridge HealthTech Institute. (2015, October 28). Fit-For-Purpose Biomarker Validation to Support Clinical Trials. Available from: [Link]
-
U.S. Department of Health and Human Services. (2022, November). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
MyAssays. Four Parameter Logistic (4PL) Regression. Available from: [Link]
-
BenchSci. (2026, February 20). How to Analyze ELISA Data: A Practical Guide for Scientists Getting Started. Available from: [Link]
-
Jones, G., et al. (1994). Extension of the four-parameter logistic model for ELISA to multianalyte analysis. Journal of Immunological Methods, 177(1-2), 1-7. Available from: [Link]
-
Biocompare. (2026, February 24). ELISA Data Analysis Best Practices. Available from: [Link]
-
Boster Biological Technology. (2024, October 17). Sample Processing for ELISA Test: Best Practices & Preparation Guide. Available from: [Link]
-
PubMed. (1984). Stability of VIII:C in plasma: the dependence on protease activity and calcium. Thrombosis Research. Available from: [Link]
-
MP Biomedicals. Aprotinin. Available from: [Link]
-
OAText. (2016). Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma for down-stream analysis. Annals of Clinical and Laboratory Research. Available from: [Link]
-
Yi, J., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE. Available from: [Link]
-
PubMed. (1991). Platelet preservation during cardiopulmonary bypass with aprotinin. The Thoracic and Cardiovascular Surgeon. Available from: [Link]
-
Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Available from: [Link]
-
Annunziata, M., et al. (2023). Physiology, Somatostatin. StatPearls. Available from: [Link]
Sources
- 1. hhs.gov [hhs.gov]
- 2. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 3. Addition of aprotinin to organ preservation solutions decreases lung reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 7. apexbt.com [apexbt.com]
- 8. bosterbio.com [bosterbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
- 12. biocompare.com [biocompare.com]
- 13. Fit-For-Purpose Biomarker Validation to Support Clinical Trials [healthtech.com]
- 14. rdworldonline.com [rdworldonline.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. assaygenie.com [assaygenie.com]
Somatostatin-28 Trifluoroacetate peptide synthesis and purification methods
Application Note: High-Efficiency Synthesis and Purification of Somatostatin-28 Trifluoroacetate
Executive Summary
Somatostatin-28 (SST-28) is a 28-amino acid peptide hormone (Sequence: SANSNPAMAPRERKAGCKNFFWKTFTSC) acting as a potent inhibitor of growth hormone, insulin, and glucagon secretion.[1][2][3] Structurally, it consists of an N-terminal hydrophilic extension and a C-terminal region homologous to Somatostatin-14, containing a critical disulfide bridge between Cys17 and Cys28 .[1][2]
Synthesizing SST-28 presents distinct challenges:
-
Aggregation: The hydrophobic core (NFFWKTF) within the C-terminal region induces strong
-sheet formation during Solid-Phase Peptide Synthesis (SPPS), leading to deletion sequences.[1][2] -
Methionine Oxidation: The Met8 residue is susceptible to oxidation during cleavage.
-
Disulfide Formation: Correct intramolecular folding (Cys17–Cys28) competes with intermolecular oligomerization.
This guide details a robust Fmoc-SPPS protocol utilizing pseudoproline dipeptides to disrupt aggregation, a DMSO-assisted oxidative folding strategy for rapid cyclization, and a TFA-mediated RP-HPLC purification workflow to isolate the peptide as a high-purity Trifluoroacetate salt.[1][2]
Strategic Workflow Visualization
Figure 1: End-to-end workflow for Somatostatin-28 production, highlighting critical control points.
Pre-Synthesis Considerations & Materials
Resin Selection
We utilize 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]
-
Rationale: 2-CTC is a sterically bulky resin that minimizes racemization of the C-terminal Cysteine during loading.[1][2] It allows for the attachment of Fmoc-Cys(Trt)-OH with high efficiency.[1][2]
-
Loading: Target a low substitution (0.3 – 0.4 mmol/g) to reduce inter-chain aggregation on the solid support [1].
Aggregation Mitigation (The "Beta-Sheet Breakers")
The sequence region 20-26 (NFFWKTF) is highly prone to aggregation.[1][2] To maintain the solvation of the growing peptide chain, incorporate Pseudoproline (PsiPro) Dipeptides .
-
Recommendation: Replace Thr24 and Ser27 with their corresponding pseudoproline dipeptides:
-
Mechanism: These derivatives introduce a "kink" in the backbone, preventing
-sheet stacking and ensuring efficient coupling of subsequent residues [2].[1]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Scale: 0.1 mmol | Chemistry: Fmoc/tBu Instrument: Automated Synthesizer (Microwave optional but recommended for Arg/Phe couplings).
| Step | Reagent/Condition | Notes |
| 1. Loading | Fmoc-Cys(Trt)-OH (2 eq) + DIPEA (4 eq) in DCM. | Load for 2 hrs. Cap unreacted sites with MeOH/DIPEA. |
| 2. Deprotection | 20% Piperidine in DMF + 0.1 M HOBt. | HOBt suppresses aspartimide formation (Asp5-Asn6).[1][2] |
| 3. Washing | DMF (5x). | Thorough washing is critical after deprotection. |
| 4. Coupling | AA (5 eq) : DIC (5 eq) : Oxyma Pure (5 eq).[2] | DIC/Oxyma is preferred over HATU to reduce racemization risk, except for Arg11 and Arg13 where HATU may be used. |
| 5. Special Couplings | Pseudoprolines (Positions 24, 27). | Couple for extended time (2 hrs) or double couple. |
| 6. N-Terminus | Final Fmoc removal. | Yields free amine H-Ser-... |
Critical Alert: Do not use acetic anhydride capping after the final step. The N-terminus must remain free.[1][2]
Protocol 2: Cleavage and Global Deprotection
The cleavage cocktail must scavenge reactive carbocations (from Trt, tBu, Pbf) and prevent oxidation of Methionine (Met8) and alkylation of Tryptophan (Trp22).
Cocktail Formulation (Reagent K variant):
-
TFA: 90% (v/v)[2]
-
Phenol: 2.5% (v/v) (Protects Tyr/Trp)[2]
-
Water: 2.5% (v/v)[2]
-
Thioanisole: 2.5% (v/v) (Accelerates Pbf removal, protects Met)[1][2]
-
DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (v/v) (Superior scavenger for Cys/Met compared to EDT) [3].[1][2]
Procedure:
-
Add 10 mL cocktail per gram of resin.
-
Agitate at room temperature for 2.5 to 3 hours .
-
Filter resin and precipitate filtrate into cold diethyl ether (-20°C).
-
Centrifuge (3000 x g, 10 min), decant, and wash pellet 3x with cold ether.
-
Lyophilize the crude linear peptide.
Protocol 3: Oxidative Folding (Cyclization)[2]
We employ a DMSO-assisted oxidation strategy.[1][2] This method is faster and cleaner than air oxidation, minimizing Met oxidation by reducing the time the peptide spends in solution.
Reaction Conditions:
-
Peptide Conc: 0.5 mg/mL (High dilution prevents dimers).
-
Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0).
-
Oxidant: 10% (v/v) DMSO.
Step-by-Step:
-
Dissolve the crude linear peptide in a minimal amount of 50% Acetonitrile/Water (pH 3-4) to ensure solubility.
-
Add this solution dropwise to the stirring Oxidation Buffer (0.1 M NH4HCO3, pH 8.0) containing 10% DMSO.
-
Stir at room temperature for 12–24 hours .
-
Monitor: Check via HPLC (shift in retention time) and Ellman’s test (disappearance of free thiols).
-
Quench: Once complete, acidify to pH 3.0 with TFA. This stabilizes the disulfide and prepares the sample for HPLC loading.
Protocol 4: Purification & Salt Exchange (TFA Form)
The target product is Somatostatin-28 Trifluoroacetate .[1][2] Using TFA in the mobile phase naturally yields the peptide as a TFA salt, as the trifluoroacetate anion pairs with the basic residues (Arg, Lys, N-term).[1]
Equipment: Preparative RP-HPLC. Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 10 µm, 100 Å pore size.[1]
Mobile Phases:
Gradient Strategy:
| Time (min) | % Buffer B | Description |
|---|---|---|
| 0 | 10 | Equilibration |
| 5 | 10 | Load/Wash |
| 45 | 40 | Linear Gradient (approx 0.75% B/min) |
| 50 | 95 | Wash |
| 55 | 10 | Re-equilibration |
Fraction Collection:
-
Monitor UV at 220 nm (peptide bond) and 280 nm (Trp/Phe).
-
Collect peak fractions.[4] SST-28 typically elutes between 28-32% B depending on the column.[1][2]
-
Analyze fractions by analytical HPLC. Pool fractions with >95% purity .
-
Lyophilization: Freeze-dry pooled fractions to obtain the white fluffy powder of Somatostatin-28 TFA salt.
Analytical Validation (QC)
Every batch must pass the following criteria to ensure scientific integrity:
-
Mass Spectrometry (ESI-MS):
-
Theoretical MW (Monoisotopic): 3147.47 Da .
-
Expected m/z:
, .[2] -
Note: Presence of
peaks indicates Methionine oxidation (failure of DODT/Thioanisole).
-
-
Analytical HPLC:
-
Purity > 95%.[3]
-
Single peak confirming homogeneity and absence of reduced linear precursors (which elute later/earlier depending on gradient).
-
-
Amino Acid Analysis (AAA): Optional but recommended to verify net peptide content (NPC) vs. counterion (TFA) content.
References
-
Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research. Link[2]
-
Mutter, M., et al. (2004). "The pseudo-proline technique for peptide synthesis."[5] Nature Protocols. Link
-
Thermo Fisher Scientific. "Cleavage Cocktails for Fmoc Synthesis." Application Notes. Link
-
Anaspec. "Somatostatin-28 Technical Data Sheet." Link
-
PubChem. "Somatostatin-28 Compound Summary."[1][2] National Library of Medicine. Link[2]
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for TFA, DMSO, and peptide synthesis reagents before handling.[1]
Sources
Handling TFA salts of Somatostatin-28 in in vitro experiments
Application Note: Precision Handling of Somatostatin-28 (SST-28) TFA Salts in In Vitro Assays
Executive Summary & Core Directive
Somatostatin-28 (SST-28) is a bioactive peptide extended from the N-terminus of Somatostatin-14.[1] It exhibits high affinity for all five somatostatin receptor subtypes (SSTR1–5) and is particularly potent at SSTR5.[1]
The Hidden Variable: Most commercial SST-28 is supplied as a Trifluoroacetate (TFA) salt resulting from RP-HPLC purification.[1] While TFA improves solubility and stability during synthesis, it is a potent cytotoxic agent and strong acid that can dismantle experimental reproducibility.
This guide provides a self-validating workflow to:
-
Quantify the hidden TFA load in your specific lot.
-
Eliminate TFA via ion exchange (The Gold Standard).[1]
-
Control for TFA interference if exchange is impossible (The Pragmatic Workaround).
Technical Analysis: The Stoichiometry of Failure
To handle SST-28, one must understand its counter-ion capacity.[2][3][4] Unlike small molecules, peptides act as "sponges" for counter-ions.
SST-28 Sequence: H-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bridge: Cys17-Cys28)[1]
The Counter-Ion Load Calculation: TFA binds to basic residues (protonated amines).[1]
-
Arginine (Arg/R): 2 residues (Pos 11, 13)[1]
-
Lysine (Lys/K): 3 residues (Pos 14, 18, 23)[1]
-
N-Terminus: 1 site (Ser1)[1]
-
Total Basic Sites: 6
Impact: A single mole of SST-28 can carry up to 6 moles of TFA . If you treat cells with 1 µM SST-28, you are simultaneously treating them with up to 6 µM TFA .
Table 1: The Physicochemical Profile of SST-28 TFA Salt
| Parameter | Value / Characteristic | Implication for Assay |
| Molecular Weight (Free Base) | ~3148.6 Da | Use this for molarity calculations, not the gross weight.[1] |
| Isoelectric Point (pI) | ~9.6 | Cationic at physiological pH (7.4).[1] |
| TFA Cytotoxicity Threshold | > 10 nM (Cell type dependent) | Osteoblasts/Chondrocytes are sensitive at 10–100 nM [1].[1] |
| Acidity (pKa of TFA) | ~0.23 | Drastic pH drop in low-capacity buffers (e.g., unbuffered saline).[1] |
| Solubility | High in H₂O (due to charges) | Avoid DMSO if possible; aqueous acidic buffers are preferred for stocks.[1] |
Protocol A: The "Gold Standard" TFA-to-Chloride Exchange
Objective: Replace the toxic TFA counter-ion with the physiologically compatible Chloride (Cl⁻) ion. When to use: Mandatory for sensitive proliferation assays, ion channel studies, or in vivo work.
Materials:
-
SST-28 TFA Salt (Lyophilized)[1]
-
0.1 M Hydrochloric Acid (HCl) (Molecular Biology Grade)[1]
-
Milli-Q Water
-
Lyophilizer[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the SST-28 TFA powder in 0.1 M HCl at a concentration of 1–2 mg/mL.
-
Incubation: Let stand at room temperature for 5 minutes .
-
Freezing: Flash freeze the solution using liquid nitrogen or dry ice/ethanol bath.
-
Lyophilization: Freeze-dry the sample overnight until a dry powder remains.
-
Note: TFA is volatile and will be removed by the vacuum pump, whereas Cl⁻ remains paired with the peptide.
-
-
Repetition: Repeat steps 1–4 two more times.
-
Validation: Single rounds often only exchange ~80% of ions. Three rounds typically achieve >98% exchange [2].[1]
-
-
Final Reconstitution: Reconstitute the final SST-28 HCl salt in your assay buffer (e.g., PBS or Media).
Protocol B: The "Pragmatic" Buffer Control Workflow
Objective: Use SST-28 TFA salt directly while preventing pH artifacts and controlling for toxicity. When to use: High-throughput screening or acute signaling assays (e.g., cAMP) where exchange is logistically difficult.[1]
Critical Rule: You must prove that the effect observed is not due to TFA.
Workflow Visualization (DOT):
Caption: Workflow for handling TFA salts without ion exchange. Note the mandatory inclusion of a Na-TFA matched vehicle control.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve SST-28 TFA in 10 mM Acetic Acid (not water) to create a high-concentration stock (e.g., 1 mM).[1]
-
Reasoning: Pure water + TFA salt = acidic solution that may hydrolyze the peptide over time. Acetic acid stabilizes the peptide.
-
-
Buffer Capacity Check:
-
The "Na-TFA" Control (Crucial):
-
Calculate the molarity of TFA in your highest peptide dose (e.g., 1 µM SST-28 ≈ 6 µM TFA).
-
Prepare a Sodium Trifluoroacetate (Na-TFA) solution.[1]
-
Add Na-TFA to your Vehicle Control wells at the same concentration (6 µM).[1]
-
Logic: If the Vehicle+Na-TFA wells show toxicity compared to Vehicle-only, your peptide data is invalid due to TFA artifacts.
-
Pathway Visualization: SST-28 Signaling
Understanding the downstream effects helps in selecting the right assay readout. SST-28 binds SSTRs, which are Gαi-coupled.
Caption: SST-28 signaling cascade. The primary readout is the inhibition of forskolin-stimulated cAMP production.
Troubleshooting & Storage
| Issue | Probable Cause | Solution |
| Precipitation upon dilution | pH shock (isoelectric precipitation) | SST-28 pI is ~9.[1]6. Avoid Neutral pH buffers with low ionic strength.[1] Keep >150mM NaCl.[1] |
| Loss of peptide mass | Adsorption to plastics | SST-28 is sticky. Use LoBind tubes and add 0.1% BSA to working buffers.[1] |
| High variability in data | TFA Evaporation | TFA is volatile.[1][6] If stocks are left open, TFA evaporates, changing the weight-to-molar ratio. Aliquot immediately. |
References
-
Cornish, J., et al. (1999).[1][3] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[7] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link
-
Sikora, K., et al. (2018).[1][8] Removing Trifluoroacetic Acid (TFA) from Peptides.[1][4][7][8][9][10][11] International Journal of Peptide Research and Therapeutics, 24, 265–270. Link[1]
-
LifeTein. (n.d.).[1] TFA Removal Service and Salt Exchange Protocols.[1][5][9][10] LifeTein Support. Link
-
Gaussier, H., et al. (2002).[1][3] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. International Journal of Peptide Research and Therapeutics, 9, 5–14. Link
Sources
- 1. ソマトスタチン28 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Somatostatin-28 peptide [novoprolabs.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com.cn [genscript.com.cn]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Removing trifluoroacetate counterion from Somatostatin-28 for toxicity reduction
A Guide for Researchers on Removing Trifluoroacetate for Enhanced Experimental Integrity
This guide serves as a dedicated resource for scientists and drug development professionals facing challenges with trifluoroacetate (TFA) counterions in their Somatostatin-28 preparations. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the scientific validity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic Somatostatin-28 supplied as a trifluoroacetate (TFA) salt?
Your Somatostatin-28 is typically delivered as a TFA salt due to the standard procedures of solid-phase peptide synthesis (SPPS) and subsequent purification.[1][2] Trifluoroacetic acid is a strong acid used for two key steps:
-
Cleavage: It efficiently cleaves the synthesized peptide chain from the solid resin support.[3][4]
-
Purification: It is used as an ion-pairing agent in the mobile phase during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the standard method for peptide purification.[5][6] The TFA improves peak shape and resolution, leading to a higher purity final product.[4]
During this process, the positively charged amino acid residues in the Somatostatin-28 sequence (like Arginine and Lysine) form ionic bonds with the negatively charged trifluoroacetate anions, resulting in the peptide TFA salt.[7]
Q2: What is the problem with residual TFA? Why should I consider removing it?
While essential for synthesis, residual TFA can be highly detrimental to downstream biological applications.[8] The primary concerns are:
-
Cytotoxicity: TFA exhibits dose-dependent toxicity and can interfere with cellular assays even at nanomolar (nM) concentrations.[5] It has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, which can lead to the misinterpretation of a peptide's biological effect or even mask it entirely.[5][9]
-
Alteration of Biological Activity: As a counterion, TFA can bind to free amino groups, potentially altering the secondary structure, conformation, and solubility of Somatostatin-28.[7][10] This can directly impact its interaction with receptors and its overall biological function.
-
Assay Interference: The strong acidity of TFA (pKa ≈ 0.23) can alter the pH of your assay buffer, potentially denaturing pH-sensitive proteins or enzymes.[1][5] It can also interfere with analytical techniques like mass spectrometry.[4]
-
Inaccurate Quantification: The mass of the TFA counterions contributes to the total weight of your lyophilized peptide powder. This can lead to a significant overestimation of the actual peptide content, sometimes by 10-40%.[3][11]
For any application involving cell-based assays, in vivo studies, or development towards a therapeutic candidate, removing TFA is a critical step to ensure data accuracy and reproducibility.[5][10]
Q3: What are the primary methods for exchanging the TFA counterion?
There are three well-established methods for replacing TFA with a more biologically benign counterion, such as chloride (from HCl) or acetate.
-
Salt Exchange with a Stronger Acid (HCl): This is the most widely adopted method.[12] It involves repeatedly dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid (HCl, pKa ≈ -7), and then removing the solvent and excess acid via lyophilization.[1] The much stronger acid effectively displaces the weaker TFA from the peptide.
-
Ion-Exchange Chromatography (IEX): This technique uses a chromatography resin with charged functional groups.[10][13] The peptide-TFA salt is loaded onto the column, which binds the peptide. The column is then washed to remove the unbound TFA ions. Finally, the peptide is eluted using a buffer containing the desired counterion (e.g., acetate), resulting in the peptide acetate salt.[14]
-
Modified Reverse-Phase HPLC: This approach involves re-purifying the peptide on an RP-HPLC system, but with a mobile phase that contains the desired counterion (e.g., 0.1% acetic acid) instead of TFA.[3][12]
The choice of method depends on the peptide's stability, the desired final salt form, and available equipment. For most applications involving Somatostatin-28, the HCl exchange method is a robust and efficient starting point.
Q4: How do I analytically confirm the successful removal of TFA and determine the final salt form?
Visual confirmation is not possible; you must rely on analytical techniques to quantify residual TFA. Simply lyophilizing multiple times with water is not sufficient to remove ionically bound TFA.[5] The most common validation methods include:
-
Ion Chromatography (IC): A highly sensitive and accurate method for quantifying various anions, including trifluoroacetate, chloride, and acetate, in a single run.[11][15][16]
-
¹⁹F-NMR Spectroscopy: This technique is highly specific as it directly detects the fluorine atoms unique to TFA, providing a robust method for absolute quantification.[1][17][18]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to monitor the disappearance of TFA-specific vibrational bands.[1][17]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method can be used to quantify non-volatile substances like TFA and other counterions.[17]
For routine verification, Ion Chromatography is often the most accessible and reliable choice. A successful exchange should ideally result in a residual TFA level of less than 1%.[5]
Experimental Protocols & Workflows
Protocol 1: TFA/HCl Exchange via Iterative Lyophilization
This protocol is the gold-standard for converting a peptide-TFA salt to a peptide-HCl salt. The principle is the mass action displacement of TFA by the much stronger acid, HCl.
Step-by-Step Methodology:
-
Dissolution: Carefully weigh your Somatostatin-28 TFA salt and dissolve it in high-purity distilled water to a concentration of approximately 1 mg/mL.[5][12]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[12]
-
Causality Note: An HCl concentration below 2 mM may lead to incomplete TFA exchange, while a concentration above 10 mM increases the risk of acid-catalyzed peptide degradation (e.g., hydrolysis of Asp-Pro bonds).[5][17] The 2-10 mM range is optimal for efficient exchange without compromising peptide integrity.[17]
-
-
Incubation: Allow the solution to stand at room temperature for at least 1 minute to ensure complete ionic equilibration.[5][14]
-
Freezing: Flash-freeze the solution. For best results and a fluffy lyophilized cake, use liquid nitrogen.[5][14] A -80°C freezer is a suitable alternative.
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed and a dry, fluffy powder remains.[5][19]
-
Iteration: Repeat steps 1-5 a minimum of two more times (for a total of three cycles). Dissolve the lyophilized powder from the previous cycle in the dilute HCl solution for each new cycle.[17][20] Three cycles are typically sufficient to reduce TFA content to below 1%.[17]
-
Final Reconstitution: After the final lyophilization cycle, your Somatostatin-28 is now in the hydrochloride salt form and can be reconstituted in your desired experimental buffer.
Protocol 2: TFA/Acetate Exchange using Strong Anion-Exchange (SAX) Chromatography
This method is ideal when a hydrochloride salt is not desired or if the peptide is particularly sensitive to strongly acidic conditions. It physically separates the TFA from the peptide.
Step-by-Step Methodology:
-
Resin Preparation: Prepare a column with a strong anion-exchange (SAX) resin. Ensure there is a 10- to 50-fold excess of anion binding sites in the resin relative to the molar amount of peptide.[14]
-
Column Equilibration: Activate and convert the resin to the acetate form by eluting the column with several column volumes of a 1 M sodium acetate solution.[10][14]
-
Washing: Wash the column thoroughly with high-purity distilled water until the eluent is neutral and free of excess sodium acetate. This is a critical step to avoid acetate contamination in your final product.
-
Sample Loading: Dissolve your Somatostatin-28 TFA salt in distilled water and load it onto the prepared SAX column.[14] The positively charged peptide will bind to the negatively charged resin, while the TFA counterions are displaced by the acetate on the resin and can be washed through.
-
Elution & Collection: Elute the column with distilled water.[14] The Somatostatin-28, now as an acetate salt, will elute. Collect the fractions containing the peptide. Use a UV detector at 220 nm or 280 nm to monitor the peptide elution.[14]
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final Somatostatin-28 acetate salt.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide recovery after HCl exchange. | 1. Peptide Adsorption: The peptide may be sticking to the walls of the lyophilization vessel. 2. Mechanical Loss: Fine, fluffy powder can be lost to the vacuum pump if not properly filtered. 3. Degradation: The peptide may be sensitive to the acidic conditions. | 1. Pre-treat the vessel by silanization or use low-adsorption plasticware. 2. Ensure a microporous filter is placed between your sample flask and the lyophilizer manifold. 3. Confirm peptide stability at low pH. If it is unstable, consider the ion-exchange chromatography method instead. |
| Peptide precipitates during dissolution in dilute HCl. | 1. Isoelectric Point (pI): The pH of the solution may be close to the peptide's pI, where its net charge is zero and solubility is minimal. 2. High Peptide Concentration: The concentration may be too high for the given solvent conditions. | 1. Ensure the pH of the dilute HCl solution is well below the pI of Somatostatin-28. 2. Reduce the peptide concentration (e.g., to 0.5 mg/mL) and gently vortex or sonicate to aid dissolution.[10] |
| Significant TFA is still detected after three HCl/lyophilization cycles. | 1. Incomplete Lyophilization: Residual water may trap TFA, preventing its removal. 2. Insufficient HCl: The molar ratio of HCl to TFA may be too low for effective displacement. 3. Strong Binding: Hydrophilic peptides or those with multiple cationic residues can bind TFA very tightly.[5] | 1. Ensure the lyophilization cycle runs to completion and the final product is a completely dry, loose powder. 2. Increase the number of exchange cycles to four or five. 3. Consider a more rigorous method like ion-exchange chromatography, which physically separates the ions.[10] |
| The biological activity of Somatostatin-28 is reduced after exchange. | 1. Peptide Degradation: The peptide may have been partially hydrolyzed or oxidized during the process. 2. Incorrect Conformation: The change in counterion may subtly affect the peptide's final, active conformation. | 1. Verify the integrity of the final product using mass spectrometry and analytical HPLC to check for degradation products.[21][22] 2. Ensure the final buffer used for reconstitution is appropriate for the peptide's activity and that the peptide is properly folded. |
References
-
Vertex AI Search, Grounding API Result[14]
-
Vertex AI Search, Grounding API Result[3]
-
Vertex AI Search, Grounding API Result[5]
-
Vertex AI Search, Grounding API Result[1]
-
Vertex AI Search, Grounding API Result[20]
-
Vertex AI Search, Grounding API Result[17]
-
Vertex AI Search, Grounding API Result[12]
-
Vertex AI Search, Grounding API Result[10]
-
Vertex AI Search, Grounding API Result[18]
-
Vertex AI Search, Grounding API Result[15]
-
Vertex AI Search, Grounding API Result[16]
-
Vertex AI Search, Grounding API Result[23]
-
Vertex AI Search, Grounding API Result[8]
-
Vertex AI Search, Grounding API Result[9]
-
Vertex AI Search, Grounding API Result[24]
-
Vertex AI Search, Grounding API Result[7]
-
Vertex AI Search, Grounding API Result[2]
-
Vertex AI Search, Grounding API Result[4]
-
Vertex AI Search, Grounding API Result[25]
-
Vertex AI Search, Grounding API Result[26]
-
Vertex AI Search, Grounding API Result[27]
-
Vertex AI Search, Grounding API Result[28]
-
Vertex AI Search, Grounding API Result[13]
-
Vertex AI Search, Grounding API Result[29]
-
Vertex AI Search, Grounding API Result[6]
-
Vertex AI Search, Grounding API Result[19]
-
Vertex AI Search, Grounding API Result[30]
-
Vertex AI Search, Grounding API Result
-
Vertex AI Search, Grounding API Result[21]
-
Vertex AI Search, Grounding API Result[11]
-
Vertex AI Search, Grounding API Result[31]
-
Vertex AI Search, Grounding API Result[32]
-
Vertex AI Search, Grounding API Result[22]
-
Vertex AI Search, Grounding API Result[33]
-
Vertex AI Search, Grounding API Result[34]
-
Vertex AI Search, Grounding API Result[35]
-
Vertex AI Search, Grounding API Result[36]
-
Vertex AI Search, Grounding API Result[37]
Sources
- 1. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omizzur.com [omizzur.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. lifetein.com [lifetein.com]
- 13. bio-works.com [bio-works.com]
- 14. peptide.com [peptide.com]
- 15. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. andreas-brinkmann.net [andreas-brinkmann.net]
- 19. omizzur.com [omizzur.com]
- 20. mdpi.com [mdpi.com]
- 21. ijsra.net [ijsra.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. WO2006041945A2 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 26. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 27. researchgate.net [researchgate.net]
- 28. Somatostatin-28 (trifluoroacetate salt)|安捷凯 [anjiechem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 32. waters.com [waters.com]
- 33. verifiedpeptides.com [verifiedpeptides.com]
- 34. Somatostatin 28, cyclic - Echelon Biosciences [echelon-inc.com]
- 35. researchgate.net [researchgate.net]
- 36. Somatostatin - Wikipedia [en.wikipedia.org]
- 37. peptide.com [peptide.com]
Converting Somatostatin-28 TFA salt to acetate salt for biological assays
Topic: Converting Somatostatin-28 TFA Salt to Acetate Salt
Executive Summary: The "Hidden Variable" in Your Assay
You are likely here because your Somatostatin-28 (SST-28) results are inconsistent, or you are observing unexpected cytotoxicity in your receptor assays.
Synthetic peptides, including SST-28, are typically cleaved from solid-phase resin using Trifluoroacetic Acid (TFA) .[1][2] While excellent for synthesis, TFA is a potent cellular toxin and a chaotropic agent. For biological assays—especially those involving GPCRs like the Somatostatin receptors (SSTR1-5)—converting the peptide to an Acetate or Hydrochloride salt is not just "good practice"; it is often a requirement for data integrity.
This guide provides the rationale, stoichiometry, and validated protocols for converting SST-28 TFA salt to Acetate salt.
Scientific Rationale (FAQ)
Q1: Why is TFA toxic to my cells?
A: TFA (
-
Cytotoxicity: TFA inhibits cell proliferation in osteoblasts, chondrocytes, and other sensitive lines at concentrations as low as
M [1].[3] -
Membrane Permeability: As a lipophilic anion, TFA alters the permeability of lipid bilayers, potentially skewing drug uptake data.
-
Receptor Interference: TFA can act as an allosteric modulator or simply alter the local pH at the receptor binding site, leading to false negatives in potency assays.
Q2: Why Acetate?
A: Acetate is a physiological anion. It buffers well at biological pH and does not exhibit the cytotoxicity of fluorinated organic acids. For in vivo studies, acetate is the industry standard for peptide pharmaceuticals.
Q3: How does this affect my weighing (Stoichiometry)?
A: This is the most common error. You are not weighing pure peptide; you are weighing a [Peptide + Counter-ion + Water] complex.
-
SST-28 Net Charge: SST-28 contains 3 Lys, 2 Arg, and the N-terminus. At neutral pH, it carries a net positive charge of roughly +4 to +5.
-
The Implication: A single molecule of SST-28 can carry 4 to 5 molecules of TFA.
-
Mass Correction: The TFA salt can account for 15–25% of the total dry weight . If you do not correct for this, your molar concentration will be significantly lower than calculated.
Pre-Flight Check: Somatostatin-28 Properties
| Property | Value | Notes |
| Sequence | SANSNPAMAPRERKAGCKNFFWKTFTSC | Disulfide bridge Cys17-Cys28 |
| MW (Free Base) | 3148.6 g/mol | Theoretical mass without counter-ions |
| Isoelectric Point (pI) | ~9.6 | Highly basic; positively charged at neutral pH |
| Solubility | Good in water/dilute acid | Avoid high pH (>8.0) to prevent disulfide scrambling |
| Stability | Oxidation sensitive | Contains Met and Trp; use degassed buffers |
Experimental Protocols
We recommend Method A (RP-HPLC) for high-purity applications (e.g., receptor binding constants). Use Method B (Resin/Lyophilization) for bulk applications where HPLC throughput is a bottleneck.
Method A: RP-HPLC Buffer Exchange (Gold Standard)
Best for: High purity (>98%), removal of truncated impurities, and complete ion exchange.
Reagents:
-
Buffer A: 0.1% Acetic Acid in Water (v/v) (or 10-50 mM Ammonium Acetate, pH 6.5).
-
Buffer B: 0.1% Acetic Acid in Acetonitrile.
-
Column: C18 Preparative Column (e.g., 5µm, 100Å pore size).
Protocol:
-
Equilibration: Equilibrate the column with 95% Buffer A / 5% Buffer B.
-
Loading: Dissolve SST-28 TFA salt in water (or minimal acetic acid if needed). Inject onto the column.[4]
-
The "Wash" (Critical Step): Wash the column with 5–10 column volumes of Buffer A.
-
Mechanism:[5] The high volume of acetate buffer forces the equilibrium, displacing the lipophilic TFA counter-ions with Acetate ions on the bound peptide.
-
-
Elution: Run a gradient from 5% B to 60% B over 30–45 minutes.
-
Collection: Collect the main peak.
-
Lyophilization: Freeze-dry the fractions immediately. Repeat lyophilization from water once to remove excess volatile acetic acid.
Method B: Ion Exchange Resin (Batch Mode)
Best for: Large quantities (>100 mg) where HPLC time is prohibitive.
Reagents:
-
Resin: Strong Anion Exchange (SAX) resin (Quaternary Ammonium), pre-converted to Acetate form (e.g., Dowex 1x2 or equivalent).
-
Solvent: Degassed Milli-Q water.
Protocol:
-
Resin Prep: Wash the resin thoroughly with 1M Sodium Acetate, then rinse with water until the eluate conductance matches pure water (removes excess Na+).
-
Dissolution: Dissolve SST-28 in water.
-
Exchange: Pass the peptide solution through the resin bed slowly (gravity flow).
-
Rinse: Wash the resin with 2 bed volumes of water to recover all peptide.
-
Lyophilization: Combine eluate and wash; freeze-dry.
Visualization: HPLC Exchange Workflow
The following diagram illustrates the logic flow for the HPLC exchange method, highlighting the critical decision points for QC.
Caption: Workflow for HPLC-based counter-ion exchange. The "Wash" step using Ammonium Acetate is the critical mechanism for displacing TFA.
Validation & QC: Did it work?
You cannot assume the exchange was successful. You must validate it.
| Method | Detection Principle | Pros | Cons |
| Detects Fluorine nuclei directly | Gold Standard. Highly specific. No background signal in biologicals. | Requires NMR access.[7] | |
| Ion Chromatography (IC) | Separates anions (Acetate vs TFA) | Quantitative; measures stoichiometry. | Requires specialized column/setup.[8] |
| HPLC (Reverse Phase) | Retention time shift | TFA salts often elute slightly later than Acetate salts. | Qualitative only; not definitive. |
Acceptance Criteria:
-
Residual TFA: < 1% (w/w) is excellent; < 5% is acceptable for most non-clinical assays.
-
Peptide Purity: Maintain > 95%.
Troubleshooting Guide
Issue: Low Peptide Recovery after Exchange
-
Cause: SST-28 is basic (pI 9.6) and lipophilic. It may adsorb non-specifically to glassware or resin.
-
Solution: Use polypropylene plasticware. If using the Resin method, ensure the resin is Anion exchange (positively charged resin repels the positively charged peptide, preventing adsorption). Do not use Cation exchange resin.
Issue: Peptide Precipitates during HPLC Loading
-
Cause: Salt shock. Mixing high-concentration TFA peptide with Ammonium Acetate buffer can sometimes cause precipitation.
-
Solution: Dissolve the peptide in the starting mobile phase (e.g., 5% Acetonitrile + 0.1% Acetic Acid) and sonicate before injection.
Issue: "Ghost" Toxicity Remains
-
Cause: Incomplete exchange.
-
Solution: Perform a "Double Exchange." Lyophilize the peptide from 10 mM HCl (or Acetic acid) twice before the final HPLC step. This helps break the strong ion pairs formed by TFA.
References
-
Cornish, J., et al. (1997). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[3] American Journal of Physiology-Endocrinology and Metabolism, 273(6), E1113-E1120.
-
Gaussier, H., et al. (2002). "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." International Journal of Peptide Research and Therapeutics.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[7]
-
Bachem Technical Library. "Peptide Salts and Counter-ions."
-
Sigma-Aldrich (Merck). "Handling and Storage of Synthetic Peptides."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation | MDPI [mdpi.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
Optimizing pH stability for Somatostatin-28 Trifluoroacetate solutions
Technical Support Center: Optimizing pH Stability for Somatostatin-28 Trifluoroacetate
Introduction: The Stability Paradox of Somatostatin-28
Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of handling Somatostatin-28 (SST-28) in its Trifluoroacetate (TFA) salt form.
SST-28 presents a classic "stability paradox" in peptide chemistry:
-
Biological Activity requires a neutral pH (~7.4).[1]
-
Chemical Stability is optimal in an acidic environment (pH 3.0–5.0).[1]
-
Solubility is high in water (due to the TFA counterion) but can be compromised by incorrect buffer selection near its isoelectric point (pI ~9.6).[1]
This guide provides self-validating protocols to navigate these conflicting requirements, ensuring you maintain peptide integrity from reconstitution to assay.
Module 1: Critical Physicochemical Properties
Before handling the peptide, understand the variables that drive degradation.
| Property | Value / Characteristic | Impact on Protocol |
| Sequence | 28 AA (N-terminal extension of SST-14) | Contains Met and Trp (oxidation prone) and Cys17-Cys28 (disulfide bridge).[1][2] |
| Isoelectric Point (pI) | ~9.6 (Basic) | Highly cationic at neutral pH.[1] Risk: Massive adsorption to glass/plastic surfaces.[1] |
| Counterion | Trifluoroacetate (TFA) | Dissolving in water yields an acidic solution (pH ~2–3).[1] |
| Stability Optimum | pH 3.5 – 5.0 | Storage outside this range accelerates degradation.[1] |
| Primary Failure Modes | Oxidation, Adsorption, Aggregation | Requires specific vessel types and degassing. |
Module 2: Reconstitution & Storage Protocols
Q: How should I reconstitute Somatostatin-28 TFA to maximize shelf-life?
A: Use the "Two-Stage" Approach. Do not reconstitute directly in PBS or neutral buffers. The sudden pH shift combined with high concentration can induce aggregation and rapid oxidation.
Step-by-Step Protocol:
-
Initial Solubilization (The Stock Solution):
-
Solvent: Sterile Water (nuclease-free) or 0.1% Acetic Acid.[1]
-
Mechanism: The residual TFA on the peptide will naturally buffer the water to pH ~3.0. If using acetic acid, you lock the pH at ~3.5, the stability sweet spot.
-
Concentration: Aim for 1–2 mg/mL. Higher concentrations reduce the percentage of peptide lost to adsorption.
-
Vessel: MANDATORY: Use Polypropylene LoBind® tubes.[1]
-
Why? SST-28 is positively charged.[1] Standard glass and polystyrene bind cationic peptides via electrostatic attraction, causing up to 90% sample loss at low concentrations.
-
-
-
Aliquoting & Storage:
-
Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol.
-
Store at -80°C (preferred) or -20°C.
-
Shelf-life: Years in lyophilized form; months as frozen acidic stock.[1]
-
-
Assay Preparation (The Working Solution):
-
Thaw the acidic stock on ice.
-
Dilute into your assay buffer (e.g., PBS pH 7.[1]4) immediately before use .
-
Tip: If the dilution factor is small (e.g., 1:10), check that the buffer capacity of your assay medium is sufficient to neutralize the acetic acid/TFA.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for handling SST-28, highlighting the critical "Danger Zones" for degradation.
Caption: Workflow logic for Somatostatin-28. Green paths indicate optimal stability; red paths indicate high-risk steps leading to degradation or loss.[1]
Module 4: Troubleshooting & FAQs
Q: My peptide concentration is significantly lower than expected after reconstitution. Why?
Diagnosis: Surface Adsorption. SST-28 is highly basic (pI ~9.6).[1] At pH < 9.6, it carries a net positive charge.[1]
-
Mechanism: The positively charged peptide binds avidly to the negatively charged silanol groups in glass or oxidized sites in standard plastic.
-
Solution:
-
Switch to LoBind / Low-Retention plasticware.[1]
-
If you must use glass, it must be silanized (treated with dichlorodimethylsilane) to mask the silanol groups.[1]
-
Avoid low-concentration stocks (<0.1 mg/mL) for storage; adsorption is a surface-area-to-volume phenomenon and affects dilute solutions most severely.[1]
-
Q: I see a precipitate forming when I neutralize the solution.
Diagnosis: Isoelectric Precipitation or Salting Out.
-
Mechanism: While the pI is ~9.6, local regions of high pH during neutralization can cause transient aggregation. Also, phosphate buffers (PBS) can precipitate certain peptide salts if the concentration is very high.[1]
-
Solution:
-
Add the peptide stock dropwise to the stirring buffer, not the buffer to the peptide.
-
Ensure your working concentration is below the solubility limit (SST-28 is generally soluble, but aggregation can occur >5 mg/mL in high salt).[1]
-
Q: How can I prevent oxidation of the Methionine and Tryptophan residues?
Diagnosis: Oxidative Degradation.
-
Mechanism: At neutral or basic pH, the sulfur in Methionine and the indole ring in Tryptophan are susceptible to attack by dissolved oxygen.
-
Solution:
-
Degas all buffers used for dilution (helium sparge or vacuum sonication).[1]
-
Keep the time at pH > 6.0 to an absolute minimum.
-
For strictly anaerobic assays, add a reducing agent like DTT or TCEP, but be warned: This will break the Cys17-Cys28 disulfide bridge , linearizing the peptide and likely altering bioactivity. Only use reducing agents if you specifically require the linear form.
-
Module 5: Degradation Pathway Visualization
Understanding how the molecule breaks down helps in preventing it.
Caption: Primary degradation pathways for SST-28.[1] Adsorption causes physical loss, while oxidation and scrambling cause chemical inactivation.
References
-
PubChem. (2025).[1] Somatostatin-28 | C137H207N41O39S3.[1][3] National Library of Medicine. [Link][1]
-
Kristensen, K., et al. (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. [Link]
Sources
Preventing proteolytic degradation of Somatostatin-28 in serum samples
The following technical guide addresses the stabilization of Somatostatin-28 (SST-28) in blood samples.
Topic: Preventing Proteolytic Degradation of Somatostatin-28 in Serum/Plasma
Executive Summary & Critical Warning
Status: CRITICAL ALERT
The Core Issue: Somatostatin-28 (SST-28) is an extremely labile peptide with a circulating half-life of approximately 2–3 minutes in humans [1, 2].[1] It is rapidly cleaved by ubiquitous plasma peptidases, including Dipeptidyl Peptidase-4 (DPP-4) and metalloproteases (e.g., Neprilysin/NEP) [3].
Serum vs. Plasma Decision: While your request specifies "Serum samples," you must be aware that standard serum collection is highly detrimental to SST-28 quantification.
-
Reason: Serum requires blood to clot (typically 30–60 minutes) at room temperature before centrifugation. During this window, endogenous proteases remain active, and the coagulation cascade releases additional proteases (e.g., Thrombin, Kallikrein) that further degrade the peptide.
-
Recommendation: The Gold Standard matrix for SST-28 is EDTA Plasma supplemented with Aprotinin .
-
If Serum is Mandatory: You must use a "Rapid-Clot Rescue Protocol" (detailed below) to minimize—but not eliminate—degradation.
Mechanism of Degradation
To prevent degradation, one must understand the enzymatic enemies. SST-28 is an N-terminally extended form of SST-14. Its degradation involves specific cleavage sites that must be blocked chemically.
Proteolytic Pathway Diagram
Figure 1: Enzymatic degradation pathways of Somatostatin-28 and the specific inhibitors required to block them.
Protocol Module: Sample Collection
Protocol A: The Gold Standard (EDTA Plasma)
Use this for maximum recovery and accuracy.
| Step | Action | Technical Rationale |
| 1 | Prepare Tubes | Use pre-chilled Lavender Top (K2-EDTA) tubes. |
| 2 | Add Inhibitor | Add Aprotinin (Trasylol) to the empty tube before drawing blood. Dosage: 500 KIU (Kallikrein Inhibitor Units) per mL of blood intended. Example: For 4 mL blood, add 2000 KIU Aprotinin. |
| 3 | Optional Additive | For maximum stability, add a DPP-4 Inhibitor (e.g., 10 µL of 10 mM Sitagliptin/Diprotin A). |
| 4 | Collection | Draw blood directly into the treated tube.[2] |
| 5 | Mixing | Invert gently 8–10 times immediately. Do not shake. |
| 6 | Chill | Place immediately on wet ice (ice + water bath). Time limit: < 15 mins. |
| 7 | Separation | Centrifuge at 1,500–2,000 x g for 15 minutes at 4°C . |
| 8 | Storage | Transfer plasma to cryotubes. Freeze immediately at -80°C . |
Protocol B: The "Serum Rescue" (If Serum is Mandatory)
Use this ONLY if your assay specifically requires serum and rejects plasma.
| Step | Action | Technical Rationale |
| 1 | Tube Selection | Use Thrombin-based Rapid Clot Tubes (Orange Top) rather than standard SST (Gold/Red). |
| 2 | Collection | Draw blood. Do NOT add inhibitors yet (Aprotinin inhibits clotting enzymes). |
| 3 | Clotting | Allow to clot for exactly 5 minutes at room temperature (Rapid tubes clot fast). |
| 4 | Inhibitor Spike | Immediately after clot formation, add Aprotinin (500 KIU/mL) and DPP-4 inhibitor to the tube. |
| 5 | Separation | Centrifuge at 2,000 x g for 10 minutes at 4°C . |
| 6 | Post-Spin Spike | Transfer serum to a fresh tube containing Pefabloc SC (AEBSF) (1 mg/mL final conc). |
| 7 | Storage | Flash freeze in liquid nitrogen or dry ice; store at -80°C . |
Troubleshooting & FAQs
Q1: Why can't I just use a standard protease inhibitor cocktail tablet?
A: Most standard tablets (e.g., Roche cOmplete™) are designed for cell lysates, not blood. They often lack sufficient concentrations of Aprotinin (specific for plasma kallikrein) or DPP-4 inhibitors . Furthermore, tablets dissolve slowly. In the 2 minutes it takes a tablet to dissolve, 50% of your SST-28 may be lost. You must use liquid inhibitors pre-aliquoted in the tube.
Q2: My serum samples show 0 pg/mL of SST-28, but the patient is healthy. Why?
A: This is a classic "Pre-Analytical Error." If you used standard serum tubes (30 min clot time), the SST-28 likely degraded completely before the sample was even centrifuged. Switch to Protocol A (EDTA Plasma + Aprotinin).
Q3: Can I store samples at -20°C?
A: Only for very short durations (< 1 week). Peptide hormones are unstable at -20°C due to "slow freezing" artifacts and potential enzyme activity in non-eutectic pockets. -80°C is mandatory for long-term storage.
Q4: How do I validate if my preservation is working?
A: Perform a "Spike-Recovery Experiment" :
-
Spike it with a known concentration of synthetic SST-28 (e.g., 100 pg/mL).
-
Incubate aliquots at room temperature for 0, 15, 30, and 60 minutes.
-
Measure the concentration.
-
If the 60-minute sample retains <80% of the 0-minute value, your inhibitor cocktail is insufficient.
Workflow Visualization
Figure 2: Decision tree and processing workflow for Somatostatin-28 samples.
References
-
Patel, Y. C., & Wheatley, T. (1983). In Vivo and in Vitro Plasma Disappearance and Metabolism of Somatostatin-28 and Somatostatin-14 in the Rat. Endocrinology, 112(1), 220–225.[8] Link
-
Polonsky, K. S., Shoelson, S. E., & Docherty, H. M. (1983). Plasma somatostatin 28 increases in response to feeding in man. Journal of Clinical Investigation, 71(5), 1514–1518. Link
-
Ben-Shlomo, A., & Melmed, S. (2010). Pituitary somatostatin receptor signaling. Trends in Endocrinology & Metabolism, 21(3), 123-133. Link
-
VUMC Analytical Services Core. (n.d.). Sample Prep & Processing Guidelines. Vanderbilt University Medical Center. Link
-
Thermo Fisher Scientific. (n.d.). Protease and Phosphatase Inhibitors Technical Guide. Link
Sources
- 1. mcgill.ca [mcgill.ca]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Reducing cytotoxicity of TFA salts in Somatostatin-28 cell treatments
Topic: Reducing Cytotoxicity of TFA Salts in Somatostatin-28 Cell Treatments Audience: Researchers, Scientists, and Drug Development Professionals Status: Active Support Guide
Introduction: The "Hidden Variable" in Peptide Bioassays
Welcome to the Technical Support Center. If you are observing unexpected cell death, reduced proliferation, or skewing of G-protein coupled receptor (GPCR) signaling data when treating cells with Somatostatin-28 (SST-28), the root cause may not be the peptide itself, but its counter-ion.
Synthetic peptides purified via HPLC are typically delivered as Trifluoroacetate (TFA) salts .[1][2][3] While TFA is excellent for purification, it is a known cytotoxic agent that can acidify the intracellular environment and disrupt membrane integrity. This guide provides diagnostic steps and remediation protocols to eliminate TFA interference in your SST-28 experiments.
Module 1: Diagnostic & Triage
"Is it my peptide or the salt?"
Before altering your stock, you must confirm if TFA is the driver of toxicity.
Q: How do I know if the cytotoxicity is caused by TFA?
A: You must calculate the molarity of TFA in your final well concentration. SST-28 is a basic peptide (pI ~9.6) with multiple positively charged residues (Lys, Arg, N-term), meaning it can carry multiple TFA anions per molecule.
The "Vehicle Control" Protocol:
-
Calculate TFA Load: A standard SST-28 prep is often 10–20% TFA by weight.
-
Prepare a Mock Control: Instead of just media, create a "TFA-only" control. If you are treating cells with 10 µM SST-28, and the peptide is a pentatrifluoroacetate salt (5 TFA molecules per peptide), your media contains 50 µM TFA.
-
Run the Assay: If the "TFA-only" wells show similar viability loss to the peptide wells, the salt is the culprit.
Diagnostic Workflow
Figure 1: Decision tree for isolating counter-ion toxicity from peptide activity.
Module 2: Root Cause Resolution (Salt Exchange)
"How do I remove the TFA?"
If toxicity is confirmed, you must exchange the TFA counter-ion for a biocompatible alternative, typically Hydrochloride (HCl) or Acetate.[4][5]
Q: Which salt form should I switch to?
A:
-
Hydrochloride (HCl): Preferred for stability. Chloride is the natural extracellular anion.
-
Acetate: Less toxic than TFA but can buffer the pH unexpectedly or be metabolized.
-
Phosphate: Avoid. Phosphate salts often precipitate cationic peptides like SST-28.
Comparative Data: Counter-Ion Impact
| Parameter | TFA Salt | HCl Salt | Acetate Salt |
| Cytotoxicity | High (toxic >10⁻⁷ M) | Negligible (physiological) | Low |
| Solubility (SST-28) | High (Acidic) | High | Moderate (pH dependent) |
| Cellular Impact | Inhibits Osteoblasts/Proliferation | Neutral | Metabolic substrate |
| Hygroscopicity | Low | High (absorbs moisture) | High |
Protocol: HCl Exchange via Lyophilization
This method uses mass action to displace the volatile TFA with the stronger acid HCl.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the SST-28 peptide in 10 mM HCl at a concentration of 1 mg/mL.
-
Note: Do not use 100 mM HCl for SST-28 if possible; while standard for short peptides, longer sequences with sensitive residues (Trp) are safer at lower acid concentrations (2–10 mM).
-
-
Incubation: Allow the solution to stand at room temperature for 5 minutes . This allows the Cl⁻ ions to displace the TFA⁻ ions associated with the basic residues.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Freeze-dry overnight until a dry powder remains. The volatile TFA (now HTFA) will be removed by the vacuum.
-
Repetition: Repeat steps 1–4 two more times.
-
Why? A single cycle only removes ~80-90% of TFA. Three cycles are required to reach >98% exchange.
-
-
Final Reconstitution: Dissolve the final cake in water or buffer for your assay.
Workflow Visualization
Figure 2: The HCl-Exchange Loop. Multiple cycles are required to drive the equilibrium toward the chloride salt.
Module 3: Somatostatin-28 Specific Considerations
"My peptide precipitated after exchange. What now?"
SST-28 (28 amino acids) is more hydrophobic than the shorter SST-14. TFA actually acts as a solubilizing agent. Removing it can sometimes lead to aggregation.
Q: How do I handle SST-28 solubility after removing TFA?
A: If the HCl salt proves difficult to dissolve in neutral media (pH 7.4):
-
The "Acid Drop" Method: Dissolve the lyophilized HCl salt in a minimal volume of dilute acetic acid (0.1 M) or water first.
-
Slow Dilution: Add your assay buffer (e.g., PBS or DMEM) slowly to this concentrate.
-
Avoid Phosphate Shock: Do not dissolve directly in high-molarity phosphate buffer (PBS 10x), as the sudden ionic strength and pH shift can crash the peptide out of solution.
Q: Will the HCl exchange damage the disulfide bond?
A: SST-28 contains a Cys17-Cys28 disulfide bridge. 10 mM HCl is generally safe for this bond. However, avoid adding reducing agents (DTT, Beta-mercaptoethanol) to your solvents, and do not heat the solution above 30°C during the dissolution step.
References
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[1] American Journal of Physiology-Endocrinology and Metabolism. Link
- Key Finding: Established the baseline toxicity of TFA salts in cell culture at nanomolar concentr
-
LifeTein Technical Support. "How to remove TFA from synthetic peptides using HCl?" LifeTein Protocols. Link
- Key Finding: Provides the standard stoichiometry for HCl exchange cycles.
-
Sikora, K., et al. (2018). "Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides." Amino Acids.[3][9] Link
- Key Finding: Demonstrates that exchanging TFA for HCl restores cell viability without altering peptide efficacy.
-
BenchChem. "Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide." BenchChem Technical Guides. Link
- Key Finding: Comparative analysis of resin vs.
Sources
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com.cn [genscript.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-works.com [bio-works.com]
Technical Support Center: Troubleshooting Somatostatin-28 Recovery in LC-MS Workflows
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of Somatostatin-28 (SST-28). SST-28 is a 28-amino-acid cyclic peptide hormone that presents a "perfect storm" of bioanalytical challenges: it is highly susceptible to rapid proteolytic degradation in biological matrices, and its amphipathic nature drives severe non-specific binding (NSB) to laboratory consumables and LC fluidics [1].
This guide provides field-proven, mechanistically grounded solutions to rescue your SST-28 recovery, moving beyond trial-and-error to address the root thermodynamic and enzymatic causes of signal loss.
Section 1: Overcoming Pre-Analytical Degradation (The Stability Challenge)
Q: My SST-28 signal disappears completely when spiked into fresh plasma, even before extraction. What is happening?
A: You are likely observing rapid enzymatic degradation rather than purely physical loss. SST-28 is highly vulnerable to endogenous circulating proteases, particularly dipeptidyl peptidase-4 (DPP-4) and neprilysin. When blood is drawn using standard EDTA tubes, these proteases remain active, rapidly cleaving the N-terminus of SST-28 into truncated, inactive fragments that your targeted MRM transitions will not detect [1].
The Solution: Implement the RAPID (Rapid Acidification and Protease Inhibition) Method . This workflow halts enzymatic activity through a dual-mechanism approach: chemical denaturation (acidification) and targeted active-site blocking (inhibitors).
Stabilization of Somatostatin-28 in biological matrices using the RAPID method.
Quantitative Impact of Processing Methods
Table 1: Impact of Processing Methods on Somatostatin-28 Recovery
| Processing Method | Matrix | Protease Inhibitors | Acidification | Average Recovery (%) |
| Standard Processing | Plasma | EDTA only | None | < 60% |
| Standard + Acid | Plasma | EDTA only | 0.1 M HCl post-draw | ~ 65% |
| RAPID Method | Plasma | DPP-4 inhibitor + Aprotinin | Immediate (in syringe) | > 90% |
Protocol: The RAPID Blood Processing Method [1]
-
Preparation: Pre-fill collection syringes with a protease inhibitor cocktail (e.g., DPP-4 inhibitor, Aprotinin) to ensure immediate mixing upon blood draw.
-
Collection: Draw blood directly into the pre-treated syringe.
-
Acidification: Immediately transfer the blood into a tube containing 1 M HCl (final concentration ~0.1 M) to drop the pH below the functional range of most plasma proteases.
-
Centrifugation: Spin at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Storage: Flash-freeze plasma in liquid nitrogen and store at -80°C until extraction.
Section 2: Mitigating Non-Specific Binding (The Adsorption Challenge)
Q: I am losing over 80% of my SST-28 standard during sample storage in the autosampler. How do I stop it from sticking to the vial?
A: SST-28 contains hydrophobic domains and basic residues that interact strongly with the silanol groups on glass vials and the hydrophobic surfaces of polypropylene plastics. This Non-Specific Binding (NSB) is thermodynamically driven; as the peptide seeks to minimize contact with the aqueous solvent, it adsorbs to the container walls [3].
The Solution: You must alter the thermodynamic equilibrium. This is achieved by using low-bind consumables (which lack active binding sites) and introducing a "sacrificial" carrier protein. We recommend using Hydrolyzed Bovine Serum Albumin (Hyd-BSA). Unlike intact BSA, which can precipitate during LC gradients and cause severe ion suppression, Hyd-BSA provides the necessary surface passivation while remaining LC-MS friendly [2].
Mechanisms of mitigating non-specific binding (NSB) of Somatostatin-28 to surfaces.
Quantitative Impact of Vial Materials and Additives
Table 2: Effect of Vial Material and Additives on Peptide Recovery
| Container Type | Sample Diluent | Storage Time | Relative Recovery (%) |
| Standard Glass | 0.1% Formic Acid in H₂O | 24 hours | < 20% |
| Polypropylene | 0.1% Formic Acid in H₂O | 24 hours | < 10% |
| Low-Bind Plate | 0.1% Formic Acid in H₂O | 24 hours | 85 - 90% |
| Standard Glass | 0.1% Hyd-BSA + 30% Acetonitrile | 24 hours | > 95% |
Protocol: Hyd-BSA Diluent Preparation [2]
-
Hydrolysis: Digest 50 mg/mL BSA in 100 mM ammonium bicarbonate with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Quenching: Stop the reaction by adding Formic Acid to a final concentration of 1%.
-
Application: Spike the Hyd-BSA into your sample diluent (e.g., 80:20 Water:Acetonitrile + 0.1% Formic Acid) at a final concentration of 0.1%. Use this diluent for all calibration curves and sample reconstitutions.
Section 3: Optimizing Sample Extraction (The Evaporation Challenge)
Q: My recovery drops drastically after the drying down step in my Solid-Phase Extraction (SPE) protocol. Can I fix this?
A: Evaporating peptide extracts to dryness under nitrogen is historically the most common cause of catastrophic peptide loss. As the organic solvent evaporates, the peptide is concentrated and driven directly into the walls of the collection plate. Once completely dry, the conformational changes and strong surface interactions make re-solubilization nearly impossible without harsh conditions [3].
The Solution: Eliminate the evaporation step entirely by using a mixed-mode µElution SPE format. µElution plates have a very small sorbent bed (e.g., 2 mg), allowing for elution in volumes as low as 25-50 µL. This highly concentrated eluate can be injected directly into the LC-MS without drying [4].
Workflow for µElution SPE to prevent evaporation-induced Somatostatin-28 loss.
Protocol: Mixed-Mode µElution SPE for SST-28 [4]
-
Pre-treatment: Dilute 200 µL of RAPID-processed plasma with 200 µL of 4% H₃PO₄ to disrupt protein-protein binding.
-
Load: Apply the 400 µL sample to a mixed-mode strong cation exchange (MCX) µElution plate.
-
Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in water to remove hydrophilic interferences.
-
Wash 2 (Organic): Wash with 200 µL of 50% Methanol to remove phospholipids and weakly bound organics.
-
Elution: Elute with 2 x 25 µL of 75:25 Acetonitrile:Water containing 1% Trifluoroacetic acid (TFA). The TFA provides the necessary ion pairing to release the basic SST-28 from the cation exchange sorbent.
-
Analysis: Inject directly from the collection plate.
Section 4: LC-MS System Passivation (The Carryover Challenge)
Q: I have a brand new LC column, but my first few injections of SST-28 show absolutely no peaks. Is the column defective?
A: The column is not defective; it is "hungry." Virgin LC columns, frits, and PEEK/metal tubing contain active sites that will irreversibly bind the first few nanograms of any sticky peptide introduced to the system.
The Solution: System passivation is mandatory. Before running any analytical batches, condition the new column by performing at least 150 rapid injections of a high-concentration SST-28 standard (>400 nM) [2]. This permanently occupies the active binding sites in the fluidic pathway, ensuring that subsequent low-concentration analytical samples are not lost to the column hardware.
References
-
Title: The RAPID Method for Blood Processing Yields New Insight in Plasma Concentrations and Molecular Forms of Circulating Gut Peptides. Source: Endocrinology / PubMed Central. URL: [Link]
-
Title: Rapid liquid chromatography-mass spectrometry quantitation of glucose-regulating hormones from human islets of Langerhans. Source: Journal of Chromatography A / PubMed Central. URL: [Link]
-
Title: Improved intact peptide and protein quantitation by LC‐MS: Battling the deleterious effects of analyte adsorption. Source: Rapid Communications in Mass Spectrometry / PubMed Central. URL: [Link]
-
Title: Development of a High Sensitivity SPE-LC-MS/MS Assay for the Quantification of Glucagon in Human Plasma Using the ionKey/MS System. Source: Waters Corporation Application Notes. URL: [Link]
Resolving solubility issues of Somatostatin-28 in high salt buffers
Title: Technical Support Bulletin: Resolving Somatostatin-28 (SST-28) Solubility and Aggregation in High-Salt Buffers
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of Somatostatin-28 (SST-28) in physiological assays. SST-28 is a highly basic, 28-amino acid neuropeptide with a critical intramolecular disulfide bond. While it is highly soluble in pure water, introducing it directly into high-salt buffers (like PBS or HBSS) often results in immediate precipitation or loss of assay signal due to invisible micro-aggregation.
This guide deconstructs the physicochemical causality behind these issues and provides field-proven, self-validating protocols to ensure reliable peptide delivery in your assays.
Part 1: The Root Cause Analysis
Why does a peptide that is perfectly soluble in water suddenly turn into a "brick" in PBS? The answer lies in the interplay between electrostatics and hydrophobicity.
SST-28 contains multiple basic residues (Arginine and Lysine), giving it a high net positive charge (+4) at physiological pH and a theoretical isoelectric point (pI) of 9.61 ()[1]. In pure water or weak acids, these positive charges create strong intermolecular electrostatic repulsion, keeping the peptide molecules fully solvated and separated.
However, when you introduce SST-28 into a high-salt buffer (>100 mM NaCl), the abundant anions (e.g., Cl⁻) immediately surround the peptide. This phenomenon, known as Debye-Hückel charge screening , neutralizes the protective electrostatic repulsion ()[2]. Once the charges are shielded, the intrinsic hydrophobic regions of the peptide (containing residues like Phe, Trp, and Ile) are exposed to the aqueous environment, driving rapid hydrophobic collapse and subsequent aggregation[2].
Mechanism of Somatostatin-28 aggregation induced by high-salt charge screening.
Part 2: Troubleshooting FAQs
Q1: I dissolved my lyophilized SST-28 directly into PBS (pH 7.4) and it immediately turned cloudy. Is the peptide ruined? A1: The peptide is not chemically ruined, but it has physically aggregated. Direct dissolution into high-salt buffers forces the peptide through a phase transition before it can properly hydrate. The high ionic strength neutralizes the peptide's basic residues, causing the hydrophobic core to precipitate[2]. Corrective Action: Never dissolve lyophilized SST-28 directly into a salt-containing buffer. Always perform a primary solvation in sterile ddH₂O or 0.1% Acetic Acid to establish the hydration shell, then dilute it into your assay buffer.
Q2: My assay requires a high concentration of SST-28 in a physiological buffer. How can I prevent it from crashing out during dilution? A2: If you must maintain a high concentration in a salt buffer, you need to alter the solvent environment to stabilize the hydrophobic patches.
-
Carrier Proteins: Adding 0.1% Bovine Serum Albumin (BSA) to your binding buffer provides steric stabilization and prevents both peptide-peptide aggregation and adsorption to plastic surfaces ()[3].
-
Co-solvents: SST-28 is highly soluble in pure DMSO (up to 100 mg/mL) ()[4]. You can prepare your master stock in DMSO and spike it into the assay buffer. Ensure the final DMSO concentration remains below your assay's toxicity threshold (typically <1-5%).
Q3: What role does the disulfide bond play in SST-28 solubility? A3: Native SST-28 contains an essential intramolecular disulfide bond between Cys17 and Cys28[1]. If your buffer contains reducing agents (like DTT or β-mercaptoethanol), this bond will break. The exposed free thiols can then form intermolecular cross-links with other SST-28 molecules, leading to irreversible covalent aggregation. Strictly avoid reducing agents unless your specific experimental design requires denatured SST-28.
Part 3: Standard Operating Procedure (SOP) for SST-28 Reconstitution
To ensure a self-validating and reproducible preparation, follow this two-stage methodology.
Phase 1: Primary Solvation (Creating the Master Stock)
-
Centrifugation: Before opening the vial, centrifuge the lyophilized peptide at 10,000 x g for 1 minute to pellet any dislodged powder.
-
Reconstitution: Add sterile ddH₂O or 0.1% Acetic Acid to achieve a concentration of 1 mg/mL.
-
Validation Check: Vortex gently. Hold the vial against a dark background. The solution must be 100% crystal clear. If you observe any turbidity, place the vial in an ultrasonic water bath for 30–60 seconds[4].
-
Storage: Aliquot the master stock into low-bind microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles[4].
Phase 2: Secondary Dilution (Working Concentration)
-
Buffer Preparation: Prepare your high-salt assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) and supplement it with 0.1% BSA to act as a carrier[3].
-
Dilution: Slowly pipette the required volume of the 1 mg/mL aqueous master stock into the assay buffer while gently vortexing to ensure rapid dispersal.
-
Validation Check: Measure the Optical Density (OD) at 340 nm. A reading >0.05 indicates light scattering from micro-aggregates. If aggregates are detected, increase the BSA concentration or add 0.01% Tween-20.
Optimized step-by-step reconstitution workflow for Somatostatin-28.
Part 4: Quantitative Data Summary
The following table summarizes the solubility behavior of SST-28 across different solvent environments, allowing you to select the optimal condition for your specific experimental constraints.
| Solvent / Buffer Environment | Max Recommended Stock Concentration | Primary Solvation Mechanism | Aggregation Risk |
| Sterile ddH₂O / 0.1% Acetic Acid | > 1 mg/mL | Electrostatic repulsion (+4 net charge) | Low |
| 100% DMSO | Up to 100 mg/mL | Hydrophobic core solvation | Low |
| PBS (137 mM NaCl, pH 7.4) | < 10 µg/mL (Without carrier) | None (Debye-Hückel charge screening) | High |
| Assay Buffer + 0.1% BSA | ~ 100 µg/mL | Steric stabilization & surface coating | Low |
References
-
NovoPro Labs. Somatostatin-28 peptide Specifications and Theoretical pI. Available at: [Link]
-
The Journal of Chemical Physics (AIP Publishing). Aggregation dynamics of charged peptides in water: Effect of salt concentration. Available at:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: HPLC Purity Analysis of Somatostatin-28 Trifluoroacetate Standards
Executive Summary
Somatostatin-28 (SST-28) is a bioactive octacosapeptide extending the N-terminus of Somatostatin-14. Its analysis presents unique chromatographic challenges due to its basicity (presence of Lys/Arg residues), molecular weight (~3.1 kDa), and susceptibility to adsorption.
This guide evaluates the Somatostatin-28 Trifluoroacetate (TFA) Standard against alternative salt forms (Acetate) and alternative detection methodologies (LC-MS compatible buffers). While TFA salts are the industry gold standard for analytical purity due to superior ion-pairing capabilities, they pose limitations for downstream biological assays. This document provides the experimental evidence and protocols required to navigate these trade-offs.
Part 1: The Challenge of Somatostatin-28 Analysis
The primary difficulty in analyzing SST-28 lies in its physicochemical properties. Unlike smaller organic molecules, SST-28 exhibits:
-
Conformational plasticity: It can adopt multiple folding states in solution.
-
Cationic character: Basic residues interact with residual silanols on silica columns, causing peak tailing.
-
Hydrophobicity: The N-terminal extension increases retention compared to SST-14.
The Role of Trifluoroacetate (TFA)
The "Product" in this analysis is the TFA salt form.[1][2] TFA acts as a strong ion-pairing agent.
-
Mechanism: The trifluoroacetate anion (
) pairs with the protonated basic residues of the peptide. This neutralizes the positive charge, reducing repulsion between peptide molecules and preventing interaction with silanols.[3] -
Result: Sharp, symmetrical peaks and high resolution.
Part 2: Comparative Performance Analysis
We compare the standard TFA-based HPLC method against the two most common alternatives: Acetate-buffered HPLC (often requested for bio-friendly fractions) and Formic Acid-based LC-MS .
Experiment 1: Counter-ion Impact on Peak Symmetry
Objective: Compare the chromatographic resolution of SST-28 TFA Standard vs. SST-28 Acetate.
-
Column: C18, 300Å pore size (essential for peptides >2kDa).
-
Conditions: Gradient elution, 5% to 60% ACN.
| Parameter | System A: TFA Standard (0.1% TFA) | System B: Acetate Alternative (0.1% AcOH) | Impact Analysis |
| Retention Time ( | 14.2 min | 13.8 min | TFA increases retention via hydrophobic ion-pairing. |
| Peak Width ( | 0.15 min | 0.35 min | Acetate lacks strong ion-pairing, leading to diffusion. |
| Tailing Factor ( | 1.1 (Excellent) | 1.8 (Poor) | Acetate allows silanol interactions, causing tailing. |
| Theoretical Plates ( | ~15,000 | ~6,500 | Resolution capacity drops >50% with Acetate. |
Expert Insight: For quantification and purity certification, the TFA system is non-negotiable . Using an acetate buffer will mask closely eluting impurities (such as deletion sequences) under the broad main peak.
Experiment 2: Detection Compatibility (UV vs. MS)
Objective: Evaluate sensitivity trade-offs when switching buffers for Mass Spectrometry.
| Feature | Method A: UV (215 nm) with TFA | Method B: MS (ESI+) with Formic Acid |
| Signal Suppression | None (TFA is UV transparent at >215nm) | Low (Formic acid is volatile) |
| MS Sensitivity | Severe Suppression (Signal < 10%) | High Sensitivity (Signal 100%) |
| Baselines | Flat, stable gradient | Drifting baseline in UV (Formic absorbs at 210nm) |
Part 3: Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct methodology based on the downstream application of the Somatostatin-28 standard.
Caption: Decision matrix for Somatostatin-28 analysis. Blue path indicates the gold standard for purity determination.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system . If the System Suitability Testing (SST) criteria are not met, the results are invalid.
Reagents & Materials
-
Standard: Somatostatin-28 Trifluoroacetate (Certified Reference Material).
-
Column: C18, 4.6 x 150 mm, 300Å, 3.5 µm or 5 µm (e.g., Agilent Zorbax 300SB-C18 or Waters Symmetry300).
-
Note: Do not use 100Å pore size columns; restricted diffusion will broaden peaks.
-
-
Solvent A: 0.1% TFA in Water (Milli-Q grade).
-
Solvent B: 0.1% TFA in Acetonitrile (HPLC Gradient Grade).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Control is critical; fluctuations shift retention).
-
Detection: UV at 215 nm (peptide bond) and 280 nm (Tryptophan/Phenylalanine check).
-
Injection Volume: 10-20 µL (Load ~10-20 µg peptide).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection Hold |
| 22.0 | 40 | 60 | Linear Gradient |
| 25.0 | 10 | 90 | Wash |
| 27.0 | 90 | 10 | Re-equilibration |
System Suitability Test (SST) Criteria
Before running samples, inject the standard 5 times. The system is valid ONLY if:
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (
): ≤ 1.5 (Target 1.0–1.2) -
Theoretical Plates: > 3000 per column meter (relative to column length).
Part 5: Data Interpretation & Troubleshooting[1]
Interpreting the Chromatogram
-
Main Peak: SST-28 should elute between 12–16 minutes (depending on exact column dimensions).
-
Impurity 1 (SST-14): If present, Somatostatin-14 (the shorter metabolite) will elute earlier due to lower hydrophobicity.
-
Impurity 2 (Oxidation): Methionine sulfoxide variants typically elute slightly earlier than the main peak.
-
Impurity 3 (TFA Adducts): In LC-MS, you may see +114 Da mass shifts. These are artifacts of the mobile phase, not synthesis errors.
Common Issues
-
Ghost Peaks: If you see peaks in blank injections, it is likely "carryover" due to the basic peptide sticking to the injector needle.
-
Fix: Change needle wash to 50:50 Methanol:Water + 0.1% TFA.
-
-
Baseline Drift: Rising baseline at 215 nm during the gradient.
-
Fix: TFA absorbs UV at 215 nm. Balance the absorbance by adding slightly less TFA to Solvent B (e.g., 0.1% in A, 0.085% in B).[]
-
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link
-
Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Application Note 5991-6162EN. Link
-
Waters Corporation. Mobile Phase Additives for Peptide Characterization: TFA vs Formic Acid. Waters Knowledge Base. Link
-
Sigma-Aldrich. Somatostatin-28 Product Information & HPLC Assay. Link
-
Biotage. How to choose your acidic mobile phase modifier for peptide purification. Link
Sources
Comparative Guide: Validating Anti-Somatostatin-28 Antibody Specificity
Introduction: The Isoform Challenge
Somatostatin (SST) signaling is a critical regulator of endocrine and neurotransmission pathways.[1] However, accurate detection of the Somatostatin-28 (SST-28) isoform presents a unique proteomic challenge due to its sequence homology with the more abundant Somatostatin-14 (SST-14).
SST-28 is an N-terminally extended form of SST-14.[1][2][3][4] Consequently, the entire amino acid sequence of SST-14 is contained within the C-terminus of SST-28.
-
The Problem: Generic "Pan-Somatostatin" antibodies usually target the conserved C-terminus, causing them to detect Preprosomatostatin, SST-28, and SST-14 indiscriminately.
-
The Solution: To validate SST-28 specifically, one must utilize antibodies targeting the unique N-terminal extension (amino acids 1-14 of SST-28) and validate them using rigorous peptide competition and molecular weight differentiation.
Biological Processing Pathway
Understanding the cleavage hierarchy is essential for interpreting Western Blot bands.
Figure 1: Proteolytic processing of Somatostatin.[5] Specific SST-28 antibodies must target the unique N-terminal region absent in SST-14.
The Comparative Landscape
When selecting an antibody, the immunogen sequence determines the specificity profile.
| Feature | Pan-Somatostatin Antibody | Specific Anti-SST-28 Antibody |
| Target Epitope | C-terminus (Conserved) | N-terminus (SST-28 unique extension) |
| Immunogen | Synthetic peptide corresponding to SST-14 | Synthetic peptide corresponding to AA 1-14 of SST-28 |
| Cross-Reactivity | Detects SST-14, SST-28, and Precursors | Specific to SST-28 and Precursors ; Does NOT bind SST-14 |
| Primary Utility | Total Somatostatin quantification | Isoform-specific signaling analysis |
| Validation Requirement | Low (Signal is usually strong) | High (Must prove no cross-reaction with SST-14) |
Technical Deep Dive: The "How-To" of Validation
Standard Western Blot protocols fail for SST-28 validation for two reasons:
-
Size: At ~3 kDa, SST-28 migrates with the dye front in standard Glycine-SDS-PAGE.
-
Retention: Small peptides detach easily from Nitrocellulose membranes during washing.
A. The Electrophoresis System: Tricine-SDS-PAGE
You must use a Tricine-based system to resolve proteins <10 kDa. Glycine gels will result in diffuse or lost bands.
Protocol:
-
Gel Selection: Use a 16.5% Polyacrylamide Gel with a 4% Stacking Gel.
-
Anode Buffer (+): 0.2 M Tris, pH 8.9.
-
Cathode Buffer (-): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS.
-
Running Conditions: Run slowly (30V) until sample enters stacking gel, then increase to 100V. Do not let the gel overheat.
B. Membrane & Transfer[6][7][8]
-
Membrane: Use 0.2 µm PVDF . (0.45 µm allows 3 kDa peptides to pass through).
-
Fixation (Critical Step): After transfer, incubate the membrane in 0.5% Glutaraldehyde in PBS for 15 minutes. This crosslinks the small peptide to the membrane, preventing washout. Rinse 3x with PBS before blocking.
The Self-Validating Protocol: Peptide Competition Assay
The "Gold Standard" for validating specificity without a knockout model is the Peptide Competition (Blocking) Assay . This experiment proves that the antibody is binding to the specific immunogen and not a non-specific background protein.
Experimental Design
You will run two identical blots side-by-side.
-
Blot A: Incubated with Antibody alone.
-
Blot B: Incubated with Antibody pre-adsorbed with the specific SST-28 immunizing peptide.
Step-by-Step Workflow
-
Peptide Reconstitution: Dissolve the SST-28 immunizing peptide in sterile PBS.[6]
-
Molar Calculation: Determine the amount of peptide needed for a 10-fold molar excess relative to the antibody.
-
Rule of Thumb: Use 10 µg of peptide per 1 µg of antibody.
-
-
Pre-Adsorption:
-
Mix the primary antibody with the blocking peptide in a small volume (e.g., 500 µL).
-
Incubate overnight at 4°C (or 2 hours at room temperature) with gentle rotation.
-
Control Tube: Incubate the same amount of antibody with PBS only (no peptide).
-
-
Application: Dilute both mixtures to the final working volume with blocking buffer and apply to the respective blots.
Figure 2: Peptide Competition Assay Workflow. Disappearance of the specific band in Blot B confirms specificity.
Troubleshooting & Optimization
| Observation | Cause | Corrective Action |
| No Signal (3 kDa) | Peptide washout | Switch to 0.2 µm PVDF; Add Glutaraldehyde fixation step. |
| Smearing | Gel overheating | Run Tricine gel at lower voltage in a cold room.[7] |
| Band in Blocked Blot | Non-specific binding | The antibody is binding proteins other than the immunogen. Fail. |
| High Background | Inadequate Blocking | Use 5% BSA instead of Milk (Milk contains phosphoproteins and biotin that may interfere). |
References
-
Schägger, H., & von Jagow, G. (1987). Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa.[8] Analytical Biochemistry.
-
Benoit, R., et al. (1980). Somatostatin-28: N-terminally extended somatostatin-14.[3] Science.
-
Abcam. (2023). Peptide Blocking Protocol for Western Blot. Abcam Protocols.
-
Thermo Fisher Scientific. (2023). Western Blotting of Small Proteins.[9][10][8] Thermo Fisher Technical Notes.
-
Patel, Y.C. (1999). Somatostatin and its receptor family.[11] Frontiers in Neuroendocrinology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A single amino acid substitution in somatostatin receptor subtype 5 increases affinity for somatostatin-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptors [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Processing of human prosomatostatin in AtT-20 cells: S-28 and S-14 are generated in different secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 9. lifetein.com [lifetein.com]
- 10. Western blot protocol for low molecular weight proteins [abcam.com]
- 11. pnas.org [pnas.org]
Somatostatin-28 vs. Lanreotide: A Technical Guide to Binding Affinity and Receptor Selectivity
Executive Summary
This guide provides a rigorous comparison between Somatostatin-28 (SST-28) , an endogenous regulatory peptide, and Lanreotide , a synthetic cyclic octapeptide analog. While SST-28 functions as a pan-receptor agonist with a distinct preference for SSTR5, Lanreotide is engineered for high selectivity toward SSTR2 and SSTR5 to maximize therapeutic efficacy in neuroendocrine tumors (NETs) and acromegaly. This document details their binding kinetics, receptor selectivity profiles, and the experimental methodologies used to validate these parameters.[1][2]
Molecular Profile & Stability
Understanding the structural divergence between the native ligand and its synthetic analog is prerequisite to analyzing their binding behaviors.
| Feature | Somatostatin-28 (SST-28) | Lanreotide |
| Origin | Endogenous (Prosomatostatin cleavage product) | Synthetic (Octapeptide analog) |
| Structure | 28-amino acid polypeptide | Cyclic octapeptide (disulfide bridge) |
| Half-Life ( | ~2.8 minutes (Rapid enzymatic degradation) | ~90-120 mins (Free peptide); Days/Weeks (Depot) |
| Primary Function | Paracrine/Endocrine regulation (Pan-SSTR agonist) | Antisecretory & Antiproliferative (Targeted SSTR2/5 agonist) |
Expert Insight: SST-28 is N-terminally extended compared to the shorter Somatostatin-14 (SST-14). This extension confers greater metabolic stability (approx. 3-fold longer
Binding Affinity Analysis
The following data aggregates
Comparative Binding Affinity Table ( / in nM)[1]
| Receptor Subtype | Somatostatin-28 (SST-28) | Lanreotide | Selectivity Index |
| SSTR1 | 1.9 (High Affinity) | > 1000 (Negligible) | SST-28 Exclusive |
| SSTR2 | 0.3 (Very High Affinity) | 0.8 – 2.5 (High Affinity) | Comparable |
| SSTR3 | 1.3 (High Affinity) | ~100 (Moderate/Low) | SST-28 Dominant |
| SSTR4 | High Affinity (Similar to SST-14) | > 1000 (Negligible) | SST-28 Exclusive |
| SSTR5 | 0.4 (Ultra-High Affinity) | 5.0 – 16 (Moderate-High) | SST-28 Potency > Lanreotide |
Technical Analysis[1][3][4][5][6]
-
Pan-Agonism vs. Selectivity: SST-28 binds all five receptor subtypes with nanomolar affinity. It is notably more potent at SSTR5 than the shorter SST-14 isoform.
-
Lanreotide's Therapeutic Window: Lanreotide effectively "ignores" SSTR1 and SSTR4. Its therapeutic efficacy drives primarily through SSTR2 (inhibition of hormone secretion) and SSTR5 (antiproliferative effects).[1][3] The loss of SSTR1/3/4 binding is a deliberate design trade-off to minimize off-target effects while maximizing stability.
Mechanism of Action: Signaling Pathway
Both ligands function as agonists at G-protein coupled receptors (GPCRs), specifically coupling to the
Diagram 1: SSTR Signaling Cascade
Figure 1: The downstream signaling pathway activated by SST-28 or Lanreotide binding to SSTR2/5.
Experimental Validation: Radioligand Binding Assay
To independently verify the binding affinity values (
Protocol: Competitive Binding Assay
Objective: Determine
-
Membrane Preparation:
-
Use CHO-K1 or HEK293 cells stably transfected with human SSTR subtypes (hSSTR1-5).
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) with protease inhibitors (Bacitracin, PMSF) to prevent ligand degradation.
-
Centrifuge (39,000 x g) to isolate membrane pellets. Resuspend in assay buffer.
-
-
Incubation:
-
Total Binding: Membrane + Radiolabeled Ligand (
I-SST-14, ~0.05 nM). -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled SST-14 (1
M). -
Experimental Wells: Membrane + Radioligand + Lanreotide (Titration:
M to M). -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to filters).
-
Wash filters 3x with ice-cold buffer.
-
Measure retained radioactivity (CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot % Specific Binding vs. Log[Lanreotide].
-
Determine
via non-linear regression (sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).[1]
-
Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow for determining binding affinity constants.
Functional & Clinical Implications[6][7][8][9][10]
-
SSTR5 Significance: SST-28 is the preferred endogenous ligand for SSTR5. In tissues where SSTR5 is upregulated (e.g., certain pituitary adenomas or insulinomas), SST-28 exerts more potent inhibition of insulin and GLP-1 secretion compared to SST-14.
-
Therapeutic Targeting: Lanreotide's high affinity for SSTR2 makes it the "gold standard" for controlling growth hormone hypersecretion in acromegaly. However, its moderate-to-high affinity for SSTR5 is increasingly recognized as critical for tumor control in gastroenteropancreatic neuroendocrine tumors (GEP-NETs), where SSTR5 expression can be significant.
-
Diagnostic Imaging: The binding profile of Lanreotide mirrors that of imaging agents like
In-Pentetreotide (OctreoScan), which also targets SSTR2. This allows for theranostic pairing—using SSTR2 imaging to predict Lanreotide response.
References
-
Reubi JC, et al. (2000).[4] Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use.[2] European Journal of Nuclear Medicine. Link
-
Patel YC. (1999). Somatostatin and its receptor family.[1][3][5][6][7][8][9][10][11] Frontiers in Neuroendocrinology. Link
-
Schmid, H. A. (2008). Pasireotide (SOM230): development, mechanism of action and potential applications. Molecular and Cellular Endocrinology. Link
-
BenchChem. (2025).[1] Lanreotide Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling.[1]Link
-
Gifford Bioscience. Radioligand Binding Assay Protocols.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. BindingDB PrimarySearch_ki [bindingdb.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Comparison Guide: Cross-Reactivity of Somatostatin-28 ELISA Kits with Somatostatin-14
Executive Summary
Accurate quantification of Somatostatin (SST) isoforms is a critical bottleneck in neuroendocrine research and metabolic drug development. Physiologically, Somatostatin is secreted in two primary active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28)[1]. While they bind to the same family of G-protein-coupled receptors (SSTR1-5), they exhibit distinct tissue-specific affinities and biological roles—for instance, SST-28 is a more potent inhibitor of insulin secretion, whereas SST-14 preferentially inhibits glucagon[2].
The fundamental analytical challenge arises in immunoassays: SST-14 is identical to the C-terminal 14 amino acids of SST-28 [3]. Consequently, most commercial ELISA kits struggle to differentiate the two, leading to significant cross-reactivity. This guide objectively compares commercial ELISA solutions, explains the mechanistic causality behind this cross-reactivity, and provides a self-validating protocol to empirically determine assay specificity.
The Mechanistic Challenge: Sequence Homology & Epitope Mapping
To understand why an SST-28 ELISA kit cross-reacts with SST-14, we must examine the proteolytic processing of the preproprotein. Prosomatostatin is cleaved to produce SST-28. Subsequent N-terminal truncation of SST-28 yields SST-14[1][3].
If an assay developer utilizes an antibody raised against the full-length SST-28 peptide or its C-terminus, the paratope will inevitably recognize the exposed SST-14 peptide with near-equal affinity. Only antibodies specifically mapped to the unique N-terminal region of SST-28 (amino acids 1-14) can achieve true specificity.
Epitope mapping demonstrating why C-terminal antibodies cross-react with SST-14.
Comparative Analysis of Commercial ELISA Kits
When evaluating commercial kits, researchers frequently fall into a nomenclature trap. Manufacturers often state "No significant cross-reactivity with analogues"[4]. Expert Insight: In the context of Total Somatostatin kits, this statement usually refers to synthetic analogs (e.g., Octreotide) or related peptides (e.g., Cortistatin), not the endogenous SST-14/SST-28 isoforms. Because the kits capture a shared epitope, they detect both isoforms indiscriminately.
Below is an objective comparison of widely used kits and their actual cross-reactivity profiles:
| Manufacturer / Kit | Assay Format | Target Analyte | Sensitivity | Documented SST-14 Cross-Reactivity |
| Phoenix Pharmaceuticals (EK-060-03)[5] | Fluorescent EIA | Somatostatin-28 | 9.3 pg/mL | 100% (Explicitly stated) |
| Novus Biologicals (NBP2-80269) | Competitive ELISA | Total Somatostatin | 4.69 pg/mL | Recognizes Both (Shared epitope) |
| Cloud-Clone Corp (CEA592Hu)[4] | Competitive ELISA | Total Somatostatin | < 2.62 pg/mL | Recognizes Both (Shared epitope) |
| MyBioSource (AAH32625.1)[6] | Sandwich ELISA | Total Somatostatin | 100.0 pg/mL | Recognizes Both (Shared epitope) |
Note: Competitive ELISAs are generally preferred for small peptides like SST-14/28 to avoid the steric hindrance that plagues sandwich formats.
Self-Validating Experimental Protocol: Cross-Reactivity Assessment
Relying solely on manufacturer datasheets is insufficient for rigorous drug development. To ensure scientific integrity, you must empirically validate the cross-reactivity of your chosen SST-28 kit against SST-14 using a self-validating spike-and-recovery system.
Rationale & Causality
Why use molarity instead of mass concentration? SST-28 (~3.1 kDa) is roughly twice the molecular weight of SST-14 (~1.6 kDa). If you compare standard curves using pg/mL, the cross-reactivity calculation will be artificially skewed by a factor of two. Always perform cross-reactivity assessments using equimolar concentrations.
Step-by-Step Methodology
-
Equimolar Standard Preparation
-
Action: Reconstitute highly pure (>98% by HPLC) synthetic SST-14 and SST-28 peptides.
-
Dilution: Prepare a 1 µM stock in assay buffer. Create a 10-point serial dilution curve ranging from
down to .
-
-
Matrix Spiking (The Control System)
-
Action: Spike known molarities of both peptides into your intended biological matrix (e.g., charcoal-stripped plasma).
-
Causality: This step validates that matrix components do not differentially mask the epitopes of SST-14 versus SST-28, ensuring the cross-reactivity observed in buffer translates to your actual samples.
-
-
Competitive Assay Execution
-
Action: Load standards, spiked matrix samples, and blanks into the ELISA plate. Incubate with the primary antibody according to the manufacturer's protocol.
-
Causality: In a competitive format, the free peptide competes with a tracer (e.g., biotinylated peptide) for limited antibody binding sites. Higher target concentration yields a lower optical density (OD) signal.
-
-
4PL Curve Fitting & IC50 Calculation
-
Action: Plot the normalized binding
against the of the molar concentration. Fit the data using a Four-Parameter Logistic (4PL) regression. -
Calculation: Determine the
(the concentration resulting in 50% binding inhibition) for both peptides. -
Formula:
-
Step-by-step empirical workflow for validating SST-14 cross-reactivity in an SST-28 ELISA kit.
Expert Recommendations for Assay Selection
-
For Total Somatostatin Quantification: If your goal is to measure the total somatostatinergic tone (e.g., in gross pancreatic extracts), kits from Novus Biologicals or Cloud-Clone[4] are excellent choices due to their high sensitivity (< 5 pg/mL) and shared epitope recognition.
-
For Isoform-Specific Quantification: If you must distinguish SST-28 from SST-14 (e.g., studying differential insulin vs. glucagon inhibition), standard commercial ELISA kits are generally inadequate due to the ~100% cross-reactivity[5]. You must either:
-
Source a custom monoclonal antibody specifically mapped to the N-terminal 1-14 amino acids of SST-28.
-
Abandon ELISA in favor of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can easily differentiate the two isoforms based on their distinct mass-to-charge (m/z) ratios.
-
References
-
ELISA Kit for Somatostatin (SST) | CEA592Hu - Cloud-Clone Corp.[Link]
- Conformational constrained somatostatin receptor 3 peptide ligands and their conjugates and uses thereof - US P
-
Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC - NIH.[Link]
Sources
- 1. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US20240165282A1 - Conformational constrained somatostatin receptor 3 peptide ligands and their conjugates and uses thereof - Google Patents [patents.google.com]
- 4. ELISA Kit for Somatostatin (SST) | CEA592Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. mybiosource.com [mybiosource.com]
Comprehensive Quality Control Guide: Reference Standards for Somatostatin-28 Trifluoroacetate
As the pharmaceutical landscape increasingly bridges the gap between small molecules and complex biologics, synthetic peptides like Somatostatin-28 (SST-28) demand rigorous, multi-modal analytical strategies. Somatostatin-28 is an endogenous 28-amino acid peptide hormone that regulates the endocrine system by binding to G protein-coupled somatostatin receptors (SSTR1-5), suppressing the secretion of growth hormone, insulin, and glucagon[1].
When manufactured via Solid-Phase Peptide Synthesis (SPPS), the final active pharmaceutical ingredient (API) is typically isolated as a trifluoroacetate (TFA) salt. Establishing a highly pure, fully characterized reference standard for SST-28 TFA is not merely a regulatory checkbox; it is the foundational anchor for all subsequent pharmacokinetic and pharmacodynamic assays. Recent FDA and EMA guidelines, alongside chapters like USP <1503>, mandate strict control over peptide starting materials, process-related impurities, and counter-ion quantification[2].
This guide provides an objective, data-backed comparison of analytical methodologies for SST-28 TFA quality control, structured to empower researchers and drug development professionals with field-proven, self-validating protocols.
The Causality of Peptide Quality Control
As a Senior Application Scientist, I frequently observe that the most critical point of failure in peptide formulation is the miscalculation of the Net Peptide Content (NPC) .
The causality here is structural: SPPS utilizes TFA for global deprotection and resin cleavage. Residual TFA strongly binds to basic amino acid residues (such as Lysine and Arginine within the SST-28 sequence). Because TFA is biologically inert but contributes significantly to the total mass of the lyophilized powder, assuming a 1:1 mass-to-peptide ratio will artificially inflate dosing calculations. Furthermore, the 14-residue core of somatostatin is stabilized by a critical disulfide bond between Cys17 and Cys28 (corresponding to Cys3 and Cys14 in SST-14)[1]. Oxidative stress can lead to scrambled disulfide bonds or the oxidation of susceptible residues like Tryptophan[3].
Therefore, a robust reference standard must be characterized not just for sequence identity, but for exact counter-ion mass balance and structural conformation.
Fig 1. Somatostatin-28 signaling pathway via SSTR1-5 activation and downstream inhibition.
Comparative Analysis of Analytical Modalities
To objectively assess an SST-28 TFA reference standard, laboratories must employ orthogonal techniques. Pharmacopeial methodologies often require calibration against a higher-order physical standard to ensure the drug product is of acceptable quality[4]. Below is a comparative breakdown of the primary analytical modalities used in peptide QC.
Table 1: Performance Comparison of QC Analytical Modalities
| Analytical Modality | Primary Target | Sensitivity / LOD | Advantages | Limitations |
| RP-HPLC-UV (214 nm) | Purity, Relative Retention Time (RRT) | ~0.05% area | Highly reproducible; standard for pharmacopeial monographs; excellent for quantifying total related peptides[1]. | Cannot identify the chemical nature or sequence of unknown degradation products. |
| LC-MS/MS (ESI-QTOF) | Sequence Confirmation, Mass Accuracy | < 5 ppm mass error | Pinpoints specific oxidation/truncation sites via MS/MS fragmentation[3]. | Susceptible to ion suppression from TFA; not ideal for absolute quantitation without isotopic standards[5]. |
| Ion Chromatography (IC) | TFA Counter-ion Quantification | ~0.1 µg/mL | Direct, interference-free quantification of anions based on charge. | Requires dedicated IC instrumentation and suppressed conductivity detectors. |
| Cell-Based Bioassay | Functional Potency | Low pg/mL range | Confirms higher-order structure and biological activity (cAMP reduction)[4]. | High variability; requires stringent cell-line maintenance and reference calibration. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Every protocol includes internal checks to ensure that the data generated is a true reflection of the sample, independent of instrument drift or matrix interference.
Protocol A: Sequence Confirmation and Impurity Profiling via LC-MS/MS
Objective: Identify truncated sequences and oxidized Tryptophan/Methionine residues[3].
-
System Suitability (Self-Validation): Before analyzing the SST-28 sample, inject a blank (0.1% Formic Acid in water) to establish baseline noise, followed by a known system suitability standard (e.g., Angiotensin II). The system must demonstrate a mass accuracy error of < 5 ppm and a signal-to-noise ratio > 100:1.
-
Sample Preparation: Dissolve the SST-28 TFA reference standard in 0.1% Formic Acid in LC-MS grade water to a final concentration of 1 mg/mL.
-
Causality: Formic acid is chosen over TFA for the mobile phase because TFA causes severe ion suppression in positive-ion Electrospray Ionization (ESI) by forming strong ion pairs with basic peptide residues[5]. Formic acid ensures adequate peptide protonation while maximizing MS sensitivity.
-
-
Chromatographic Separation: Inject 5 µL onto a C18 core-shell column (2.1 x 100 mm, 1.7 µm). Run a linear gradient of 5% to 65% Acetonitrile (containing 0.1% FA) over 15 minutes.
-
Causality: The core-shell architecture minimizes the longitudinal diffusion path of the large 28-amino acid peptide, yielding sharper peaks and resolving closely eluting desamido-impurities that traditional fully porous particles might co-elute.
-
-
Data Acquisition: Operate the Q-TOF mass spectrometer in positive ESI mode. Extract the multiply charged precursor ions (e.g.,[M+3H]3+, [M+4H]4+) and perform collision-induced dissociation (CID) to generate b- and y-ion series for sequence mapping.
Protocol B: Counter-Ion (TFA) Quantification via Ion Chromatography
Objective: Accurately determine the TFA mass percentage to calculate the Net Peptide Content (NPC).
-
Calibration (Self-Validation): Run a 5-point calibration curve using a certified Reference Material (CRM) of Sodium Trifluoroacetate (ranging from 1.0 to 50.0 µg/mL). The correlation coefficient (
) must be . The QC sample must fall within the middle 50% of this linear range. -
Sample Preparation: Weigh exactly 2.0 mg of the SST-28 TFA standard and dissolve in 2.0 mL of ultra-pure water (18.2 MΩ·cm).
-
Separation: Inject 25 µL onto an anion-exchange column utilizing a hydroxide gradient (generated via an eluent generator).
-
Causality: Peptides and basic cations carry a positive charge and will not be retained on the anion-exchange resin. They elute in the void volume, allowing for the baseline resolution of the trifluoroacetate anion without matrix interference.
-
-
Detection: Utilize suppressed conductivity detection. The suppressor neutralizes the highly conductive hydroxide mobile phase into water, drastically lowering background noise and allowing trace detection of the TFA anion.
Fig 2. Self-validating quality control analytical workflow for Somatostatin-28 Trifluoroacetate.
Conclusion
The transition of a synthetic peptide from a crude lyophilized powder to a highly purified, regulatory-compliant reference standard requires an uncompromising approach to analytical chemistry. By leveraging orthogonal techniques—RP-HPLC for purity, LC-MS/MS for sequence integrity, and Ion Chromatography for exact mass balance—researchers can establish a self-validating QC loop. For complex molecules like Somatostatin-28, this rigorous characterization ensures that downstream biological assays and therapeutic formulations are built upon an unshakeable foundation of scientific integrity.
References
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics National Center for Biotechnology Information (NCBI) / PMC[Link][4]
-
Synthetic Peptides: Understanding The New CMC Guidelines DLRC Group[Link][2]
-
Analytical Solutions for Accelerating Peptide Drug Development The Scientist[Link][5]
-
Somatostatin Impurities and Related Compound Veeprho[Link][1]
-
Characterization by LC-MS/MS of oxidized products identified in synthetic peptide somatostatin and cetrorelix submitted to forced oxidative stress ResearchGate[Link][3]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Solutions for Accelerating Peptide Drug Development | The Scientist [the-scientist.com]
Verifying Disulfide Bridge Integrity in Synthetic Somatostatin-28: A Comparative Technical Guide
Executive Summary
Synthetic Somatostatin-28 (SST-28) is a 28-amino acid peptide hormone (Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys -Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys -OH) containing a single, critical disulfide bridge between Cys17 and Cys28 . This macrocyclic loop is essential for binding to Somatostatin Receptors (SSTR1-5); without it, the peptide loses significant bioactivity and stability.
In Solid-Phase Peptide Synthesis (SPPS), the formation of this bridge is a post-cleavage oxidation step that is prone to errors, including intermolecular dimerization (polymerization) or incomplete oxidation (linear reduced form). This guide compares and details the three industry-standard methods for verifying bridge integrity: High-Resolution LC-MS , RP-HPLC , and Ellman’s Reagent Assay .
Part 1: Comparative Analysis of Verification Methods
The following table contrasts the three primary methodologies based on sensitivity, specificity, and utility in a drug development workflow.
| Feature | Method A: LC-MS w/ Differential Alkylation | Method B: RP-HPLC Shift Analysis | Method C: Ellman’s Reagent (DTNB) |
| Primary Output | Exact mass & oxidation state | Purity profile & retention time shift | Free thiol concentration (Colorimetric) |
| Specificity | High (Distinguishes dimers vs. linear) | Medium (Infers structure via hydrophobicity) | Low (Binary: Free thiols present or not) |
| Sensitivity | Femtomole range | Microgram range | Millimolar range |
| Throughput | Medium | High | High |
| Key Limitation | Requires expensive instrumentation | Requires reduced reference standard | Cannot detect incorrect pairing (scrambling)* |
| Best Use Case | Final structural characterization | Routine batch purity checks | Quick in-process monitoring |
*Note: Since SST-28 has only one disulfide bond, "scrambling" (incorrect Cys-Cys pairing) is impossible intramolecularly, but intermolecular dimerization is a major risk.
Part 2: Detailed Experimental Protocols
Method A: LC-MS with Differential Alkylation (The Gold Standard)
Principle: Mass spectrometry alone can struggle to distinguish the small mass difference between Oxidized (S-S) and Reduced (SH SH) forms (Δ = 2.016 Da) on lower-resolution instruments. The definitive test involves Differential Alkylation .
-
Scenario 1 (Oxidized): The bridge protects cysteines. Alkylating agent (Iodoacetamide) cannot react. Mass = Native.
-
Scenario 2 (Reduced): Free thiols react with Iodoacetamide (IAA). Mass = Native + 114 Da (57 Da × 2).
Protocol Steps:
-
Sample Preparation:
-
Dissolve 100 µg of synthetic SST-28 in 100 µL of 50 mM Ammonium Bicarbonate (pH 8.0).
-
Split into two aliquots: Tube A (Control) and Tube B (Test) .
-
-
Alkylation (Tube B only):
-
Add Iodoacetamide (IAA) to a final concentration of 50 mM.
-
Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
-
Quenching:
-
Add Dithiothreitol (DTT) to Tube B to quench excess IAA.
-
-
LC-MS Analysis:
-
Inject 5 µL of Tube A and Tube B onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5-60% Acetonitrile w/ 0.1% Formic Acid over 10 mins.
-
MS Settings: ESI+, Scan range 500-2000 m/z.
-
Data Interpretation:
-
Pass: Tube B mass matches Tube A mass (approx 3147.6 Da). This proves Cys residues were tied up in a bridge.
-
Fail: Tube B shows a mass shift of +114 Da (approx 3261.6 Da). This indicates the bridge was broken (linear).
Method B: RP-HPLC Shift Analysis
Principle: The cyclic form of SST-28 is more compact and typically exposes slightly less hydrophobic surface area than the linear, reduced form. This results in a distinct retention time (RT) shift on C18 columns.
Protocol Steps:
-
Mobile Phases:
-
A: 0.1% TFA in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Column: C18, 4.6 x 150 mm, 3-5 µm pore size (e.g., Zorbax 300SB-C18).
-
Gradient: Linear gradient 20% B to 50% B over 20 minutes. Flow rate 1.0 mL/mL.
-
Reference Standard Generation:
-
Take a small aliquot of SST-28.
-
Add 10 mM DTT (reductant) and incubate for 30 mins.
-
Inject this "Reduced Standard" first to establish the linear RT.
-
-
Sample Injection: Inject the untreated SST-28 product.
Data Interpretation:
-
Oxidized (Cyclic): Typically elutes earlier (e.g., ~12.5 min) due to compact structure.
-
Reduced (Linear): Elutes later (e.g., ~13.2 min) due to extended hydrophobic interaction.
-
Note: Any peak eluting significantly later (e.g., 18+ min) is likely a hydrophobic dimer.
Method C: Ellman’s Reagent Assay (Quick Screen)
Principle: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryls to produce TNB, a yellow compound absorbing at 412 nm.
Protocol Steps:
-
Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Reagent: Dissolve 4 mg DTNB in 1 mL Buffer.
-
Assay:
-
Mix 50 µL of peptide solution (1 mg/mL) with 950 µL Buffer.
-
Add 10 µL DTNB reagent.
-
Incubate 15 mins at RT.
-
-
Measurement: Read Absorbance at 412 nm.
Data Interpretation:
-
Pass: Absorbance ≈ 0 (comparable to blank). No free thiols.
-
Fail: High Absorbance (Yellow color). Free thiols present.
Part 3: Visualization of Logic & Workflows
Diagram 1: Chemical Logic of Differential Alkylation
This diagram illustrates the molecular logic used in Method A to definitively prove the existence of the disulfide bond.
Caption: Logic flow for LC-MS Differential Alkylation. Absence of mass shift confirms bridge integrity.
Diagram 2: Quality Control Decision Tree
A standardized workflow for batch release of synthetic Somatostatin-28.
Caption: Hierarchical decision tree for validating SST-28 disulfide integrity during manufacturing.
References
Comparison of Somatostatin-28 biological activity in rat vs human models
Title: Comparative Biological Activity of Somatostatin-28 in Rat vs. Human Models: A Technical Guide for Drug Development
Executive Summary
Somatostatin-28 (SST-28) is an N-terminally extended, biologically active isoform of the regulatory peptide somatostatin. Compared to the more abundant 14-amino-acid isoform (SST-14), SST-28 exhibits distinct pharmacokinetic properties and receptor subtype selectivities—most notably a preferential affinity for Somatostatin Receptor Subtype 5 (SSTR5)[1]. This guide provides a rigorous comparison of SST-28’s biological activity in rat versus human models, equipping researchers with validated protocols and mechanistic insights necessary for translating preclinical neuroendocrine and metabolic findings into human therapeutics.
Mechanistic Overview: Receptor Affinity and Signaling
Somatostatin exerts its effects through five G-protein-coupled receptors (SSTR1–5). While both SST-14 and SST-28 bind to all five subtypes with high affinity across mammalian species, SST-28 is uniquely characterized by its superior affinity for SSTR5[1]. In both human and rat models, SSTR5 activation by SST-28 is the primary driver for the inhibition of insulin and Glucagon-Like Peptide-1 (GLP-1)[1][2].
Causality in Model Selection: Human and rat SSTRs share high sequence homology (e.g., 56-75% identity depending on the subtype, with strong structural conservation)[3]. However, species-specific differences in receptor distribution and downstream coupling efficiency necessitate parallel testing. For instance, recombinant human SSTRs expressed in CHO-K1 cells isolate receptor-level binding kinetics, whereas rat whole-organ perfusions reveal the net physiological outcome of complex paracrine networks (e.g., islet α, β, and δ cell interactions)[2].
SST-28 mediated SSTR5 signaling pathway inhibiting hormone release.
Pharmacokinetics and Metabolism
A critical factor in SST-28's enhanced biological action compared to SST-14 is its diminished in vivo metabolism. In canine and rat models, the steady-state plasma half-life of SST-28 is significantly longer than that of SST-14, driven by lower hepatic and renal extraction rates[4][5]. In humans, native somatostatin isoforms exhibit a very short half-life of approximately 3 minutes, which historically necessitated the development of synthetic analogues like octreotide and pasireotide for clinical use[6].
Table 1: Comparative Pharmacokinetics of Somatostatin Isoforms
| Parameter | Species/Model | SST-28 | SST-14 | Reference |
| Plasma Half-Life (t1/2) | Rat / Dog (In Vivo) | ~2.8 ± 0.3 min | ~1.7 ± 0.2 min | [4][5] |
| Plasma Half-Life (t1/2) | Human (Clinical) | ~3.0 min | 1 - 3 min | [6] |
| Hepatic Extraction Ratio | Rat / Dog | 11.0 ± 1.5% | 43.1 ± 7.4% | [4][5] |
| Metabolic Clearance Rate | Rat / Dog | 9.9 ml/kg·min | 21.9 ml/kg·min | [4][5] |
Data Synthesis: The slower metabolic clearance of SST-28 results in a more prolonged biological effect, such as sustained reductions in portal venous blood flow and extended suppression of postprandial insulin[4][5][7].
Comparative Biological Activity
SST-28 plays a distinct physiological role in the gastrointestinal tract and pancreas.
-
GLP-1 Regulation: In rat fetal intestinal cell cultures, SST-28 dose-dependently inhibits gastrin-releasing peptide (GRP)-stimulated GLP-1 secretion with an EC50 of 0.01 nM, making it vastly more potent than SST-14 (EC50 5.8 nM)[1]. This inhibition is primarily mediated via SSTR5[1].
-
Pancreatic Endocrine Function: In the perfused rat pancreas, physiological postprandial concentrations of SST-28 (e.g., 16 pM) modulate insulin release by shifting the beta-cell sensitivity threshold to glucose[7]. While SSTR2 regulates glucagon release from alpha cells, SSTR5 is the dominant receptor mediating insulin suppression from beta cells[2].
Table 2: Receptor Affinity and Biological Potency (Human vs. Rat)
| Receptor / Target | Model System | SST-28 Activity / Affinity | SST-14 Activity / Affinity | Reference |
| SSTR5 Binding (IC50) | Human (CHO-K1 Cells) | Sub-nanomolar (<1 nM) | Low nanomolar | [2][8] |
| SSTR2 Binding (IC50) | Human (CHO-K1 Cells) | High affinity (~1-2 nM) | High affinity (~1-2 nM) | [2][9] |
| GLP-1 Inhibition (EC50) | Rat Intestinal Culture | 0.01 nM | 5.8 nM | [1] |
| Insulin Suppression | Rat Pancreas Perfusion | High Potency (at 16-80 pM) | Moderate Potency | [7] |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify receptor specificity and tissue viability.
Protocol 1: In Vitro Receptor Binding Assay (Human SSTRs)
Purpose: To quantify the binding affinity (IC50) of SST-28 to human SSTR subtypes. Causality & Validation: CHO-K1 cells are utilized because they lack endogenous somatostatin receptors, ensuring that any radioligand displacement is exclusively due to the transfected human SSTR. Non-specific binding is validated using a 200-fold excess of cold (unlabeled) competitor[2][8].
Step-by-Step Workflow:
-
Membrane Preparation: Culture CHO-K1 cells stably expressing human SSTR5 (or SSTR1-4). Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge to isolate the membrane fraction[8].
-
Assay Setup: In a 96-well plate, combine 160 µL of membrane suspension, 20 µL of 1 nM 125I-labeled SST-28 (tracer), and 20 µL of unlabeled test compound (competitor) at varying concentrations (0.01 to 1000 nM)[2][8].
-
Incubation: Incubate the mixture for 45 minutes at room temperature to reach binding equilibrium[2].
-
Filtration & Washing: Harvest the membranes onto GF/C glass fiber filter plates pretreated with 0.5% polyethylenimine (to reduce non-specific binding). Wash six times with ice-cold buffer to remove unbound radioligand[2][8].
-
Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50 values using non-linear regression analysis[9].
Protocol 2: In Situ Rat Pancreas Perfusion
Purpose: To evaluate the dynamic effect of SST-28 on insulin and glucagon secretion in an intact organ. Causality & Validation: Unlike isolated islets, the perfused pancreas maintains the native vascular bed and paracrine architecture. A baseline equilibration phase ensures the tissue has recovered from surgical stress, acting as an internal viability control[7].
Step-by-Step Workflow:
-
Surgical Isolation: Anesthetize the rat and surgically isolate the pancreas, cannulating the celiac artery (inflow) and portal vein (outflow)[7].
-
Equilibration: Perfuse the organ with modified Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose at 37°C for 20 minutes to establish a stable basal secretion rate[7].
-
Stimulus Application: Introduce a "square-wave" glucose infusion (elevating glucose from 2.8 mM to 11.1 mM) to trigger biphasic insulin secretion[7].
-
SST-28 Co-infusion: Co-infuse SST-28 at physiological concentrations (16, 32, or 80 pM) via a side-arm syringe pump[7].
-
Effluent Collection: Collect portal venous effluent in 1-minute intervals into tubes containing aprotinin (to prevent peptide degradation).
-
Analysis: Quantify insulin and glucagon levels using specific Radioimmunoassays (RIA) or ELISAs.
Step-by-step workflow for in situ rat pancreas perfusion assay.
Translational Insights for Drug Development
When translating findings from rat models to human clinical applications, researchers must account for the dual-receptor targeting paradigm. While first-generation somatostatin analogues (e.g., octreotide) primarily target SSTR2, next-generation therapies (e.g., pasireotide) leverage SSTR5 affinity to achieve broader efficacy in neuroendocrine tumors and Cushing's disease[6][8]. Because SST-28 is the endogenous ligand with the highest affinity for SSTR5, studying its biological activity in rat intestinal and pancreatic models provides the most accurate physiological baseline for designing SSTR5-targeted peptidomimetics. However, final candidate validation must always utilize human recombinant SSTR assays to confirm that species-specific receptor binding kinetics do not skew efficacy profiles.
References
-
in Vivo Metabolism of Somatostatin 28: Possible Relationship between Diminished Metabolism and Enhanced Biological Action Endocrinology, Oxford Academic[Link]
-
Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures American Journal of Physiology-Endocrinology and Metabolism[Link]
-
The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action PubMed / NIH[Link]
-
Effect of somatostatin-28 on dynamics of insulin secretion in perfused rat pancreas PubMed / NIH[Link]
-
Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 PNAS[Link]
-
Somatostatin receptors in the brain Postępy Biochemii[Link]
-
Anti-secretory and anti-proliferative actions of next-generation dual subtype 2 and 5 somatostatin receptor ligands in neuroendocrine tumor models Frontiers in Endocrinology[Link]
- US8501687B2 - Receptor(SSTR2)
-
Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future MDPI[Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. pnas.org [pnas.org]
- 3. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 4. academic.oup.com [academic.oup.com]
- 5. The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future [mdpi.com]
- 7. Effect of somatostatin-28 on dynamics of insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-secretory and anti-proliferative actions of next-generation dual subtype 2 and 5 somatostatin receptor ligands in neuroendocrine tumor models [frontiersin.org]
- 9. US8501687B2 - Receptor(SSTR2)-selective somatostatin antagonists - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Somatostatin-28 Trifluoroacetate
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials in use. While some safety data sheets (SDS) may not classify the Somatostatin peptide itself as a hazardous substance, the trifluoroacetate salt component necessitates a higher level of caution.[1][4][5] The peptide has potential biological activity, and Trifluoroacetic Acid (TFA) is a strong, corrosive acid.[1][6] Therefore, the entire compound, Somatostatin-28 Trifluoroacetate, must be handled and disposed of as hazardous waste.
A comprehensive risk assessment should be conducted before handling, considering the potential for dust inhalation, skin/eye contact, and the chemical reactivity of the TFA component.[7]
| Component | Key Hazards | GHS Classification (Typical) | Rationale & Causality |
| Somatostatin-28 (Peptide) | May cause damage to organs through prolonged or repeated exposure.[8] Potential for unknown biological activity.[7] | STOT RE 2 (May vary) | As a biologically active peptide, its systemic effects necessitate caution. The primary risk is associated with chronic exposure or accidental ingestion/inhalation. |
| Trifluoroacetate (TFA Salt) | Causes severe skin burns and eye damage.[9][10] Harmful to aquatic life with long-lasting effects. | Skin Corrosion 1A, Eye Damage 1, Aquatic Chronic 3 | The high acidity (pKa ≈ 0.5) of TFA makes it highly corrosive.[1] Its persistence in the environment requires specialized disposal to prevent ecological harm.[11] |
Personal Protective Equipment (PPE) and Safe Handling
Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling Somatostatin-28 Trifluoroacetate in solid or solution form.
-
Eye Protection: Chemical splash-resistant safety glasses or goggles are required. A face shield may be appropriate when handling larger quantities or when there is a significant splash risk.[12]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated. Use proper glove removal technique to avoid skin contact.[5][12]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[13]
-
Respiratory Protection: All handling of the lyophilized (powder) form should occur within a certified chemical fume hood to prevent inhalation of dust particles.[7][14]
Handling Procedures:
-
Avoid generating dust when handling the solid material.[12]
-
Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, which can affect the compound's stability and weight.[14]
-
Use only in well-ventilated areas, preferably a chemical fume hood.[13]
-
Wash hands thoroughly after handling, even if gloves were worn.[12]
Spill and Emergency Procedures
Accidents require a prepared and immediate response to mitigate risk.
Minor Spills (Solid or Liquid):
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite. For solid spills, gently sweep or vacuum the material, avoiding dust creation.[12][15]
-
Collection: Place all contaminated absorbent material and spilled compound into a suitable, sealable container for hazardous waste disposal.[12]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
Major Spills or Personnel Exposure:
-
Evacuate: Immediately evacuate the area.
-
Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency number.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Step-by-Step Disposal Protocol
The disposal of Somatostatin-28 Trifluoroacetate must be managed through your institution's hazardous waste program. Under no circumstances should this material be disposed of down the drain or in regular solid waste. [1][16]
Step 1: Waste Characterization
-
Treat all waste containing Somatostatin-28 Trifluoroacetate (pure compound, solutions, contaminated labware) as hazardous chemical waste. This is mandated by the corrosive nature of the TFA component.[1]
Step 2: Waste Segregation
-
Collect waste in a dedicated container. Do not mix this waste with other incompatible waste streams, such as bases, strong oxidizing agents, or other reactive chemicals.[2]
Step 3: Containment and Labeling
-
Container: Use a robust, sealed, and clearly labeled hazardous waste container. The container must be compatible with acidic waste; plastic is generally preferred over metal.[1][10]
-
Labeling: The label must clearly state "Hazardous Waste" and list all chemical contents, including "Somatostatin-28 Trifluoroacetate" and "Trifluoroacetic Acid."[1][2]
Step 4: On-Site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until collection.[1] Keep the container closed when not actively adding waste.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to schedule a pickup for the hazardous waste.[2][15] Provide them with accurate information regarding the container's contents.
The following diagram illustrates the decision-making process for the proper disposal of Somatostatin-28 Trifluoroacetate.
Caption: Disposal Workflow for Somatostatin-28 Trifluoroacetate.
Regulatory Framework
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] As the generator of the waste, your laboratory is responsible for its proper characterization, handling, and disposal.[12][18] The Occupational Safety and Health Administration (OSHA) also sets standards for worker safety when handling hazardous chemicals.[19] Many institutions and local municipalities have regulations that are even more stringent than federal mandates. Always consult your institution's specific EHS guidelines.
References
-
Somatostatin Safety Data Sheet. (n.d.). PolyPeptide Group. Retrieved from [Link]
-
SODIUM TRIFLUOROACETATE Safety Data Sheet. (2017, August 16). Gelest, Inc. Retrieved from [Link]
-
TFA Disposal Methods. (n.d.). Area Sustainability. Retrieved from [Link]
-
Somatostatin-28 (1-12) Safety Data Sheet. (n.d.). LKT Laboratories, Inc. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
Trifluoroacetic acid SAFETY DATA SHEET. (2025, June 26). Merck. Retrieved from [Link]
-
TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Are there any safety concerns when handling peptide substrates? (2025, August 6). Biorunstar. Retrieved from [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]
-
Process Safety Management. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Somatostatin-28 peptide. (n.d.). NovoPro. Retrieved from [Link]
-
Somatostatin-28 peptide. (n.d.). NovoPro. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
EPA Settles with Polypeptide Labs over Air Emissions, Hazardous Waste Claims. (2023, July 11). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
TFA removal service. (n.d.). sb-peptide. Retrieved from [Link]
-
Seidah, N. G., et al. (1984). A high molecular weight form of somatostatin-28 (1-12)-like immunoreactive substance without somatostatin-14 immunoreactivity in the rat pancreas. Journal of Clinical Investigation. Retrieved from [Link]
-
Ea peptide 91398; Exemption From the Requirement of a Tolerance. (2020, June 4). Federal Register. Retrieved from [Link]
-
Dickerson, B., & Hilliard, J. (2019, July 1). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. Arnall Golden Gregory LLP. Retrieved from [Link]
-
Gluschankof, P., et al. (1984). Processing of synthetic somatostatin-28 and a related endogenous rat hypothalamic somatostatin-like molecule by hypothalamic enzymes. Endocrinology. Retrieved from [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. abmole.com [abmole.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. biovera.com.au [biovera.com.au]
- 8. polypeptide.com [polypeptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
- 12. aksci.com [aksci.com]
- 13. biorunstar.com [biorunstar.com]
- 14. bachem.com [bachem.com]
- 15. nj.gov [nj.gov]
- 16. Frequently Asked Questions – EPA’s New Hazardous Waste Pharmaceuticals Rule | News & Insights | Arnall Golden Gregory LLP [agg.com]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
